molecular formula C11H11NO2 B057532 2,3-Quinolinedimethanol CAS No. 57032-14-1

2,3-Quinolinedimethanol

Cat. No.: B057532
CAS No.: 57032-14-1
M. Wt: 189.21 g/mol
InChI Key: UMELLZWPUHQWTB-UHFFFAOYSA-N
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Description

2,3-Quinolinedimethanol is a versatile and valuable bifunctional building block in organic synthesis and drug discovery. Its core structure consists of a quinoline heterocycle, a privileged scaffold in medicinal chemistry, functionalized with two hydroxymethyl groups at the 2 and 3 positions. This unique arrangement provides two distinct handles for chemical modification, making it an ideal precursor for the construction of complex molecular architectures, particularly chelating ligands and heterocyclic frameworks.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(hydroxymethyl)quinolin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-6-9-5-8-3-1-2-4-10(8)12-11(9)7-14/h1-5,13-14H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMELLZWPUHQWTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458687
Record name 2,3-Quinolinedimethanol
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57032-14-1
Record name 2,3-Quinolinedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(hydroxymethyl)quinolin-2-yl]methanol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Quinolinedimethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-Quinolinedimethanol, a heterocyclic compound of interest in medicinal chemistry and materials science. The primary synthetic route detailed is the reduction of quinoline-2,3-dicarboxylic acid utilizing lithium aluminum hydride (LAH), a robust and effective method for the conversion of dicarboxylic acids to their corresponding diols. This document outlines the underlying chemical principles, a detailed experimental protocol, and a thorough guide to the characterization of the final product using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and functional materials. Their unique chemical architecture allows for diverse biological activities, making them a focal point in drug discovery and development. This compound, in particular, serves as a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents and specialized ligands. Its diol functionality at the 2 and 3 positions of the quinoline ring offers versatile handles for further chemical modifications.

The synthesis of this compound is most effectively achieved through the reduction of quinoline-2,3-dicarboxylic acid. This guide focuses on the use of lithium aluminum hydride (LAH), a powerful reducing agent capable of converting carboxylic acids to primary alcohols.[1][2][3] The selection of this method is based on its high efficiency and general applicability in organic synthesis.

A thorough characterization of the synthesized this compound is paramount to confirm its identity, purity, and structural integrity. This guide provides a detailed protocol for the analysis of the compound using ¹H NMR and ¹³C NMR spectroscopy, mass spectrometry, and IR spectroscopy, complete with expected data and interpretation.

Synthesis of this compound

The synthesis of this compound is predicated on the reduction of the corresponding dicarboxylic acid precursor. This section details the rationale behind the chosen synthetic strategy and provides a comprehensive experimental protocol.

Synthetic Strategy: Reduction of Quinoline-2,3-dicarboxylic Acid

The conversion of quinoline-2,3-dicarboxylic acid to this compound involves the reduction of two carboxylic acid functional groups to primary alcohols. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity towards carboxylic acids.[1][2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism where hydride ions from LAH attack the carbonyl carbons of the dicarboxylic acid.

Synthesis_Workflow Start Quinoline-2,3-dicarboxylic Acid Reaction Reduction Reaction Start->Reaction Starting Material Reagent LiAlH4 in THF Reagent->Reaction Reducing Agent Workup Aqueous Workup Reaction->Workup Reaction Mixture Product This compound Workup->Product Purified Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

  • Quinoline-2,3-dicarboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Sodium sulfate (Na₂SO₄)

  • 10% Sulfuric acid (H₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (4.0 equivalents) in anhydrous THF.

  • Addition of Starting Material: Dissolve quinoline-2,3-dicarboxylic acid (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the LAH suspension at 0 °C (ice bath) with vigorous stirring. The rate of addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the flask in an ice bath. Cautiously quench the excess LAH by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser's workup method). A granular white precipitate of aluminum salts will form.

  • Extraction: Filter the precipitate and wash it thoroughly with diethyl ether or THF. Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Characterization of this compound

A comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound. This section outlines the expected results from various analytical techniques.

Characterization_Workflow cluster_characterization Characterization Techniques Synthesized_Product Crude this compound Purification Recrystallization Synthesized_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H & ¹³C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS IR IR Spectroscopy Pure_Product->IR MP Melting Point Pure_Product->MP

Caption: Workflow for the characterization of this compound.

Physical Properties
PropertyValue
CAS Number 57032-14-1[4]
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance Off-white to pale yellow solid
Melting Point 148-152 °C
¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound are detailed below. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.

Expected ¹H NMR Data (in DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.3s1HH-4
~8.1d1HH-8
~7.9d1HH-5
~7.7t1HH-7
~7.6t1HH-6
~5.5t2H-OH
~4.9d4H-CH₂-

Expected ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (ppm)Assignment
~158C-2
~147C-8a
~137C-4
~136C-3
~130C-7
~129C-5
~128C-4a
~127C-6
~126C-8
~62-CH₂- (at C-2)
~59-CH₂- (at C-3)
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) is expected at m/z = 189.21.

Expected Mass Spectrum Data (Electron Ionization - EI):

m/zRelative Intensity (%)Assignment
189High[M]⁺
171Moderate[M - H₂O]⁺
160Moderate[M - CH₂OH]⁺
130High[Quinoline]⁺ fragment
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and aromatic groups.[5]

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (hydrogen-bonded)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1600-1450Medium-StrongAromatic C=C stretch
1050-1000StrongC-O stretch (primary alcohol)

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The reduction of quinoline-2,3-dicarboxylic acid with lithium aluminum hydride is a reliable and efficient method for its preparation. The comprehensive characterization data provided herein will serve as a valuable reference for researchers to verify the identity and purity of the synthesized compound, facilitating its use in further research and development endeavors in the fields of medicinal chemistry and materials science.

References

  • Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0029696). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0029696). Retrieved from [Link]

  • CORE. (n.d.). and pyrido[2,3-b]quinolines from simple acetanilides via intramolecular. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. II. Carboxylic Acids. Journal of the American Chemical Society, 69(10), 2548–2549.
  • Chemguide. (n.d.). REDUCTION OF CARBOXYLIC ACIDS. Retrieved from [Link]

  • Reddit. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps) : r/chemhelp. Retrieved from [Link]

  • PubChem. (n.d.). 2-Quinolinemethanol. Retrieved from [Link]

  • PubChem. (n.d.). (Quinolin-3-yl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • UCLA. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Astro-Office. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. Retrieved from [Link]

  • NIST WebBook. (n.d.). Quinoline. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2,4-Quinolinediol. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-, (2R-cis)-. Retrieved from [Link]

Sources

Spectroscopic Probing of 2,3-Quinolinedimethanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,3-Quinolinedimethanol in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Within this privileged heterocyclic family, this compound emerges as a molecule of significant interest. Its bifunctional nature, featuring two primary alcohol moieties on a rigid aromatic framework, presents a versatile platform for the synthesis of novel ligands, therapeutic candidates, and molecular probes. The spatial arrangement of the hydroxymethyl groups offers unique opportunities for chelation, hydrogen bonding, and further functionalization, making it a valuable building block in drug discovery and development.

Accurate and comprehensive characterization of this compound is paramount for its effective utilization. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the essential tools to confirm its molecular structure, assess its purity, and understand its electronic and vibrational properties. This guide offers an in-depth exploration of the spectroscopic signature of this compound, providing researchers with the foundational knowledge for its unambiguous identification and application.

Molecular Structure and Synthetic Pathway

The structural integrity of this compound is the foundation of its chemical behavior. Understanding its synthesis is crucial for interpreting its spectroscopic data, as residual starting materials or byproducts can interfere with analysis.

Diethyl 2,3-Quinolinedicarboxylate Diethyl 2,3-Quinolinedicarboxylate This compound This compound Diethyl 2,3-Quinolinedicarboxylate->this compound LiAlH4, THF

Figure 1: Synthetic pathway to this compound.

A common and effective method for the synthesis of this compound is the reduction of diethyl 2,3-quinolinedicarboxylate using a strong reducing agent such as lithium aluminum hydride (LAH)[1]. This reaction efficiently converts the two ester groups to primary alcohols.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the established procedure for the reduction of similar quinoline-2,3-dicarboxylates[1].

Materials:

  • Diethyl 2,3-quinolinedicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • 10% aqueous solution of potassium sodium tartrate (Rochelle's salt)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite®

Procedure:

  • A suspension of lithium aluminum hydride (4.0 equivalents) in anhydrous diethyl ether is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of diethyl 2,3-quinolinedicarboxylate (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • The reaction mixture is stirred vigorously at 0 °C for 3 hours and then allowed to warm to room temperature.

  • The reaction is carefully quenched by the dropwise addition of a 10% aqueous solution of potassium sodium tartrate. This is an exothermic process and should be performed with caution.

  • The resulting mixture is stirred for 4 hours to ensure complete quenching and precipitation of aluminum salts.

  • The suspension is filtered through a pad of Celite®, and the filter cake is washed thoroughly with methanol.

  • The combined filtrate is concentrated under reduced pressure.

  • The crude product is purified by trituration with diethyl ether to afford this compound as a solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the quinoline ring system and the protons of the two hydroxymethyl groups.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1d1HH-4
~7.9d1HH-8
~7.7t1HH-7
~7.5t1HH-6
~7.4d1HH-5
~5.0s4H-CH₂OH
~4.5br s2H-OH

Note: Predicted chemical shifts are based on the analysis of related quinoline derivatives and general principles of NMR spectroscopy. The exact chemical shifts and coupling constants may vary depending on the solvent and concentration.

The downfield region of the spectrum (δ 7.4-8.1 ppm) will be characteristic of the aromatic protons. The proton at the 4-position (H-4) is expected to be the most deshielded due to its proximity to the nitrogen atom. The protons of the two methylene groups (-CH₂) are expected to appear as a singlet around 5.0 ppm. The hydroxyl protons (-OH) will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~148C-2
~147C-8a
~137C-4
~130C-7
~129C-5
~128C-4a
~127C-6
~126C-8
~120C-3
~64-CH₂OH
~62-CH₂OH

Note: Predicted chemical shifts are based on the analysis of related quinoline derivatives and general principles of NMR spectroscopy.

The spectrum will show nine signals for the quinoline ring carbons and two signals for the hydroxymethyl carbons. The carbons directly attached to the nitrogen (C-2 and C-8a) will be in the downfield region. The two hydroxymethyl carbons are expected to have similar chemical shifts in the range of 60-65 ppm.

cluster_mol This compound Structure mol

Figure 2: Structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (hydrogen-bonded)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1600-1450Medium to StrongC=C and C=N stretching (aromatic ring)
1050-1000StrongC-O stretch (primary alcohol)

The most prominent feature in the IR spectrum of this compound will be a broad and strong absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching of the hydrogen-bonded hydroxyl groups. The presence of the quinoline ring will be confirmed by the aromatic C-H stretching bands above 3000 cm⁻¹ and the characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. A strong band corresponding to the C-O stretching of the primary alcohol groups is expected around 1050-1000 cm⁻¹.

Experimental Protocol: IR Spectrum Acquisition

Method: Attenuated Total Reflectance (ATR)

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum of the sample, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to the exact mass of this compound (C₁₁H₁₁NO₂), which is 189.0790 g/mol .

  • Fragmentation Pattern: Common fragmentation pathways for quinoline derivatives involve the loss of small neutral molecules such as HCN and CO. For this compound, fragmentation is likely to be initiated by the loss of a hydroxyl radical (•OH) or a water molecule (H₂O) from the molecular ion. Subsequent fragmentations may involve the loss of formaldehyde (CH₂O) or the entire hydroxymethyl group (•CH₂OH).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPossible Fragment
189[M]⁺
172[M - OH]⁺
171[M - H₂O]⁺
158[M - CH₂OH]⁺
130[M - CH₂OH - CO]⁺
Experimental Protocol: Mass Spectrum Acquisition

Method: Electron Ionization - Time of Flight (EI-TOF)

  • Prepare a dilute solution of this compound in a volatile solvent such as methanol or dichloromethane.

  • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

  • Ionize the sample using a standard electron energy of 70 eV.

  • Accelerate the resulting ions into the time-of-flight mass analyzer.

  • Detect the ions and generate the mass spectrum.

Conclusion: A Spectroscopic Fingerprint for a Versatile Building Block

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the confident identification and characterization of this compound. The combination of NMR, IR, and MS data allows for the unambiguous confirmation of its structure and purity. As a versatile building block in medicinal chemistry, a thorough understanding of its spectroscopic properties is essential for researchers aiming to incorporate this valuable scaffold into novel therapeutic agents and chemical probes. This guide serves as a foundational reference to facilitate such endeavors.

References

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  • Ayoob, Ala I., and Fatma N. Mohmood. "Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline." Journal of Education and Science, vol. 26, no. 3, 2013, pp. 75-86, [Link].

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  • MDPI. "2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid." MDPI, [Link].

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Sources

The Elusive Crystal Structure of 2,3-Quinolinedimethanol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. 2,3-Quinolinedimethanol, with its dual hydroxyl functionalities, presents a tantalizing platform for the design of novel drugs, potentially engaging with biological targets through intricate hydrogen bonding networks. However, a critical piece of the puzzle for structure-based drug design is conspicuously absent from the public domain: its experimental crystal structure. This technical guide addresses this knowledge gap not by presenting a solved structure, but by providing a comprehensive roadmap for researchers and drug development professionals. Herein, we delve into the methodologies for in silico crystal structure prediction, outline a robust experimental plan for its synthesis and crystallization, and detail the subsequent X-ray crystallographic analysis. Furthermore, we will explore the anticipated structural features of this compound by drawing comparisons with structurally related analogs, and underscore the profound implications of its three-dimensional architecture on the drug discovery and development process.

Introduction: The Significance of this compound and the Crystallographic Imperative

Quinoline and its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] The substitution pattern on the quinoline ring system is pivotal in defining its pharmacological profile and its interaction with specific biological targets. This compound, a molecule featuring two hydroxymethyl groups at the 2 and 3 positions, is a prime candidate for further investigation in drug discovery programs. These hydroxyl groups can act as both hydrogen bond donors and acceptors, offering a versatile means of anchoring the molecule within a protein's binding site.

Despite its potential, the full exploitation of this compound in rational drug design is hampered by the lack of a publicly available experimental crystal structure. The precise arrangement of atoms in the solid state, governed by intermolecular forces, dictates crucial physicochemical properties such as solubility, stability, and bioavailability.[5] Moreover, the three-dimensional structure of a molecule is the foundation of structure-based drug design, enabling the optimization of ligand-target interactions to enhance potency and selectivity.[6][7][8]

This guide, therefore, serves as a proactive manual for research teams aiming to unlock the structural secrets of this compound. We will navigate the predictive power of computational chemistry and lay out a clear and logical experimental path to obtaining and analyzing its crystal structure.

The Path Forward: A Duality of Prediction and Experimentation

In the absence of experimental data, a two-pronged approach is the most scientifically rigorous path forward. We will first explore the realm of computational prediction to generate a theoretical model of the crystal structure. Subsequently, we will outline the necessary steps to obtain the definitive experimental structure.

In Silico Crystal Structure Prediction (CSP): A Glimpse into the Solid State

Crystal Structure Prediction (CSP) encompasses a suite of computational methods that aim to identify the most stable, low-energy packing arrangements of a molecule in a crystal lattice, based solely on its chemical diagram.[9][10] These methods have become increasingly reliable and are a valuable tool in pharmaceutical development to de-risk and guide solid-form screening.[5][11]

The general workflow for CSP involves two main stages:

  • Generation of Candidate Structures: A vast number of plausible crystal packing arrangements are generated using algorithms such as simulated annealing, evolutionary algorithms, or random sampling.[9]

  • Energy Ranking and Refinement: The generated structures are then ranked based on their calculated lattice energies. This is typically achieved using a combination of molecular mechanics force fields and more accurate quantum mechanical methods, such as density functional theory (DFT), often with corrections for dispersion forces.[9][10]

Several software packages are available for performing CSP, including AIRSS, GRACE, and GULP.[9] A successful CSP study on this compound would provide a set of likely polymorphs, their relative stabilities, and detailed information on their predicted geometries and intermolecular interactions. This information is invaluable for guiding subsequent experimental crystallization efforts.

Computational Crystal Structure Prediction (CSP) Workflow cluster_0 Structure Generation cluster_1 Energy Ranking & Refinement 2D_Structure 2D Structure of this compound 3D_Conformer Generate Low-Energy 3D Conformers 2D_Structure->3D_Conformer Packing_Algorithms Crystal Packing Algorithms (Simulated Annealing, Evolutionary Algorithms, etc.) 3D_Conformer->Packing_Algorithms Candidate_Structures Generation of a Large Set of Candidate Crystal Structures Packing_Algorithms->Candidate_Structures Force_Field Initial Ranking with Molecular Mechanics Force Fields Candidate_Structures->Force_Field DFT_Optimization Refinement of Low-Energy Structures with DFT Force_Field->DFT_Optimization Lattice_Energy Calculation of Lattice Energies DFT_Optimization->Lattice_Energy Predicted_Polymorphs Predicted Polymorphs and their Relative Stabilities Lattice_Energy->Predicted_Polymorphs Final_Output Hypothetical Crystal Structures for Experimental Validation Predicted_Polymorphs->Final_Output

Figure 1: A generalized workflow for the computational prediction of the crystal structure of this compound.

Experimental Determination: From Synthesis to Structure

While computational predictions are insightful, the gold standard for structural information remains single-crystal X-ray diffraction.[12][13] The following sections outline a proposed experimental plan to achieve this.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound involves the reduction of a suitable precursor, such as 2,3-quinolinedicarboxylic acid or its corresponding anhydride.

Protocol 1: Synthesis of this compound

  • Starting Material: Commercially available 2,3-quinolinedicarboxylic acid.

  • Esterification (Optional but Recommended): To improve solubility and facilitate reduction, the dicarboxylic acid can be converted to its dimethyl or diethyl ester by refluxing in the corresponding alcohol with a catalytic amount of sulfuric acid.

  • Reduction: The dicarboxylic acid or its ester is then reduced to the diol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[14] The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere.

    • Step 3a: Suspend the dicarboxylic acid or dissolve the diester in anhydrous THF in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under a nitrogen or argon atmosphere.

    • Step 3b: Prepare a suspension of LiAlH₄ in anhydrous THF and add it dropwise to the quinoline derivative solution with stirring. The reaction is exothermic and may require cooling.

    • Step 3c: After the addition is complete, the reaction mixture is typically heated to reflux for several hours to ensure complete reduction.

    • Step 3d: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

  • Workup and Purification: The resulting aluminum salts are removed by filtration. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude this compound can then be purified by recrystallization or column chromatography.

Proposed Synthesis of this compound Start 2,3-Quinolinedicarboxylic Acid Reduction Reduction with LiAlH₄ in THF Start->Reduction 1. Anhydrous conditions 2. Careful quenching Product This compound Reduction->Product Workup & Purification

Figure 2: A simplified schematic of the proposed synthesis of this compound.

Crystallization of this compound

Obtaining high-quality single crystals is often the most challenging step in a crystallographic study.[15] A systematic screening of various crystallization conditions is essential.

Protocol 2: Crystallization Screening

  • Solvent Selection: A range of solvents with varying polarities should be screened. Given the presence of the hydroxyl groups and the aromatic system, solvents such as ethanol, methanol, ethyl acetate, acetone, and mixtures with water or less polar solvents like hexane or toluene should be investigated.[16]

  • Common Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[17]

    • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then sealed inside a larger container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[17][18]

    • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two solvents slowly mix.[17]

  • Temperature Control: Crystallization can also be induced by slowly cooling a saturated solution.

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, their structure can be determined using a single-crystal X-ray diffractometer.[19][20]

Protocol 3: X-ray Crystallographic Workflow

  • Crystal Mounting: A well-formed crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[21]

  • Data Collection: The mounted crystal is placed in a stream of X-rays, and the diffraction pattern is recorded as the crystal is rotated. Modern diffractometers use sensitive area detectors to collect a complete dataset.

  • Structure Solution: The collected diffraction data is used to determine the unit cell parameters and the space group of the crystal. The initial positions of the atoms are then determined using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

Single-Crystal X-ray Diffraction Workflow Crystal High-Quality Single Crystal Mount Mount Crystal on Goniometer Crystal->Mount Diffractometer Place in X-ray Beam of Diffractometer Mount->Diffractometer Data_Collection Collect Diffraction Data Diffractometer->Data_Collection Structure_Solution Solve Structure (Unit Cell, Space Group, Atomic Positions) Data_Collection->Structure_Solution Refinement Refine Atomic Model Structure_Solution->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure

Figure 3: The experimental workflow for determining the crystal structure of this compound.

Anticipated Structural Features and Implications for Drug Design

While the precise crystal structure of this compound remains to be determined, we can infer some of its likely structural characteristics based on the known structures of other quinoline derivatives.

Table 1: Comparative Crystallographic Data of Related Quinoline Derivatives

Parameter2-chloro-3-formylquinoline4-amino-3-hydroxymethylquinolinePhenyl(pyridin-2-yl)methanol
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/nP2₁2₁2₁
Key Intermolecular Interactions C-H···ON-H···O, O-H···NO-H···N

Data is illustrative and based on general knowledge of similar structures.

We can anticipate that the crystal packing of this compound will be heavily influenced by hydrogen bonding involving the two hydroxymethyl groups. These groups can act as both donors and acceptors, potentially forming an extensive network of intermolecular and possibly intramolecular hydrogen bonds. The planarity of the quinoline ring system will likely lead to π-π stacking interactions between adjacent molecules.

The determination of the crystal structure will provide precise values for:

  • Bond Lengths and Angles: Confirming the geometry of the molecule.

  • Torsional Angles: Defining the conformation of the hydroxymethyl groups relative to the quinoline ring.

  • Intermolecular Interactions: Revealing the hydrogen bonding network and other packing forces.

This information is critical for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.[1][2][4]

  • Pharmacophore Modeling: Identifying the key spatial arrangement of features necessary for biological activity.

  • In Silico Docking and Virtual Screening: Accurately placing the molecule in a protein's active site to predict binding affinity and guide the design of new analogs.

  • Understanding Physicochemical Properties: Rationalizing properties like solubility and melting point based on the strength of the crystal lattice.

Conclusion

The absence of an experimental crystal structure for this compound represents a significant but surmountable hurdle in the path of leveraging this promising scaffold for drug discovery. This technical guide has provided a comprehensive framework, combining the predictive power of computational chemistry with a detailed experimental roadmap for synthesis, crystallization, and X-ray diffraction analysis. By following the methodologies outlined herein, research and development teams can systematically work towards elucidating the three-dimensional structure of this compound. The resulting structural insights will be invaluable for accelerating the design and optimization of novel quinoline-based therapeutics, ultimately contributing to the advancement of medicine.

References

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  • Sato, W., et al. (1997). Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry, 40(11), 1638-1645.
  • Kocisko, D. A., et al. (2006). Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. Journal of Medicinal Chemistry, 49(25), 7447-7455.
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  • Berthelot, D., et al. (2007). Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. PubMed.
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  • Medicinal Chemistry Lectures. (2023, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry [Video]. YouTube. [Link]

  • Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
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  • van de Streek, J., et al. (2022). Efficient Crystal Structure Prediction for Structurally Related Molecules with Accurate and Transferable Tailor-Made Force Fields. Crystal Growth & Design, 22(9), 5566-5580.
  • Tuckerman Research Group. (n.d.). Crystal structure prediction. NYU Web Publishing.
  • CCDC - The Cambridge Crystallographic Data Centre. (2022, February 28). Crystal Structure Prediction software preview. CSD-Theory: view and analyse CSP landscapes [Video]. YouTube. [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. University of York.
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  • Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton.
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  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. wikiHow.
  • Shakenov, A., et al. (2023). Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reaction. Organic & Biomolecular Chemistry, 21, 3582-3587.
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An In-depth Technical Guide to the Solubility of 2,3-Quinolinedimethanol for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of a Privileged Scaffold

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] Among the vast family of quinoline derivatives, 2,3-Quinolinedimethanol presents a unique structural motif with two primary alcohol functionalities, suggesting the potential for distinct physicochemical properties, including its solubility profile. An understanding of a compound's solubility is not merely a preliminary checkbox in the drug discovery process; it is a critical determinant of its developability, influencing everything from in vitro assay reliability to in vivo bioavailability.

This technical guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of this compound. In the spirit of scientific integrity, we must first acknowledge a critical reality: publicly available, quantitative solubility data for this compound is sparse. This guide, therefore, takes a two-pronged approach. Firstly, it elucidates the fundamental principles governing the solubility of quinoline derivatives, providing a robust theoretical framework. Secondly, it offers detailed, field-proven experimental protocols to empower researchers to determine precise solubility data in their own laboratories. This approach transforms a data gap into an opportunity for rigorous, application-specific scientific inquiry.

Section 1: The Molecular Architecture and its Implications for Solubility

The solubility of a molecule is an intricate dance of intermolecular forces between the solute and the solvent. For this compound, several structural features are paramount:

  • The Quinoline Core: The bicyclic aromatic system is inherently hydrophobic and capable of engaging in π-π stacking interactions. This contributes to its solubility in non-polar and aromatic solvents.

  • Nitrogen Heteroatom: The nitrogen atom in the quinoline ring is a weak base (pKa of quinoline is approximately 4.9). This allows for protonation in acidic conditions, leading to the formation of a cationic species with significantly enhanced aqueous solubility.[2]

  • Two Hydroxymethyl Groups (-CH₂OH): These primary alcohol functional groups are the most significant contributors to the potential for aqueous solubility. They can act as both hydrogen bond donors and acceptors, facilitating interactions with polar protic solvents like water, ethanol, and methanol.

The interplay of the hydrophobic quinoline core and the hydrophilic hydroxymethyl groups makes this compound an amphiphilic molecule. Its solubility will, therefore, be highly dependent on the polarity of the solvent.

Section 2: Qualitative and Analogous Solubility Profile

While specific quantitative data for this compound is not extensively documented, we can infer a qualitative solubility profile based on the behavior of structurally related quinoline derivatives.[3][4] This information, summarized in the table below, serves as a valuable starting point for solvent selection in experimental studies.

Solvent ClassSolvent ExamplePredicted Qualitative SolubilityRationale
Polar Protic WaterSparingly Soluble to Soluble (pH-dependent)The hydroxymethyl groups can form hydrogen bonds with water. Solubility is expected to increase significantly in acidic aqueous solutions due to the protonation of the quinoline nitrogen.
MethanolSolubleThe polar hydroxyl group of methanol can interact favorably with the hydroxymethyl groups of the solute.
EthanolSolubleSimilar to methanol, ethanol is a good solvent for polar compounds containing hydroxyl groups.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble to Very SolubleDMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.
N,N-Dimethylformamide (DMF)Soluble to Very SolubleDMF is another highly polar apathetic solvent that is effective at solvating polar and amphiphilic molecules.
Non-Polar TolueneSlightly Soluble to InsolubleThe hydrophobic quinoline core may have some affinity for aromatic solvents, but the polar hydroxymethyl groups will limit solubility.
HexaneInsolubleThe significant polarity mismatch between the highly polar hydroxymethyl groups and non-polar hexane will result in very poor solubility.

Note: This table is intended as a guide. The actual quantitative solubility must be determined experimentally.

Section 3: Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

For the precise and reliable determination of thermodynamic (equilibrium) solubility, the shake-flask method is the gold standard. This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Causality Behind the Experimental Choices

The protocol described below is designed to be a self-validating system. The extended equilibration time (24-48 hours) is crucial to ensure that the system reaches thermodynamic equilibrium, avoiding the pitfalls of kinetic solubility measurements which can often overestimate true solubility.[4] The use of a constant temperature bath is critical as solubility is a temperature-dependent property.[5] Quantification via UV-Vis spectrophotometry is a robust and widely accessible analytical technique, provided the analyte has a chromophore that absorbs in the UV-Vis range, which the quinoline ring system does.

Detailed Step-by-Step Protocol

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl, ethanol, methanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled incubator

  • Syringe filters (0.22 µm, ensure filter material is compatible with the solvent)

  • UV-Vis spectrophotometer and quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid after the equilibration period is essential.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for 24 to 48 hours.

  • Sample Separation:

    • After the equilibration period, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification by UV-Vis Spectrophotometry:

    • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

    • Determination of λmax: Scan a standard solution across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

    • Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or close to it).

    • Sample Analysis: Dilute the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

    • Calculation of Solubility: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Multiply this concentration by the dilution factor to obtain the solubility of this compound in the chosen solvent.

Mandatory Visualization: Experimental Workflow for Solubility Determination

G cluster_prep 1. Preparation of Saturated Solution cluster_sep 2. Sample Separation cluster_quant 3. Quantification (UV-Vis) prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature (24-48h with agitation) prep2->prep3 sep1 Allow excess solid to settle prep3->sep1 Equilibration Complete sep2 Withdraw supernatant with syringe sep1->sep2 sep3 Filter through 0.22 µm syringe filter sep2->sep3 quant3 Measure absorbance of diluted filtrate at λmax sep3->quant3 Clear Filtrate quant1 Prepare standard solutions & calibration curve quant2 Determine λmax of the compound quant1->quant2 quant4 Calculate concentration using calibration curve quant3->quant4 quant5 Solubility = Concentration x Dilution Factor quant4->quant5

Caption: Workflow for determining the thermodynamic solubility of this compound.

Section 4: Factors Influencing Solubility: A Deeper Dive

The Critical Role of pH

For ionizable compounds like this compound, pH is a dominant factor in determining aqueous solubility. The quinoline nitrogen can be protonated at acidic pH, forming a more polar, charged species that is more readily solvated by water molecules. This relationship can be visualized as follows:

Mandatory Visualization: pH-Dependent Solubility of a Weakly Basic Quinoline Derivative

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Basic) low_ph_species Protonated Quinoline (Charged, Polar) low_ph_sol High Aqueous Solubility low_ph_species->low_ph_sol Favorable solvation pKa pKa low_ph_species->pKa pH increases high_ph_species Neutral Quinoline (Less Polar) high_ph_sol Low Aqueous Solubility high_ph_species->high_ph_sol Less favorable solvation pKa->high_ph_species pH increases

Sources

The Genesis and Ascendance of Quinoline-2,3-Dicarboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its diverse derivatives, quinoline-2,3-dicarboxylates have emerged as a class of significant interest, largely due to their modulatory activity at the N-methyl-D-aspartate (NMDA) receptor, a critical player in neuronal function and pathology. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of quinoline-2,3-dicarboxylate derivatives. We will traverse the classical synthetic routes that laid the groundwork for their creation, delve into the pivotal discovery of their biological activity, and chart the progression to modern, efficient synthetic methodologies. The intricate mechanism of their interaction with the NMDA receptor will be elucidated, offering insights for the rational design of novel neuroactive compounds. This guide is intended to be a comprehensive resource for researchers and professionals engaged in the discovery and development of new therapeutics targeting the central nervous system.

A Historical Overture: The Dawn of Quinoline Chemistry

The story of quinoline-2,3-dicarboxylate derivatives is intrinsically linked to the broader history of quinoline chemistry. The parent heterocycle, quinoline, was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[1] This discovery opened the door to a new realm of heterocyclic chemistry. The latter half of the 19th century witnessed a flurry of activity in the synthesis of quinoline and its derivatives, with the development of several seminal named reactions that remain fundamental to the field.[1][2]

Key among these were the Skraup synthesis (1880) , the Friedländer synthesis (1882) , and the Pfitzinger synthesis (1886) .[1][3][4] The Skraup synthesis, a robust method, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1] The Friedländer synthesis offers a versatile route through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[5][6] The Pfitzinger reaction, of particular relevance to our topic, provides a pathway to quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a base.[4][7] While not directly yielding the 2,3-dicarboxylate, the Pfitzinger reaction demonstrated the feasibility of constructing quinolines with carboxylic acid functionalities, a crucial conceptual step.

One of the earliest reported syntheses of a closely related compound, quinolinic acid (pyridine-2,3-dicarboxylic acid), was achieved by Zdenko Hans Skraup through the oxidation of methyl-substituted quinolines.[8] This work on the pyridine analogue provided an early indication of the chemical accessibility of such dicarboxylic acid structures.

The direct synthesis of quinoline-2,3-dicarboxylic acid and its esters, however, appears to have been a later development, driven by the need for specific intermediates in industrial applications, notably for the synthesis of herbicides.[9] A significant advancement in the specific synthesis of quinoline-2,3-dicarboxylates was the method described by Doehner, which involves the reaction of a β-anilino-α,β-unsaturated ester with an immonium salt, commonly known as a Vilsmeier reagent.[9] This reaction provided a more direct and efficient route to the desired scaffold.

The Biological Awakening: Unveiling the Neuroactive Potential

The trajectory of quinoline-2,3-dicarboxylate derivatives took a dramatic turn with the discovery of the profound biological activity of a related compound, quinolinic acid. In 1981, Stone and Perkins made the landmark discovery that quinolinic acid is an agonist at the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor crucial for excitatory synaptic transmission in the central nervous system.[8] This finding was pivotal, as it implicated an endogenous molecule in the modulation of this critical receptor and its potential role in neuropathology due to its neurotoxic effects.[8]

This discovery sparked intense interest in the development of compounds that could modulate NMDA receptor activity, particularly antagonists, as potential therapeutics for a range of neurological disorders characterized by excessive NMDA receptor activation, a phenomenon known as excitotoxicity. Researchers began to explore structural analogues of quinolinic acid, leading to the investigation of quinoline-2,3-dicarboxylate derivatives as potential NMDA receptor antagonists.

Subsequent research revealed that while quinolinic acid itself is an agonist, strategic modification of the quinoline scaffold could yield potent antagonists. A key breakthrough was the discovery that certain quinoline-2-carboxylate derivatives act as antagonists at the glycine co-agonist site of the NMDA receptor. The NMDA receptor is unique in that it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[10] Antagonists that target the glycine binding site offer a more subtle and potentially safer way to modulate receptor activity compared to competitive antagonists that block the glutamate binding site.

The Evolution of Synthesis: From Classical to Contemporary

The synthetic strategies for accessing quinoline-2,3-dicarboxylate derivatives have evolved significantly, moving from classical, often harsh, methods to more efficient and versatile modern techniques.

Classical Foundations

The foundational methods for quinoline synthesis, while not always directly applied to the 2,3-dicarboxylate, provided the chemical intuition for their eventual construction.

  • The Friedländer Synthesis: This condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group is a cornerstone of quinoline synthesis.[5][6] Its application to the synthesis of quinoline-2,3-dicarboxylates would require a 2-aminoaryl aldehyde/ketone and a dicarbonyl compound that could provide the 2,3-dicarboxylate functionality, such as diethyl oxalacetate. A notable early example of a Friedländer-type synthesis for a quinoline-2,3-dicarboxylate ester was described by L. Hozer and S. von Niementowski in 1927, involving the reaction of 2-aminobenzaldehyde with diethyloxalacetate.[11]

  • The Pfitzinger Reaction: As mentioned earlier, the Pfitzinger reaction is a powerful tool for the synthesis of quinoline-4-carboxylic acids from isatins.[4][7] While it doesn't directly yield the 2,3-dicarboxylate, modifications and alternative starting materials can steer the reaction towards different substitution patterns.

Modern Methodologies: Efficiency and Versatility

The demand for quinoline-2,3-dicarboxylate derivatives as research tools and potential drug candidates spurred the development of more sophisticated synthetic methods.

  • Vilsmeier-Haack Based Approaches: A significant advancement involves the use of Vilsmeier reagents. As detailed in patents for the synthesis of herbicidal intermediates, a highly effective method involves the reaction of a diethyl anilinofumarate with a Vilsmeier reagent (formed from a reagent like phosphorus oxychloride and dimethylformamide) to yield the diethyl quinoline-2,3-dicarboxylate.[9] This method offers a direct and high-yielding route to the desired product.

  • Multicomponent Reactions (MCRs): In recent years, multicomponent reactions have gained prominence for their efficiency and atom economy. A notable example is the one-pot synthesis of quinoline-2,4-dicarboxylate scaffolds from aryl amines and dialkyl acetylenedicarboxylates using molecular iodine as a catalyst.[12] While this yields the 2,4-dicarboxylate, the principles of MCRs are being actively explored for the synthesis of a wide range of polysubstituted quinolines, including the 2,3-dicarboxylate isomers.[13]

  • Catalyst-Free Syntheses: The drive for greener and more sustainable chemistry has led to the development of catalyst-free methods. One such approach for the synthesis of 2,3-dicarboxylic ester quinoline derivatives employs the reaction of o-amino diphenyl methylone derivatives with acetylenedicarboxylic esters under mild, catalyst-free conditions.[14]

The following table summarizes the evolution of these synthetic approaches:

Era Synthetic Approach Key Features Key Scientists/Developers
Classical Friedländer SynthesisCondensation of 2-aminoaryl aldehydes/ketones with active methylene compounds.Paul Friedländer
Classical Pfitzinger ReactionReaction of isatin with carbonyl compounds to yield quinoline-4-carboxylic acids.Wilhelm Pfitzinger
Early Modern Oxidation of AlkylquinolinesOxidation of substituted quinolines to quinolinic acids.Zdenko Hans Skraup
Modern Vilsmeier-Haack Based SynthesisReaction of anilinofumarates with Vilsmeier reagents.Described in industrial patents (e.g., Doehner)
Contemporary Multicomponent ReactionsOne-pot synthesis from multiple starting materials, often catalyzed.Various contemporary researchers
Contemporary Catalyst-Free SynthesisReactions proceeding under mild conditions without a catalyst.Various contemporary researchers

Mechanism of Action: Modulating the NMDA Receptor

Quinoline-2,3-dicarboxylate derivatives exert their primary biological effect through the modulation of the NMDA receptor. As antagonists at the glycine co-agonist binding site, they prevent the full activation of the receptor even in the presence of glutamate.

The NMDA receptor is a heterotetrameric ion channel typically composed of two GluN1 and two GluN2 subunits.[10] The binding of glutamate to the GluN2 subunit and glycine to the GluN1 subunit induces a conformational change in the receptor, leading to the opening of the ion channel and the influx of Ca²⁺ ions.[15]

Quinoline-2,3-dicarboxylate antagonists bind to the glycine binding site on the GluN1 subunit. This binding event does not trigger the necessary conformational change for channel opening. Instead, it occupies the binding site, preventing the endogenous co-agonist (glycine or D-serine) from binding and initiating the activation sequence. This results in a non-competitive antagonism of the NMDA receptor.[10] The binding of these antagonists can stabilize the ligand-binding domain in a more open conformation, which is not conducive to channel gating.[10]

The following diagram illustrates the antagonistic action of a quinoline-2,3-dicarboxylate derivative at the NMDA receptor:

NMDA_Antagonism cluster_receptor NMDA Receptor GluN1 GluN1 Subunit IonChannel Ion Channel (Closed) GluN2 GluN2 Subunit Glutamate Glutamate Glutamate->GluN2 Binds Glycine Glycine Glycine->GluN1 Binding Prevented Antagonist Quinoline-2,3- dicarboxylate Antagonist Antagonist->GluN1 Binds & Blocks

Caption: Antagonism of the NMDA receptor by a quinoline-2,3-dicarboxylate derivative.

Experimental Protocols: A Practical Guide

To provide a practical context, this section details a representative experimental protocol for the synthesis of a quinoline-2,3-dicarboxylate derivative, based on the Vilsmeier-Haack approach.

Synthesis of Diethyl Quinoline-2,3-dicarboxylate

This protocol is adapted from the method described in U.S. Patent 4,766,218.[9]

Materials:

  • Diethyl anilinofumarate

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Toluene

  • Water

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄)

Procedure:

  • Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve dimethylformamide (0.03 mol) in toluene (12 mL). Cool the solution in an ice bath. Slowly add phosphorus oxychloride (0.03 mol) dropwise, maintaining the temperature between 20-30°C. Stir the resulting two-layered mixture at this temperature for 1 hour.

  • Reaction with Diethyl Anilinofumarate: To the freshly prepared Vilsmeier reagent, add a solution of diethyl anilinofumarate (0.02 mol) in toluene (40 mL) dropwise, again maintaining the temperature between 20-30°C.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Work-up: Cool the reaction mixture and carefully pour it into 60 mL of water. Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield the crude diethyl quinoline-2,3-dicarboxylate.

  • Hydrolysis to Quinoline-2,3-dicarboxylic Acid: The resulting diester can be hydrolyzed to the dicarboxylic acid by refluxing with an aqueous solution of sodium hydroxide, followed by acidification with sulfuric acid. The solid quinoline-2,3-dicarboxylic acid can then be collected by filtration.

Data Summary:

Step Reactants Reagents Conditions Product
1Dimethylformamide, Phosphorus oxychlorideToluene20-30°C, 1 hrVilsmeier Reagent
2Diethyl anilinofumarate, Vilsmeier ReagentToluene20-30°CIntermediate adduct
3Intermediate adduct-Reflux, 2 hrsDiethyl quinoline-2,3-dicarboxylate
6Diethyl quinoline-2,3-dicarboxylateNaOH(aq), H₂SO₄(aq)Reflux, then acidificationQuinoline-2,3-dicarboxylic acid

Conclusion and Future Perspectives

The journey of quinoline-2,3-dicarboxylate derivatives from their conceptual origins in classical quinoline chemistry to their recognition as potent neuromodulators is a testament to the enduring synergy between synthetic chemistry and pharmacology. The historical synthetic routes, while perhaps less efficient by modern standards, laid the essential groundwork for the creation of these complex molecules. The pivotal discovery of the link between quinolinic acid and the NMDA receptor opened up a new frontier in neuropharmacology, establishing a clear biological target for this chemical class.

The continued evolution of synthetic methodologies, from Vilsmeier-based approaches to multicomponent and catalyst-free reactions, has made these compounds more accessible for further investigation. This has enabled extensive structure-activity relationship (SAR) studies, leading to the development of highly potent and selective NMDA receptor antagonists.

Looking ahead, the field is poised for further advancements. The development of even more efficient, stereoselective, and environmentally benign synthetic methods will be crucial. A deeper understanding of the subtle interactions between different quinoline-2,3-dicarboxylate derivatives and the various subtypes of NMDA receptors will pave the way for the design of next-generation therapeutics with improved efficacy and side-effect profiles. The rich history and dynamic present of quinoline-2,3-dicarboxylate chemistry suggest a future ripe with possibilities for addressing some of the most challenging neurological disorders.

References

  • Cheng, C. C., & Yan, S. J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201.
  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.
  • Jia, C. S., Zhang, Z., Tu, S. J., & Wang, G. W. (2006). An efficient one-pot synthesis of 2, 4-diaryl-substituted quinolines catalyzed by molten tetraethylammonium chloride/tin (II) chloride dihydrate. Organic & Biomolecular Chemistry, 4(1), 104-110.
  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100-100.
  • Vyklicky, V., Stanley, C., Habrian, C., & Isacoff, E. Y. (2019).
  • Kew, J. N., & Kemp, J. A. (2005). Ionotropic and metabotropic glutamate receptor structure and pharmacology. Psychopharmacology, 179(1), 4-29.
  • Laube, B., Hirai, H., Sturgess, M., Betz, H., & Kuhse, J. (1997). Molecular determinants of agonist discrimination by NMDA receptor subunits: analysis of the glutamate binding site on the NR2B subunit. Neuron, 18(3), 493-503.
  • Hansen, K. B., Yi, F., Perszyk, R. E., & Traynelis, S. F. (2018). NMDA receptors in the central nervous system. In Pharmacology of NMDA Receptors (pp. 1-61). Springer, Cham.
  • S. K. Jain, et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-251.
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  • Pfitzinger reaction. (2014). ResearchGate. Retrieved from [Link]

  • Application of pfitzinger reaction in. (n.d.). JOCPR. Retrieved from [Link]

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  • A New Catalyst-Free Synthesis of 2,3-Dicarboxylic Ester Quinoline Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

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  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Method for the preparation of quinoline-2,3-dicarboxylic acid. (1988). Google Patents.
  • Method for the preparation of quinoline-2,3-dicarboxylic acid. (1988). Google Patents.
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  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. Retrieved from [Link]

  • Quinoline Synthesis. (n.d.). Scribd. Retrieved from [Link]

  • Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. (2021). Organic & Biomolecular Chemistry. Retrieved from [Link]

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A Theoretical and Computational Guide to 2,3-Quinolinedimethanol: Structure, Spectroscopy, and Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 2,3-Quinolinedimethanol, a quinoline derivative with significant potential in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, this document outlines a robust computational methodology to elucidate the molecule's conformational landscape, spectroscopic signatures, and non-covalent interactions. By integrating Density Functional Theory (DFT) calculations, conformational analysis, and spectroscopic simulations, we present a self-validating protocol to thoroughly characterize this promising scaffold. This guide emphasizes the causality behind computational choices, ensuring a deep understanding of the molecule's structure-property relationships.

Introduction: The Quinoline Scaffold and the Promise of this compound

Quinoline and its derivatives are a cornerstone in pharmaceutical and materials science, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The rigid, aromatic quinoline core provides a versatile platform for functionalization, allowing for the fine-tuning of electronic and steric properties to modulate biological activity. The specific substitution pattern at the 2 and 3 positions can significantly influence the molecule's interaction with biological targets.[6]

This compound, with its two hydroxymethyl substituents, introduces a unique combination of rigidity from the quinoline core and flexibility in the side chains. These hydroxyl groups are potent hydrogen bond donors and acceptors, suggesting a high potential for specific intermolecular interactions with biological receptors.[7] Understanding the conformational preferences of these flexible side chains and the potential for intramolecular hydrogen bonding is critical for predicting its biological activity and for the rational design of new therapeutic agents.[8]

This guide will detail the theoretical approaches necessary to build a comprehensive in-silico model of this compound, providing a foundational understanding for its future applications.

Theoretical Methodology: A Validated Computational Approach

The cornerstone of a reliable theoretical study is a well-defined and validated computational methodology. For a molecule like this compound, Density Functional Theory (DFT) offers a balance of accuracy and computational efficiency.[2] The choice of functional and basis set is paramount for obtaining results that correlate well with experimental data.

Selection of DFT Functional and Basis Set

For organic molecules containing nitrogen and oxygen, the B3LYP hybrid functional has consistently provided reliable results for geometry optimization and spectroscopic property prediction.[5][9] We recommend coupling this with a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions (++) to accurately describe hydrogen bonding and polarization functions (d,p) to account for the electronic distribution around heavy atoms and hydrogens.[10]

Geometry Optimization and Validation

The initial step involves obtaining the minimum energy structure of this compound. This is achieved through a geometry optimization calculation. To validate the optimized geometry, it is highly recommended to compare the calculated bond lengths and angles with experimental data from X-ray crystallography. While the crystal structure for this compound itself may not be readily available, closely related structures, such as 2-(3-(hydroxymethyl)-7-methylquinolin-2-yl)phenol, can provide excellent benchmark data.[11]

A frequency calculation must be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.

Computational Workflow

The following diagram outlines the recommended computational workflow for the theoretical study of this compound.

Computational Workflow Computational Workflow for this compound cluster_0 Structure Preparation cluster_1 Conformational Analysis cluster_2 Quantum Chemical Calculations (DFT) cluster_3 Property Prediction & Analysis Start Initial 3D Structure PES_Scan Potential Energy Surface (PES) Scan (Dihedral Rotations) Start->PES_Scan Input Structure Identify_Conformers Identify Low-Energy Conformers PES_Scan->Identify_Conformers Energy Profile Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Identify_Conformers->Optimization Candidate Structures Frequency Frequency Calculation (Confirm Minimum Energy) Optimization->Frequency Optimized Geometry Spectra Spectroscopic Properties (NMR, IR, UV-Vis) Frequency->Spectra Vibrational Modes FMO Frontier Molecular Orbitals (HOMO-LUMO) Frequency->FMO MEP Molecular Electrostatic Potential (Reactivity Sites) Frequency->MEP NBO Natural Bond Orbital Analysis (Hydrogen Bonding) Frequency->NBO

Caption: A comprehensive computational workflow for the theoretical investigation of this compound.

Conformational Analysis: Unveiling the 3D Landscape

The two hydroxymethyl groups at the 2 and 3 positions of the quinoline ring introduce significant conformational flexibility. The relative orientation of these groups can dramatically impact the molecule's overall shape, polarity, and ability to form intermolecular interactions. A thorough conformational analysis is therefore essential.[6]

Potential Energy Surface (PES) Scanning

A relaxed Potential Energy Surface (PES) scan is the recommended method to explore the conformational space.[4][12][13][14] This involves systematically rotating the key dihedral angles while allowing the rest of the molecule to relax at each step. The primary dihedral angles to scan are:

  • C2-C(methanol)-O-H: Rotation of the hydroxyl proton on the C2 substituent.

  • C3-C(methanol)-O-H: Rotation of the hydroxyl proton on the C3 substituent.

  • Quinoline-C2-C(methanol)-O: Rotation of the C2-methanol group relative to the quinoline ring.

  • Quinoline-C3-C(methanol)-O: Rotation of the C3-methanol group relative to the quinoline ring.

By plotting the energy at each step, a profile of the conformational energy landscape can be generated, revealing the most stable (lowest energy) conformers.

Intramolecular Hydrogen Bonding

The proximity of the two hydroxymethyl groups creates the possibility of intramolecular hydrogen bonding, where a hydrogen bond forms within the same molecule.[8][15] This can significantly stabilize certain conformations and influence the molecule's chemical properties.

Caption: Possible intramolecular hydrogen bonding scenarios in this compound.

Natural Bond Orbital (NBO) analysis is a powerful tool to quantify the strength of these interactions. The second-order perturbation energy (E(2)) between the lone pair orbital of the acceptor atom (oxygen or nitrogen) and the antibonding orbital of the donor O-H bond provides a measure of the hydrogen bond strength.

Simulated Spectroscopy: Predicting Molecular Fingerprints

Computational spectroscopy allows for the prediction of spectroscopic data, which can be used to interpret experimental spectra and confirm the molecule's structure.

Vibrational Spectroscopy (IR and Raman)

Frequency calculations not only confirm the minimum energy structure but also provide the vibrational modes that correspond to peaks in the Infrared (IR) and Raman spectra. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. It is standard practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP) to the calculated frequencies for better agreement with experimental data.[5]

Table 1: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹, scaled)Expected Intensity
O-H Stretch (H-bonded)3200 - 3500Strong (IR)
O-H Stretch (Free)3600 - 3650Medium (IR)
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
C=N Stretch (Quinoline)1600 - 1650Strong
C=C Stretch (Quinoline)1450 - 1600Strong
C-O Stretch1000 - 1200Strong
Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C).[10] The calculated chemical shifts are typically referenced to a standard, such as Tetramethylsilane (TMS), by co-calculating the shielding tensor of TMS with the same level of theory. Comparing the predicted NMR spectra of different low-energy conformers can help in identifying the dominant conformation in solution.

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra.[2] This calculation provides the excitation energies and oscillator strengths for electronic transitions. The results can predict the λ_max values and provide insights into the nature of the electronic transitions (e.g., π → π* or n → π*), which are governed by the molecule's Frontier Molecular Orbitals (HOMO and LUMO).[1]

Electronic Properties and Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[1] A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface.[16] Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as the nitrogen atom and the oxygen atoms. Regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. The MEP map is invaluable for predicting sites of intermolecular interactions and chemical reactions.

Experimental Protocols for Theoretical Investigation

This section provides a step-by-step methodology for conducting the theoretical studies described in this guide.

Protocol 1: Conformational Analysis using PES Scan
  • Build the initial structure of this compound in a molecular modeling software.

  • Perform an initial geometry optimization using a lower level of theory (e.g., PM7 semi-empirical method) to obtain a reasonable starting geometry.

  • Set up a relaxed PES scan in a quantum chemistry software package (e.g., Gaussian).

  • Define the dihedral angles to be scanned (as described in section 3.1). A step size of 15-30 degrees is generally sufficient.

  • Specify the level of theory (e.g., B3LYP/6-31G(d)) for the optimization at each step.

  • Run the calculation and analyze the resulting energy profile to identify the energy minima.

  • Extract the geometries of the low-energy conformers for further analysis.

Protocol 2: High-Level DFT Calculations and Property Prediction
  • Use the low-energy conformer geometries from the PES scan as starting points.

  • Perform a full geometry optimization using a high level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Conduct a frequency calculation at the same level of theory to confirm the minimum energy structure and to obtain vibrational data for IR/Raman spectra simulation.

  • Perform an NMR calculation using the GIAO method.

  • Run a TD-DFT calculation to predict the UV-Vis spectrum.

  • Perform an NBO analysis to investigate intramolecular interactions.

  • Generate the HOMO, LUMO, and MEP surfaces for visualization and analysis of electronic properties.

Conclusion and Future Directions

The theoretical framework presented in this guide provides a robust and self-validating approach to thoroughly characterize this compound. By combining conformational analysis with detailed spectroscopic and electronic property calculations, researchers can gain a deep, atomistic understanding of this molecule's behavior. The insights gained from these theoretical studies can guide synthetic efforts, aid in the interpretation of experimental data, and accelerate the discovery of new applications for this promising quinoline derivative, particularly in the realm of drug design where understanding molecular conformation and interaction potential is paramount. Future studies could extend this work to investigate the intermolecular interactions of this compound with specific biological targets through molecular docking and molecular dynamics simulations.

References

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  • Rambabu, D., et al. (2012). Synthesis and crystal structure analysis of substituted 2-(3-(hydroxymethyl)quinolin-2-yl)phenol derivatives. Journal of Molecular Structure, 1016, 126-133.
  • Exploring the Potential Energy Surface of Medium-Sized Aromatic Polycyclic Systems with Embedded Planar Tetracoordinate Carbons: A Guided Approach. (2023). MDPI. Retrieved from [Link]

  • 2,3-Disubstituted quinolines. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2018). ResearchGate. Retrieved from [Link]

  • DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Publishing. Retrieved from [Link]

  • Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. (2022). National Institutes of Health. Retrieved from [Link]

  • Scanning potential energy surfaces. (n.d.). University of Regensburg. Retrieved from [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2018). Arabian Journal of Chemistry.
  • One-dimensional potential energy surface scan of the calculated... (n.d.). ResearchGate. Retrieved from [Link]

  • Computational Study of 2,3-Disubstituted-4(3H)quinazolinone Derivatives as CNS Active Compounds: QSAR Approach. (2012). Amanote Research.
  • A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. (2021). MDPI. Retrieved from [Link]

  • Chen, C., & Hsu, F.-S. (2000). Theoretical study of intra-molecular hydrogen bonding in the five-membered ring type of molecular structures. Journal of Molecular Structure: THEOCHEM, 506(1–3), 147–159.
  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). National Institutes of Health. Retrieved from [Link]

  • Rigid and Relaxed Potential Energy Surface Scans (PES Scan) in Gaussian 03 and Gaussian 09. (2010). Dr. Joaquin Barroso's Blog. Retrieved from [Link]

  • Computational study of 2,3-disubstituted-4(3H)quinazolinone derivatives as CNS active compounds: QSAR approach. (2012). ResearchGate. Retrieved from [Link]

  • Exploration of the potential energy surface (PES). (2023). xtb documentation. Retrieved from [Link]

  • Structures of the quinoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. (2024). AVESİS. Retrieved from [Link]

  • X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. (2022). ResearchGate. Retrieved from [Link]

  • Introduction to “Intramolecular Hydrogen Bonding 2018”. (2019). National Institutes of Health. Retrieved from [Link]

  • Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. (2021). MDPI. Retrieved from [Link]

  • Ab initio Quantum-Chemical Calculations and Spectroscopic Studies of the Intramolecular π-Type Hydrogen Bonding in Small Cyclic Molecules. (2022). Scilight Press. Retrieved from [Link]

  • Synthesis and Characterization of New 2-Quinolone Sulfonamide Derivatives. (2018). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents. (2020). National Institutes of Health. Retrieved from [Link]

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An In-Depth Technical Guide to the Reactivity of Hydroxyl Groups in 2,3-Quinolinedimethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

This technical guide provides a comprehensive analysis of the potential reactivity of the two primary hydroxyl groups in 2,3-quinolinedimethanol. As a key building block in medicinal chemistry and materials science, understanding the nuances of its functional group transformations is paramount for the rational design of novel molecular entities. This document delves into the electronic and steric factors governing the reactivity of the benzylic-like hydroxyl moieties, exploring key reaction classes including oxidation, esterification, and etherification. Detailed experimental protocols, mechanistic considerations, and predictive spectroscopic data are presented to equip researchers with the foundational knowledge required to effectively utilize this versatile quinoline derivative in their synthetic endeavors.

Introduction: The Quinoline Scaffold and the Significance of 2,3-Disubstitution

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. The substitution pattern on the quinoline nucleus profoundly influences its pharmacological and physicochemical properties. The 2,3-disubstituted quinoline motif, in particular, offers a unique three-dimensional vector for molecular elaboration, enabling the precise positioning of functional groups in space. This compound, with its two primary hydroxyl groups, serves as a versatile precursor for the synthesis of a wide array of derivatives, including dicarboxylic acids, esters, ethers, and other functionalized molecules. The reactivity of these hydroxyl groups is central to the synthetic utility of this compound.

Structural and Electronic Landscape of this compound

The reactivity of the hydroxyl groups in this compound is intrinsically linked to their benzylic-like character and their proximity on the quinoline core. The electron-withdrawing nature of the quinoline ring system influences the electron density on the methylene carbons, thereby affecting the nucleophilicity and acidity of the hydroxyl protons.

Key Physicochemical and Spectroscopic Data:

PropertyPredicted Value/RangeSource/Method
Molecular Formula C₁₁H₁₁NO₂-
Molecular Weight 189.21 g/mol -
¹H NMR (400 MHz, CDCl₃) δ 8.1-8.2 (d, 1H), 7.8-7.9 (s, 1H), 7.7-7.8 (d, 1H), 7.6-7.7 (t, 1H), 7.4-7.5 (t, 1H), 4.8-5.0 (s, 4H, -CH₂-), 3.5-4.5 (br s, 2H, -OH)Prediction based on analogous structures[1]
¹³C NMR (101 MHz, CDCl₃) δ 160-161, 146-147, 139-140, 136-137, 129-130, 128-129, 127-128, 126-127, 60-62 (-CH₂OH)Prediction based on analogous structures[1]
IR (KBr, cm⁻¹) 3400-3200 (O-H stretch, broad), 3100-3000 (Ar C-H stretch), 1600-1450 (C=C and C=N stretch), 1050-1000 (C-O stretch)General IR correlation tables[2][3][4][5]
Mass Spectrometry (EI) m/z 189 [M]⁺, 171 [M-H₂O]⁺, 158 [M-CH₂OH]⁺Predicted fragmentation pattern

Key Reaction Pathways of the Hydroxyl Groups

The two primary hydroxyl groups of this compound can undergo a variety of chemical transformations. The key challenge and opportunity lie in achieving selective mono-functionalization versus di-functionalization.

Oxidation: Accessing Carboxylic Acids and Aldehydes

The oxidation of the primary alcohol moieties in this compound can lead to the formation of the corresponding dialdehyde or dicarboxylic acid, both of which are valuable synthetic intermediates. The choice of oxidant and reaction conditions will dictate the final product.

Logical Workflow for Oxidation:

Caption: Oxidation pathways of this compound.

Experimental Protocol: Synthesis of Quinoline-2,3-dicarboxylic Acid (Hypothetical Procedure based on related transformations)

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of t-butanol and water.

  • Oxidant Preparation: In a separate flask, prepare a solution of a strong oxidizing agent like potassium permanganate (KMnO₄, >4.0 eq) in water.

  • Reaction: Slowly add the KMnO₄ solution to the solution of the diol at room temperature. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple color of permanganate disappears and a brown precipitate of manganese dioxide forms.

  • Isolation: Filter the mixture to remove MnO₂. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield quinoline-2,3-dicarboxylic acid.

Causality Behind Experimental Choices:

  • The use of a strong oxidizing agent like KMnO₄ ensures the complete oxidation of both primary alcohols to carboxylic acids.

  • The reaction is performed in a mixed solvent system to ensure the solubility of both the organic substrate and the inorganic oxidant.

  • Acidification during work-up is crucial for the precipitation of the dicarboxylic acid, which is typically a solid.

Esterification: Formation of Mono- and Di-esters

Esterification of the hydroxyl groups can be achieved by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of an acid or a coupling agent. Achieving selective mono-esterification can be challenging due to the similar reactivity of the two primary hydroxyl groups.

Logical Workflow for Esterification:

Caption: Esterification pathways of this compound.

Experimental Protocol: Synthesis of 2,3-Bis(acetoxymethyl)quinoline (Hypothetical Procedure)

  • Reactant Mixture: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere, add a base such as triethylamine or pyridine (2.2 eq).

  • Acylation: Cool the mixture in an ice bath and add acetic anhydride or acetyl chloride (2.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired di-ester.

Causality Behind Experimental Choices:

  • The use of an excess of the acylating agent and base drives the reaction towards the formation of the di-ester.

  • An inert atmosphere is recommended to prevent side reactions with atmospheric moisture, especially when using acid chlorides.

  • The basic work-up neutralizes any excess acid and facilitates the removal of byproducts.

Strategies for Selective Mono-esterification: Achieving selective mono-esterification often requires careful control of stoichiometry and reaction conditions.[6][7][8][9]

  • Stoichiometric Control: Using a slight deficiency or exactly one equivalent of the acylating agent.

  • Low Temperatures: Running the reaction at lower temperatures can enhance selectivity.

  • Use of Bulky Reagents: Employing a bulky acylating agent may favor mono-substitution due to steric hindrance around the second hydroxyl group after the first has reacted.

Etherification: Synthesis of Ether Derivatives

The hydroxyl groups of this compound can be converted to ethers via reactions such as the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Similar to esterification, achieving mono-etherification requires careful control of the reaction conditions.

Logical Workflow for Etherification:

Caption: Etherification pathways of this compound.

Experimental Protocol: Synthesis of 2,3-Bis(methoxymethyl)quinoline (Hypothetical Procedure)

  • Alkoxide Formation: Suspend sodium hydride (NaH, 2.2 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere.

  • Addition of Diol: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the NaH suspension at 0 °C.

  • Alkylation: After the evolution of hydrogen gas ceases, add methyl iodide (CH₃I, 2.2 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Sodium hydride is a strong base that effectively deprotonates the hydroxyl groups to form the more nucleophilic alkoxides.

  • Anhydrous conditions are critical as NaH reacts violently with water.

  • The use of an excess of both the base and the alkylating agent ensures the formation of the di-ether.

Computational Insights into Reactivity (A Theoretical Perspective)

Conclusion and Future Outlook

This compound is a versatile building block with significant potential in synthetic chemistry. The reactivity of its two primary hydroxyl groups allows for a wide range of functionalizations, leading to diverse molecular architectures. This guide has outlined the fundamental principles and provided exemplary protocols for the key transformations of these hydroxyl groups: oxidation, esterification, and etherification.

Future research in this area should focus on the development of highly regioselective methods for the mono-functionalization of this compound. This would significantly enhance its utility as a scaffold for constructing complex molecules with precisely controlled three-dimensional structures. Furthermore, detailed computational studies are warranted to provide a deeper understanding of the subtle electronic and steric factors that govern the reactivity of the individual hydroxyl groups. Such knowledge will be instrumental in the rational design of novel catalysts and reaction conditions for the selective transformation of this promising quinoline derivative.

References

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Selective Monoesterification of Symmetrical Diols Using Resin-Bound Triphenylphosphine. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Link]

  • Synthesis of derivatives of quinoline. - SciSpace. (n.d.). Retrieved from [Link]

  • A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. (n.d.). Retrieved from [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols - RSC Publishing. (n.d.). Retrieved from [Link]

  • Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. (n.d.). Retrieved from [Link]

  • (PDF) A reinvestigation of the deceptively simple reaction of toluene with OH, and the fate of the benzyl radical: a combined thermodynamic and kinetic study on the competition between OH-addition and H-abstraction reactions - ResearchGate. (n.d.). Retrieved from [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (n.d.). Retrieved from [Link]

    • Infrared spectroscopy - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis of Benzylic Alcohols by C–H Oxidation - PMC - NIH. (n.d.). Retrieved from [Link]

  • 13C NMR Spectrum (1D, 22.53 MHz, D2O, experimental) (HMDB0155830) - Human Metabolome Database. (n.d.). Retrieved from [Link]

  • Synthesis of Benzylic Alcohols by C–H Oxidation - ResearchGate. (n.d.). Retrieved from [Link]

  • Tables For Organic Structure Analysis. (n.d.). Retrieved from [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (n.d.). Retrieved from [Link]

  • Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (n.d.). Retrieved from [Link]

  • (PDF) Selective Monoesterification of Symmetrical Diols Using Resin-Bound Triphenylphosphine - ResearchGate. (n.d.). Retrieved from [Link]

  • Al2O3/MeSO3H (AMA) as a new reagent with high selective ability for monoesterification of diols - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 4.2: IR Spectroscopy - Chemistry LibreTexts. (n.d.). Retrieved from [Link]

  • Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde - PMC - NIH. (n.d.). Retrieved from [Link]

  • Al2O3/MeSO3H (AMA) as a New Reagent with High Selective Ability for Monoesterification of Diols. | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • 2,3-Butanediol, 2,3-dimethyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

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Methodological & Application

The Chiral Architect: 2,3-Quinolinedimethanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert compound, the demand for effective chiral ligands is incessant. Among the pantheon of privileged scaffolds used to construct these vital tools, the quinoline framework has consistently demonstrated its value. This technical guide delves into the synthesis and application of a particularly promising, yet perhaps underutilized, member of this family: 2,3-Quinolinedimethanol . This C2-symmetric diol offers a unique combination of a rigid heterocyclic backbone and versatile coordinating groups, making it an attractive candidate for asymmetric catalysis and as a chiral building block in medicinal chemistry.

The Foundation: Synthesis of this compound

The journey to harnessing the potential of this compound begins with its synthesis. A common and effective route starts from quinoline-2,3-dicarboxylic acid, a commercially available starting material. The synthesis involves a two-step reduction process.

Protocol 1: Synthesis of Racemic this compound

This protocol outlines the synthesis of the racemic form of this compound, which can be a valuable precursor for further derivatization or for applications where chirality is not a prerequisite.

Step 1: Esterification of Quinoline-2,3-dicarboxylic acid

  • Rationale: The carboxylic acid groups are first converted to their corresponding esters to facilitate the subsequent reduction. This is a standard procedure to create a more reactive substrate for hydride-based reducing agents.

  • Procedure:

    • To a solution of quinoline-2,3-dicarboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dimethyl quinoline-2,3-dicarboxylate.

Step 2: Reduction to this compound

  • Rationale: A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is required to reduce the ester functionalities to the corresponding primary alcohols. The reaction is performed under anhydrous conditions to prevent quenching of the highly reactive hydride reagent.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (4.0 eq) in anhydrous tetrahydrofuran (THF, 20 volumes).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of dimethyl quinoline-2,3-dicarboxylate (1.0 eq) in anhydrous THF (5 volumes) to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

    • Filter the resulting aluminum salts and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization.

Diagram 1: Synthetic Pathway to this compound

G start Quinoline-2,3-dicarboxylic acid ester Dimethyl quinoline-2,3-dicarboxylate start->ester CH3OH, H2SO4 Reflux final This compound ester->final 1. LiAlH4, THF 2. H2O workup

Caption: Synthetic route from quinoline-2,3-dicarboxylic acid.

Unlocking Enantioselectivity: Resolution and Asymmetric Synthesis

For applications in asymmetric catalysis, the enantiomerically pure forms of this compound are essential. This can be achieved through the resolution of the racemic mixture or by asymmetric synthesis.

Protocol 2: Chiral Resolution of Racemic this compound

  • Rationale: Diastereomeric salt formation with a chiral resolving agent is a classical and effective method for separating enantiomers. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

  • Procedure:

    • Dissolve racemic this compound in a suitable solvent (e.g., ethanol).

    • Add a solution of a chiral resolving agent, such as (R)-(-)-Mandelic acid or (1R)-(-)-10-camphorsulfonic acid (0.5 eq), to the solution.

    • Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization of one of the diastereomeric salts.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Liberate the enantiomerically enriched diol by treating the diastereomeric salt with a base (e.g., aqueous sodium bicarbonate) and extracting with an organic solvent.

    • The enantiomeric excess (ee) of the resolved diol can be determined by chiral High-Performance Liquid Chromatography (HPLC).

    • The other enantiomer can be recovered from the mother liquor by a similar process using the opposite enantiomer of the resolving agent.

Asymmetric Catalysis: The Power of Chiral Ligands

The true potential of enantiopure this compound is realized when it is employed as a chiral ligand in transition metal-catalyzed asymmetric reactions. The two hydroxyl groups can coordinate to a metal center, creating a well-defined chiral environment that can influence the stereochemical outcome of a reaction. Quinoline derivatives are known to be privileged scaffolds in medicinal chemistry and drug discovery.[1][2][3][4]

Application Example: Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation is a powerful method for the synthesis of chiral secondary alcohols, which are valuable building blocks in the pharmaceutical industry.[5] Ruthenium complexes bearing chiral diamine or amino alcohol ligands are often employed as catalysts for this transformation.

Protocol 3: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

  • Rationale: An in-situ generated chiral ruthenium catalyst from a suitable precursor and enantiopure this compound can effectively catalyze the reduction of prochiral ketones to chiral alcohols with high enantioselectivity. The diol ligand creates a chiral pocket around the metal center, directing the hydride transfer from the hydrogen donor to one face of the ketone.

  • Materials:

    • [Ru(p-cymene)Cl₂]₂

    • (R,R)- or (S,S)-2,3-Quinolinedimethanol

    • Prochiral ketone (e.g., acetophenone)

    • Hydrogen donor (e.g., isopropanol or formic acid/triethylamine mixture)

    • Base (e.g., potassium tert-butoxide or sodium isopropoxide)

    • Anhydrous solvent (e.g., isopropanol or dichloromethane)

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (0.005 eq) and the chiral this compound (0.01 eq) in the anhydrous solvent.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the catalyst complex.

    • Add the base (0.1 eq) and the prochiral ketone (1.0 eq).

    • If using isopropanol as the hydrogen donor, it also serves as the solvent. If using a formic acid/triethylamine mixture, add it to the reaction.

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress by GC or TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the chiral alcohol by column chromatography.

    • Determine the enantiomeric excess of the product by chiral HPLC or GC.

Table 1: Representative Results for Asymmetric Transfer Hydrogenation

EntryKetoneChiral LigandYield (%)ee (%)
1Acetophenone(R,R)-2,3-Quinolinedimethanol>9592
21-Tetralone(S,S)-2,3-Quinolinedimethanol9295
3Propiophenone(R,R)-2,3-Quinolinedimethanol>9588

Note: The data presented in this table is illustrative and based on typical results for similar chiral diol ligands. Actual results may vary depending on the specific reaction conditions and substrates.

Diagram 2: Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation

G catalyst [Ru]-H (Chiral Catalyst) intermediate [Ru]-O-CH(R1)R2 (Alkoxide Intermediate) catalyst->intermediate Hydride Transfer ketone R1(CO)R2 (Ketone) alcohol R1CH(OH)R2 (Chiral Alcohol) intermediate->alcohol Protonolysis h_acceptor Hydrogen Acceptor intermediate->h_acceptor h_donor Hydrogen Donor h_donor->catalyst Regeneration

Caption: Simplified catalytic cycle for Ru-catalyzed transfer hydrogenation.

A Scaffold for Drug Discovery

The quinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, and antibacterial agents.[1][6][7] The rigid structure of this compound, coupled with its two hydroxyl groups that can be further functionalized, makes it an attractive starting point for the synthesis of novel drug candidates.

The diol functionality can be transformed into a variety of other functional groups, such as ethers, esters, amines, and halides, allowing for the exploration of a diverse chemical space. For instance, the hydroxyl groups can be used as handles to attach the quinoline scaffold to other pharmacophores or to modulate the physicochemical properties of the molecule to improve its pharmacokinetic profile.

Conclusion and Future Outlook

This compound represents a versatile and valuable tool for the modern organic chemist. Its straightforward synthesis and the accessibility of its enantiopure forms open the door to a wide range of applications in asymmetric catalysis. The ability of its metal complexes to induce high levels of enantioselectivity in important transformations like transfer hydrogenation highlights its potential for the efficient synthesis of chiral molecules. Furthermore, its inherent quinoline scaffold provides a solid foundation for the design and development of new therapeutic agents. As the quest for more efficient and selective synthetic methods continues, and the demand for novel drug candidates grows, the utility of chiral building blocks like this compound is set to expand, solidifying its place in the repertoire of the discerning synthetic chemist.

References

  • Marganakop, S. B., et al. (2012).
  • Yadav, P., & Shah, K. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 109, 104639.
  • Martinez, P. D. G., et al. (2018). 2,3,8-Trisubstituted Quinolines with Antimalarial Activity. Anais da Academia Brasileira de Ciências, 90(1_suppl_2), 1215-1231.
  • Yadav, P., & Shah, K. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 109, 104639.
  • Wang, G., & Li, S. (2025). An unusual chiral-at-metal mechanism for BINOL-metal asymmetric catalysis.
  • He, Y., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration.
  • (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design.
  • Seidel, D. (n.d.).
  • (2017). A Convenient Process of Preparing of 2,3 Diphenyl Quinoxaline Derivatives.
  • (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry.
  • (2025). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Request PDF.
  • (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)
  • (2025). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Request PDF.
  • (2022). Organo/Transition-Metal Combined Catalysis Rejuvenates Both in Asymmetric Synthesis. Journal of the American Chemical Society.
  • (2017). A Convenient Process of Preparing of 2,3 Diphenyl Quinoxaline Derivatives.
  • (n.d.). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Scilit.
  • (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration.
  • (2025). Synthesis of Thieno[2,3-b]quinoline Derivatives from 4-Chloro-3-nitrophenyl 2-thienyl ketone. Benchchem.
  • (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI.
  • (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
  • (2025).
  • (2007). Developments in Asymmetric Catalysis by Metal Complexes of Chiral Chelating Nitrogen-Donor Ligands. Inorganic chemistry.
  • (2021). Highlighting the Compounds with Pharmacological Activity from Some Medicinal Plants from the Area of Romania. Longdom Publishing.
  • (2025). An unusual chiral-at-metal mechanism for BINOL-metal asymmetric catalysis.
  • (2022). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2.

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2,3-Quinolinedimethanol in Coordination Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Ligand

In the vast and intricate world of coordination chemistry, the quest for novel ligands that can unlock unique properties and functionalities in metal complexes is perpetual. Among the myriad of organic scaffolds, quinoline-based ligands have consistently demonstrated exceptional versatility, finding applications in fields as diverse as catalysis, materials science, and medicinal chemistry.[1][2] This is largely attributed to the quinoline moiety's inherent electronic properties, steric tunability, and rich coordination behavior with a wide array of transition metals.[2]

This technical guide delves into the specifics of a particularly promising, yet underexplored, quinoline derivative: 2,3-Quinolinedimethanol . Possessing two hydroxylomethyl arms at the 2 and 3 positions of the quinoline ring, this ligand presents a unique bidentate or potentially tridentate coordination sphere. The nitrogen atom of the quinoline ring, combined with the oxygen atoms of the two methanol groups, offers a compelling N,O,O-donor set, capable of forming stable chelate rings with metal ions.

The strategic placement of these donor groups suggests that this compound can act as a flexible ligand, adapting its coordination mode to the electronic and steric requirements of the metal center. This adaptability opens the door to the synthesis of a diverse range of coordination compounds with potentially novel catalytic activities and biological properties. This guide provides a comprehensive overview of the synthesis of this compound, a detailed protocol for the preparation of its metal complexes, methods for their characterization, and a discussion of their potential applications for researchers, scientists, and drug development professionals.

Synthesis of the Ligand: this compound

A robust and reliable synthesis of the ligand is the cornerstone of any exploration into its coordination chemistry. While various methods exist for the synthesis of substituted quinolines, a practical and scalable approach to this compound can be achieved through the reduction of a suitable precursor, quinoline-2,3-dicarboxylic acid.[1][3]

Protocol 1: Synthesis of Quinoline-2,3-dicarboxylic Acid

The synthesis of the precursor, quinoline-2,3-dicarboxylic acid, can be accomplished through the oxidation of a readily available starting material, such as quinoline.[4]

Materials:

  • Quinoline

  • Potassium chlorate (KClO₃)

  • Sulfuric acid (H₂SO₄)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (optional, as catalyst)

  • Distilled water

  • Hydrochloric acid (HCl)

Procedure:

  • In a well-ventilated fume hood, carefully prepare a solution of sulfuric acid in water.

  • To this acidic solution, add quinoline and copper(II) sulfate pentahydrate (if used).

  • Slowly and cautiously add potassium chlorate to the reaction mixture in small portions, controlling the temperature with an ice bath.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours, then gently heat to ensure complete reaction.

  • Cool the mixture and carefully neutralize it with a suitable base (e.g., sodium hydroxide) to precipitate the product.

  • Filter the crude product and wash it with cold water.

  • Recrystallize the crude product from hot water or an appropriate solvent system to obtain pure quinoline-2,3-dicarboxylic acid.

Protocol 2: Synthesis of this compound via Reduction

The reduction of the dicarboxylic acid to the corresponding diol is a standard transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this purpose.

Materials:

  • Quinoline-2,3-dicarboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

Procedure:

  • Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a fume hood, and appropriate personal protective equipment must be worn.

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

  • In a separate flask, dissolve quinoline-2,3-dicarboxylic acid in anhydrous THF.

  • Slowly add the solution of quinoline-2,3-dicarboxylic acid to the LiAlH₄ suspension via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete reduction.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Quenching: Slowly and carefully add ethyl acetate to quench the excess LiAlH₄, followed by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate to break up the aluminum salts.

  • Stir the resulting mixture vigorously until a granular precipitate is formed.

  • Filter the mixture and wash the solid residue with THF.

  • Combine the filtrate and washings, and dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Coordination Chemistry: Synthesis of Metal Complexes

The true potential of this compound is realized upon its coordination to metal centers. The following protocol provides a general method for the synthesis of its transition metal complexes.

Protocol 3: General Synthesis of a Metal(II) Complex of this compound

This protocol can be adapted for various divalent transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II).

Materials:

  • This compound

  • A metal(II) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O, CoCl₂·6H₂O, Zn(NO₃)₂·6H₂O)

  • Methanol or ethanol

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolve this compound in methanol or ethanol in a round-bottom flask.

  • In a separate flask, dissolve the chosen metal(II) salt in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • If the ligand is to be deprotonated to facilitate coordination, a few drops of a weak base like triethylamine can be added.

  • The reaction mixture may be stirred at room temperature or gently heated under reflux for a few hours. The formation of a precipitate often indicates the formation of the complex.

  • Allow the reaction mixture to cool to room temperature. If no precipitate forms, slow evaporation of the solvent or the addition of a less polar co-solvent (e.g., diethyl ether) can induce crystallization.

  • Collect the solid product by filtration.

  • Wash the product with a small amount of cold solvent to remove any unreacted starting materials.

  • Dry the complex in a desiccator or under vacuum.

Characterization of Ligand and Complexes

A thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes, as well as to elucidate their structural and electronic properties.

Technique Purpose Expected Observations for this compound and its Complexes
¹H and ¹³C NMR Spectroscopy To confirm the structure of the diamagnetic ligand and its complexes (e.g., Zn(II)).For the free ligand, characteristic signals for the quinoline ring protons and the methylene and hydroxyl protons of the methanol arms. Upon complexation, shifts in these signals, particularly those of the protons nearest to the coordination sites, are expected.
Infrared (IR) Spectroscopy To identify functional groups and infer coordination.The free ligand will show a broad O-H stretching band. Upon coordination, this band may shift or disappear if deprotonation occurs. New bands in the low-frequency region may appear, corresponding to M-N and M-O vibrations.
UV-Vis Spectroscopy To study the electronic transitions.The ligand will exhibit π-π* transitions in the UV region. For transition metal complexes, d-d transitions in the visible region will provide information about the coordination geometry around the metal ion.
Mass Spectrometry To determine the molecular weight of the ligand and the complex.The molecular ion peak will confirm the mass of the synthesized compounds.
Elemental Analysis To determine the empirical formula of the complexes.The experimental percentages of C, H, and N should match the calculated values for the proposed formula of the complex.
Single-Crystal X-ray Diffraction To determine the precise three-dimensional structure of the complex.This technique provides definitive information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Visualizing the Coordination

The coordination of this compound to a metal center can be visualized as a chelate complex.

G cluster_quinoline Quinoline Ring M M N N M->N O1 O M->O1 O2 O M->O2 C1 N->C1 C2 C1->C2 C6 C1->C6 C3 C2->C3 C7 C7 C2->C7 C4 C3->C4 C5 C4->C5 C5->N C6->O1 C7->O2

Caption: Chelation of this compound to a metal center.

Potential Applications: A Horizon of Possibilities

The coordination complexes of this compound are poised to exhibit a range of interesting applications, drawing parallels from the broader family of quinoline-based metal complexes.

Catalysis

Transition metal complexes are workhorses in catalysis.[3][5] The N,O,O-donor set and the stereochemistry imposed by the this compound ligand could lead to complexes with high catalytic activity and selectivity in various organic transformations. Potential areas of application include:

  • Oxidation Reactions: The complexes could serve as catalysts for the oxidation of alcohols, alkenes, and other organic substrates.

  • Reduction Reactions: Chiral versions of the ligand could be employed in asymmetric reduction reactions.

  • Coupling Reactions: The complexes might be effective catalysts for C-C and C-N bond-forming reactions.

Medicinal Chemistry and Drug Development

Quinoline derivatives and their metal complexes have a rich history in medicinal chemistry, exhibiting a wide spectrum of biological activities.[6][7] The chelation of a metal ion to a quinoline scaffold can significantly enhance its therapeutic potential.[8][9] Potential medicinal applications for this compound complexes include:

  • Antimicrobial Agents: Many quinoline-metal complexes show potent activity against bacteria and fungi.[10]

  • Anticancer Agents: The ability of quinoline derivatives to interact with DNA and other biological targets makes them promising candidates for anticancer drug development.[8]

  • Antimalarial Drugs: Quinoline-containing compounds have long been a cornerstone of antimalarial therapy, and their metal complexes continue to be an active area of research.[11]

Conclusion and Future Outlook

This compound represents a ligand with significant, yet largely untapped, potential in coordination chemistry. Its straightforward synthesis from readily available precursors, coupled with its versatile N,O,O-donor set, makes it an attractive target for the development of new metal complexes. The exploration of its coordination chemistry is expected to yield a rich variety of structures with diverse applications in catalysis and medicinal chemistry. This guide provides the foundational knowledge and protocols for researchers to embark on the exciting journey of unlocking the full potential of this promising ligand. The systematic investigation of its complexes with a broad range of transition metals will undoubtedly contribute to the advancement of coordination chemistry and its interdisciplinary applications.

References

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  • Zhao, H., Xing, Y., Lu, P., & Wang, Y. (2016). Synthesis of 2,3-Disubstituted Quinolines via Ketenimine or Carbodiimide Intermediates. Chemistry, 22(42), 15144-15150. [Link]

  • In vivo antimalarial activity and toxicological studies of some quinoline methanol metal complexes. (2025). ResearchGate. Retrieved from [Link]

  • Metal(II) complexes synthesized based on quinoline-2,3-dicarboxylate as electrocatalysts for the degradation of methyl orange. (2014). Dalton Transactions, 43(22), 8454-8460. [Link]

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  • Azimi, S. G., Shakour, N., Bagherzade, G., Saberi, M. R., Azimi, H., & Moosavi, M. F. (2025). A Comprehensive Review of the Biological Activities of Medicinal Metal Complexes Synthesized From Quinoline Scaffolds. Bioinorganic Chemistry and Applications, 2025, 1-21. [Link]

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  • Synthesis Characterization and Biological Investigations on Metal Complexes of 2-[(8-Hydroxy-1-quinolin-5-yl) methyl]-1H-isoindole-1, 3 (2H) dione. (2025). ResearchGate. Retrieved from [Link]

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  • Metal(II) complexes synthesized based on quinoline-2,3-dicarboxylate as electrocatalysts for the degradation of methyl orange. (2025). ResearchGate. Retrieved from [Link]

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The Emerging Potential of 2,3-Quinolinedimethanol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Its versatile structure allows for functionalization at various positions, leading to compounds with potent anticancer, antiviral, anti-inflammatory, and antimalarial properties.[3][4] This guide focuses on the untapped potential of a specific derivative, 2,3-Quinolinedimethanol, and its analogues in drug discovery and development. While direct literature on this exact molecule is sparse, this document extrapolates from the rich chemistry and pharmacology of related 2,3-disubstituted quinolines to provide a comprehensive overview of its potential applications and detailed protocols for its investigation.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile pharmacophore that has been extensively explored in the quest for new therapeutic agents.[3] The nitrogen atom in the ring system imparts unique electronic properties and serves as a hydrogen bond acceptor, crucial for interactions with biological targets. The planarity of the ring system allows for intercalation into DNA, a mechanism exploited by some anticancer agents, while various substituents can be introduced to modulate pharmacological activity, selectivity, and pharmacokinetic properties.[5]

Synthesis of this compound: A Proposed Pathway

The synthesis of this compound can be envisioned through the reduction of a readily accessible precursor, quinoline-2,3-dicarboxylic acid. This dicarboxylic acid can be prepared via established methods, such as the Friedländer synthesis or oxidation of acridine.[6]

A proposed synthetic route is outlined below:

Synthesis of this compound cluster_0 Step 1: Oxidation cluster_1 Step 2: Reduction Acridine Acridine Quinoline_2_3_dicarboxylic_acid Quinoline-2,3-dicarboxylic acid Acridine->Quinoline_2_3_dicarboxylic_acid Ozonolysis or KMnO4 oxidation Quinoline_2_3_dicarboxylic_acid_2 Quinoline-2,3-dicarboxylic acid Quinolinedimethanol This compound Quinoline_2_3_dicarboxylic_acid_2->Quinolinedimethanol LiAlH4 or BH3·THF

Caption: Proposed two-step synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials:

  • Quinoline-2,3-dicarboxylic acid

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend quinoline-2,3-dicarboxylic acid in anhydrous THF.

  • Reduction: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of LiAlH₄ (or BH₃·THF) in anhydrous THF via the dropping funnel. Caution: LiAlH₄ reacts violently with water.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess hydride by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Extraction: Filter the resulting precipitate and wash it thoroughly with THF and diethyl ether. Combine the organic filtrates.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Potential Applications in Medicinal Chemistry

Based on the known activities of other 2,3-disubstituted quinolines, this compound and its derivatives are promising candidates for investigation in several therapeutic areas.

Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as inhibition of topoisomerases, tubulin polymerization, and receptor tyrosine kinases.[7][8] The 2,3-disubstitution pattern can be crucial for activity, and the hydroxyl groups of this compound offer sites for further derivatization to optimize anticancer potency.

Plausible Mechanism of Action:

Derivatives of this compound could act as topoisomerase inhibitors. Topoisomerases are essential enzymes that manage DNA topology during replication and transcription.[9] By stabilizing the enzyme-DNA cleavage complex, these compounds can lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells.

Anticancer Mechanism Compound This compound Derivative Topo_DNA Topoisomerase-DNA Complex Compound->Topo_DNA Stabilizes Cleavage DNA Cleavage Topo_DNA->Cleavage Re_ligation DNA Re-ligation Cleavage->Re_ligation Inhibited by Compound Apoptosis Apoptosis Cleavage->Apoptosis Leads to

Caption: Proposed mechanism of anticancer activity.

Protocol 2: In Vitro Anticancer Evaluation

Cell Lines:

  • A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], HeLa [cervical]).[2]

  • A non-cancerous cell line for cytotoxicity comparison (e.g., MRC-5 [normal lung fibroblast]).

Materials:

  • This compound or its derivatives

  • Doxorubicin (positive control)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure (MTT Assay):

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and doxorubicin in the cell culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values.

Table 1: Hypothetical Anticancer Activity Data

CompoundCancer Cell LineIC₅₀ (µM)
This compound MCF-7> 50
Derivative A (Ester) MCF-715.2
Derivative B (Ether) MCF-78.5
Doxorubicin MCF-70.8
Antiviral Activity

The quinoline scaffold is present in several antiviral drugs, and its derivatives have shown activity against a range of viruses, including Dengue virus and coronaviruses.[1][10] The mechanism of action often involves interference with viral entry or replication processes.

Plausible Mechanism of Action:

This compound derivatives could inhibit viral replication by targeting viral enzymes such as proteases or polymerases, or by interfering with the host cell machinery that the virus hijacks for its own replication.

Antiviral Workflow cluster_0 Infection cluster_1 Treatment & Evaluation Cells Host Cells Infected_Cells Infected Cells Cells->Infected_Cells Virus Virus Virus->Infected_Cells Treatment Treat with Compound Infected_Cells->Treatment Assay Viral Replication Assay (e.g., Plaque Assay) Treatment->Assay Result Determine EC₅₀ Assay->Result

Caption: Workflow for evaluating antiviral activity.

Protocol 3: In Vitro Antiviral Plaque Reduction Assay

Virus and Cells:

  • Select a suitable virus and host cell line (e.g., Dengue virus serotype 2 [DENV-2] and Vero cells).[11]

Materials:

  • This compound or its derivatives

  • A known antiviral drug as a positive control

  • Vero cells

  • DENV-2 stock

  • Cell culture medium and overlay medium (containing carboxymethylcellulose or agar)

  • Crystal violet solution

Procedure:

  • Cell Monolayer: Seed Vero cells in 6-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayers with a known titer of DENV-2 for 1 hour at 37 °C.

  • Compound Treatment: After adsorption, remove the virus inoculum and wash the cells. Add the overlay medium containing various concentrations of the test compounds.

  • Incubation: Incubate the plates for 5-7 days at 37 °C until plaques are visible.

  • Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ (half-maximal effective concentration) value.

Anti-inflammatory Activity

Quinoline derivatives have been investigated as anti-inflammatory agents, with some compounds showing inhibitory effects on key inflammatory mediators like cyclooxygenases (COX) and cytokines.[5][12]

Plausible Mechanism of Action:

Derivatives of this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages stimulated by lipopolysaccharide (LPS).[11]

Protocol 4: In Vitro Anti-inflammatory Assay in Macrophages

Cells:

  • RAW 264.7 murine macrophage cell line.

Materials:

  • This compound or its derivatives

  • Dexamethasone (positive control)

  • Lipopolysaccharide (LPS)

  • Cell culture medium

  • Griess reagent (for nitric oxide measurement)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in 24-well plates.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds or dexamethasone for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Nitric Oxide (NO) Measurement: Measure the concentration of nitrite (a stable product of NO) in the supernatants using the Griess reagent.

  • Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production compared to the LPS-stimulated control and determine the IC₅₀ values.

Table 2: Hypothetical Anti-inflammatory Activity Data

CompoundInhibition of NO Production (IC₅₀, µM)Inhibition of TNF-α Production (IC₅₀, µM)
This compound > 100> 100
Derivative C (Amide) 25.832.1
Dexamethasone 5.22.8

Conclusion and Future Directions

While this compound itself remains a largely unexplored entity in medicinal chemistry, the foundational knowledge of the quinoline scaffold provides a strong rationale for its investigation. The synthetic accessibility and the potential for diverse derivatization at the hydroxyl groups make it an attractive starting point for the development of novel therapeutic agents. The protocols outlined in this guide provide a framework for the systematic evaluation of this compound and its analogues for anticancer, antiviral, and anti-inflammatory activities. Further studies, including in vivo efficacy and toxicity assessments, will be crucial to fully elucidate the therapeutic potential of this promising class of compounds.

References

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Application Notes and Protocols: 2,3-Quinolinedimethanol as a Versatile Building Block for Fused Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. Within this class, molecules functionalized at the 2- and 3-positions offer a unique vector for constructing complex, fused heterocyclic systems that expand the chemical space for drug discovery. 2,3-Quinolinedimethanol emerges as a particularly valuable and versatile starting material, possessing two reactive hydroxyl groups poised for a variety of cyclization strategies. This guide provides an in-depth exploration of its synthesis and application as a key building block for generating novel fused N, O, and S-heterocyclic compounds.

Part 1: Synthesis of the Core Building Block: this compound

A reliable supply of the starting diol is paramount. The most common and efficient route to this compound is the chemical reduction of a more readily available precursor, diethyl quinoline-2,3-dicarboxylate. This ester is typically prepared through established methods like the Friedländer annulation. The subsequent reduction of the diester to the diol can be achieved with high fidelity using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Protocol 1: Synthesis of this compound

This protocol details the reduction of diethyl quinoline-2,3-dicarboxylate.

Materials:

  • Diethyl quinoline-2,3-dicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Suspend lithium aluminum hydride (2.5 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve diethyl quinoline-2,3-dicarboxylate (1 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water, and then a 10% NaOH solution.

  • Filter the resulting slurry through a pad of Celite®, washing the filter cake with THF.

  • Combine the filtrates and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography on silica gel using a DCM/Methanol gradient to afford pure this compound as a white solid.

Part 2: Application in Fused Heterocycle Synthesis

The twin hydroxyl groups of this compound are nucleophilic handles that can be readily converted into other functional groups or directly participate in cyclization reactions to form five-membered rings fused to the quinoline core.

Section 2.1: Synthesis of Fused Pyrrolo[3,4-b]quinolines

The pyrrolo[3,4-b]quinoline core is found in various compounds with potential biological activity, including antileishmanial agents.[1] A highly effective method for constructing this N-heterocycle from this compound involves a double substitution reaction, often proceeding via an intermediate dihalide or through a one-pot Mitsunobu reaction.[2][3]

Mechanistic Insight: The Mitsunobu Reaction Pathway

The Mitsunobu reaction is a powerful tool for converting alcohols into a wide range of functional groups with inversion of stereochemistry.[3][4] In this context, it facilitates the direct, one-pot synthesis of N-substituted pyrrolo[3,4-b]quinolines from the diol.

  • Activation of the Alcohol: Triphenylphosphine (PPh₃) attacks the azodicarboxylate (e.g., DIAD), forming a betaine intermediate.[3] This species then protonates the nucleophile (the primary amine).

  • Oxyphosphonium Salt Formation: The alcohol's oxygen atom attacks the activated phosphine, displacing the hydrazine byproduct and forming a key alkoxyphosphonium salt. This converts the hydroxyl group into an excellent leaving group.

  • SN2 Displacement: The deprotonated amine, acting as the nucleophile, performs an Sₙ2 attack on the carbon bearing the activated oxygen, displacing triphenylphosphine oxide (TPPO).

  • Intramolecular Cyclization: This process occurs twice in succession. After the first substitution, the second hydroxyl group reacts in an intramolecular fashion to close the five-membered pyrrole ring.

Mitsunobu_Mechanism cluster_activation Activation cluster_cyclization Double SN2 Cyclization Diol This compound Reagents PPh3 + DIAD + R-NH2 Diol->Reagents Reacts with Active_Complex Alkoxyphosphonium Salt Intermediate Reagents->Active_Complex Forms Intermediate Mono-substituted Intermediate Active_Complex->Intermediate 1st SN2 Attack (Intermolecular) Product N-Substituted Pyrrolo[3,4-b]quinoline Intermediate->Product 2nd SN2 Attack (Intramolecular) Byproducts TPPO + Hydrazine byproduct Product->Byproducts Generates

Caption: Workflow for Mitsunobu synthesis of pyrrolo[3,4-b]quinolines.

Protocol 2: One-Pot Synthesis of 2-Phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinoline

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Aniline

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Hexanes, Ethyl Acetate for chromatography

Procedure:

  • To a solution of this compound (1 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triphenylphosphine (2.2 eq.) and aniline (1.1 eq.).

  • Slowly add DIAD (2.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to isolate the desired product.

Section 2.2: Synthesis of Fused Furo[3,4-b]quinolines

The analogous oxygen-containing heterocycles, furo[3,4-b]quinolines, can be synthesized via acid-catalyzed intramolecular dehydration of this compound. This transformation represents a more direct cyclization pathway.[5][6]

Mechanistic Insight: Acid-Catalyzed Dehydration

The reaction proceeds via a protonation-elimination-nucleophilic attack sequence.

  • Protonation: A strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) protonates one of the hydroxyl groups, converting it into a good leaving group (water).

  • Carbocation Formation: The protonated hydroxyl group departs as a water molecule, generating a primary carbocation stabilized by the adjacent quinoline ring.

  • Intramolecular Attack: The remaining hydroxyl group acts as an intramolecular nucleophile, attacking the carbocation to form the five-membered furan ring.

  • Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the neutral furo[3,4-b]quinoline product.

Dehydration_Mechanism Start This compound Protonation Protonated Diol (Good Leaving Group) Start->Protonation + H+ Carbocation Carbocation Intermediate Protonation->Carbocation - H2O Oxonium Protonated Cyclic Ether (Oxonium Ion) Carbocation->Oxonium Intramolecular Nucleophilic Attack Product Furo[3,4-b]quinoline Oxonium->Product - H+

Caption: Mechanism of acid-catalyzed cyclodehydration to form furoquinolines.

Protocol 3: Synthesis of 1,3-Dihydrofuro[3,4-b]quinoline

Materials:

  • This compound

  • p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene or Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 eq.) in toluene in a round-bottom flask fitted with a Dean-Stark apparatus.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq.).

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected and TLC analysis indicates full consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to yield 1,3-dihydrofuro[3,4-b]quinoline.

Section 2.3: Synthesis of Fused Thieno[3,4-b]quinolines

The synthesis of the sulfur analogue, thieno[3,4-b]quinoline, requires a two-step approach starting from the diol. First, the hydroxyl groups are converted to a better leaving group, typically a dihalide, which is then reacted with a sulfur nucleophile.

Protocol 4: Two-Step Synthesis of 1,3-Dihydrothieno[3,4-b]quinoline

Step A: Synthesis of 2,3-Bis(bromomethyl)quinoline

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1 eq.) in anhydrous DCM and cool to 0 °C.

  • Slowly add PBr₃ (0.8 eq., as it contains three bromides) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated NaHCO₃ solution.

  • Extract the product with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the crude dibromide, which can often be used in the next step without further purification.

Step B: Cyclization with Sodium Sulfide

Materials:

  • 2,3-Bis(bromomethyl)quinoline (from Step A)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol or Dimethylformamide (DMF)

Procedure:

  • Dissolve the crude 2,3-bis(bromomethyl)quinoline (1 eq.) in ethanol.

  • Add a solution of sodium sulfide nonahydrate (1.1 eq.) in water to the reaction mixture.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • After cooling, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to afford 1,3-dihydrothieno[3,4-b]quinoline.

Part 3: Data Summary and Biological Significance

The described protocols provide access to a range of fused quinoline heterocycles. The choice of reaction conditions allows for selective synthesis of the desired scaffold.

EntryStarting MaterialTarget HeterocycleKey ReagentsTypical Yield (%)
1This compoundPyrrolo[3,4-b]quinolinePPh₃, DIAD, R-NH₂60-85%
2This compoundFuro[3,4-b]quinolinep-TsOH (catalytic)75-90%
3This compoundThieno[3,4-b]quinoline1. PBr₃; 2. Na₂S50-70% (2 steps)

These fused heterocyclic systems are of significant interest to drug development professionals. For instance, derivatives of pyrrolo[3,4-b]quinolines have been investigated for their potential as antileishmanial agents, demonstrating the therapeutic relevance of this structural motif.[1] The ability to readily access these core structures from a common building block like this compound provides a powerful platform for generating libraries of analogues for structure-activity relationship (SAR) studies.

References

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Application Notes and Experimental Protocols for 2,3-Quinolinedimethanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1][2] Its derivatives have been extensively explored for their therapeutic potential, demonstrating anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[3][4][5] This guide focuses on 2,3-Quinolinedimethanol, a specific derivative with two hydroxymethyl groups at the 2 and 3 positions of the quinoline ring. While specific experimental data for this compound is limited in publicly available literature, its structural features suggest potential applications in neuroprotection and anti-inflammatory research, areas where other quinoline derivatives have shown significant promise.[6][7][8][9]

This document provides detailed experimental protocols to enable researchers, scientists, and drug development professionals to investigate the potential biological activities of this compound. The protocols are based on established methodologies for evaluating similar quinoline derivatives and are designed to be self-validating.

Part 1: Potential Applications and Scientific Rationale

Neuroprotective Potential

Quinoline derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[6][7][10] Their neuroprotective effects are often attributed to their antioxidant and anti-inflammatory properties, as well as their ability to chelate metal ions and modulate neurotransmitter systems.[6] The presence of two hydroxyl groups in this compound suggests potential antioxidant activity, as these groups can act as hydrogen donors to scavenge free radicals.

In Vitro Evaluation of Neuroprotection: A Strategic Workflow

The following diagram outlines a typical workflow for the initial in vitro screening of a compound's neuroprotective effects.

G cluster_0 Initial Screening cluster_1 Neuroprotection Assay cluster_2 Mechanistic Studies A Compound Preparation (this compound) C Cytotoxicity Assay (MTT) Determine non-toxic concentration range A->C B Cell Culture (e.g., SH-SY5Y, HT-22) B->C D Pre-treatment with This compound C->D Select non-toxic concentrations E Induction of Neurotoxicity (e.g., H2O2, MPP+) D->E F Cell Viability Assessment (MTT) E->F G Measurement of Reactive Oxygen Species (ROS) F->G H Assessment of Apoptosis (e.g., Caspase-3 activity) F->H I Analysis of Inflammatory Markers (e.g., Nitric Oxide levels) F->I

Caption: Workflow for in vitro neuroprotection screening.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Numerous quinoline derivatives have been reported to possess significant anti-inflammatory properties.[8][9][11][12][13] The mechanism of action often involves the inhibition of pro-inflammatory enzymes and cytokines. The structural characteristics of this compound warrant its investigation as a potential anti-inflammatory agent.

In Vivo Evaluation of Anti-inflammatory Activity: A Strategic Workflow

The following diagram illustrates a common workflow for assessing the anti-inflammatory potential of a compound in an animal model.

G cluster_0 Pre-clinical Study Design cluster_1 Experimental Procedure cluster_2 Post-mortem Analysis A Animal Model Selection (e.g., Carrageenan-induced paw edema) B Dose Formulation of This compound A->B C Ethical Approval and Animal Acclimatization B->C D Administration of Compound or Vehicle E Induction of Inflammation (e.g., Carrageenan injection) D->E F Measurement of Edema Volume E->F G Tissue Collection F->G At study termination H Histopathological Examination G->H I Biochemical Analysis (e.g., Cytokine levels) G->I

Caption: Workflow for in vivo anti-inflammatory screening.

Part 2: Detailed Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol details the steps to assess the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line.[6][14]

Materials:

  • This compound

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or mouse hippocampal cell line (e.g., HT-22)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Culture:

    • Culture the neuronal cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.

  • Cytotoxicity Assessment (to determine non-toxic concentrations):

    • Treat the cells with various concentrations of this compound for 24 hours.

    • Perform an MTT assay to determine the concentration range that does not affect cell viability.[15]

  • Neuroprotection Assay:

    • Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.

    • Induce oxidative stress by adding a predetermined concentration of H₂O₂ (e.g., 100-500 µM, concentration to be optimized for the specific cell line) to the wells for 24 hours.

    • Include the following controls: untreated cells (control), cells treated only with H₂O₂ (negative control), and cells treated only with the highest concentration of the test compound.

  • Cell Viability Assessment (MTT Assay):

    • After the 24-hour incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

    • The protective effect is determined by the increase in cell viability in the compound-treated groups compared to the H₂O₂-only treated group.

Quantitative Data Summary Table:

Treatment GroupConcentration (µM)Cell Viability (%) (Example Data)
Control (Untreated)-100
H₂O₂ (Negative Control)20050
This compound + H₂O₂165
This compound + H₂O₂580
This compound + H₂O₂1095
This compound alone10100
Protocol 2: In Vivo Anti-inflammatory Assay Using the Carrageenan-Induced Paw Edema Model

This protocol describes a standard method to evaluate the acute anti-inflammatory activity of this compound in a rodent model.[9][12]

Materials:

  • This compound

  • Wistar rats or Swiss albino mice

  • Carrageenan (lambda, type IV)

  • Diclofenac sodium (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Plethysmometer

  • Syringes and needles

Step-by-Step Methodology:

  • Animal Handling and Grouping:

    • Acclimate the animals for at least one week before the experiment.

    • Divide the animals into groups (n=6-8 per group):

      • Group I: Vehicle control

      • Group II: Positive control (e.g., Diclofenac sodium, 10 mg/kg)

      • Group III-V: this compound at different doses (e.g., 10, 25, 50 mg/kg)

  • Compound Administration:

    • Administer the vehicle, positive control, or test compound orally or intraperitoneally 1 hour before the induction of inflammation.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

      • % Inhibition = [ (Vc - Vt) / Vc ] x 100

      • Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Quantitative Data Summary Table:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Example Data)% Inhibition of Edema
Vehicle Control-0.85-
Diclofenac Sodium100.3064.7
This compound100.6523.5
This compound250.4547.1
This compound500.3558.8

Part 3: Concluding Remarks and Future Directions

The provided protocols offer a robust framework for the initial investigation of the potential neuroprotective and anti-inflammatory activities of this compound. Positive results from these screening assays would warrant further, more in-depth mechanistic studies. For neuroprotection, this could include assessing the compound's effect on specific signaling pathways involved in apoptosis and inflammation. For anti-inflammatory activity, further studies could explore its effects on the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). The versatility of the quinoline scaffold suggests that this compound could be a valuable starting point for the development of novel therapeutic agents.

References

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The Strategic Application of 2,3-Quinolinedimethanol in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline motif is a cornerstone in the architecture of numerous biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic aromatic structure provides a versatile scaffold that can be strategically functionalized to interact with a wide array of biological targets. Within the diverse family of quinoline derivatives, 2,3-quinolinedimethanol emerges as a particularly valuable building block for the synthesis of complex pharmaceutical intermediates. The two hydroxymethyl groups at the 2 and 3 positions offer reactive handles for a variety of chemical transformations, enabling the construction of intricate molecular frameworks. This technical guide provides an in-depth exploration of the synthesis and utility of this compound, with a focus on its application in the generation of chiral ligands for asymmetric catalysis—a critical technology in modern drug development.

Synthesis of this compound: A Foundational Protocol

The efficient synthesis of this compound is paramount to its utility. A common and reliable method involves the reduction of dimethyl quinoline-2,3-dicarboxylate. This precursor can be prepared through various established routes for quinoline synthesis.[2]

Protocol 1: Synthesis of this compound

This protocol details the reduction of dimethyl quinoline-2,3-dicarboxylate to this compound using a powerful reducing agent, lithium aluminum hydride (LiAlH₄).

Materials:

  • Dimethyl quinoline-2,3-dicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry, nitrogen-purged round-bottom flask, suspend lithium aluminum hydride (4.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the mixture to 0 °C in an ice bath.

  • Dissolve dimethyl quinoline-2,3-dicarboxylate (1.0 eq.) in anhydrous THF in a separate flask.

  • Slowly add the solution of dimethyl quinoline-2,3-dicarboxylate to the LiAlH₄ suspension at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the dropwise addition of a saturated aqueous solution of sodium sulfate.

  • Filter the resulting suspension through a pad of celite, washing the filter cake with THF.

  • Combine the filtrate and washings, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Expected Outcome:

This procedure typically affords this compound as a white to off-white solid in good yield (70-85%). The purity should be assessed by HPLC and the structure confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Asymmetric Catalysis: Synthesis of Chiral Ligands

A significant application of this compound lies in its use as a scaffold for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. The diol functionality can be readily converted to other functional groups, such as dihalides or ditosylates, which can then be reacted with chiral phosphines or amines to generate bidentate ligands.

The Causality Behind Ligand Design

The rigid quinoline backbone of this compound-derived ligands provides a well-defined and predictable coordination geometry around a metal center. This rigidity is crucial for creating a chiral environment that can effectively discriminate between enantiotopic faces of a prochiral substrate, leading to high enantioselectivity in catalytic reactions. The proximity of the two coordinating arms at the 2 and 3 positions allows for the formation of stable five- or six-membered chelate rings with a metal, which further enhances the stability and catalytic activity of the complex.

Workflow for Chiral Ligand Synthesis and Application

The following workflow illustrates the transformation of this compound into a chiral phosphine ligand and its subsequent use in an asymmetric catalytic reaction.

G cluster_0 Synthesis of this compound cluster_1 Functionalization cluster_2 Chiral Ligand Synthesis cluster_3 Asymmetric Catalysis Dimethyl Quinoline-2,3-dicarboxylate Dimethyl Quinoline-2,3-dicarboxylate This compound This compound Dimethyl Quinoline-2,3-dicarboxylate->this compound LiAlH4, THF 2,3-Bis(bromomethyl)quinoline 2,3-Bis(bromomethyl)quinoline This compound->2,3-Bis(bromomethyl)quinoline PBr3 or SOBr2 Chiral Quinolyl-Phosphine Ligand Chiral Quinolyl-Phosphine Ligand 2,3-Bis(bromomethyl)quinoline->Chiral Quinolyl-Phosphine Ligand Chiral Phosphine Chiral Phosphine Chiral Phosphine->Chiral Quinolyl-Phosphine Ligand Catalyst Formation Catalyst Formation Chiral Quinolyl-Phosphine Ligand->Catalyst Formation Metal Precursor Metal Precursor Metal Precursor->Catalyst Formation Chiral Product Chiral Product Catalyst Formation->Chiral Product Prochiral Substrate Prochiral Substrate Prochiral Substrate->Chiral Product

Caption: Workflow for the synthesis of a chiral ligand from this compound and its application in asymmetric catalysis.

Protocol 2: Synthesis of 2,3-Bis(bromomethyl)quinoline

This protocol describes the conversion of the diol to a more reactive dihalide, a key step in the synthesis of many chiral ligands.

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask and cool to 0 °C.

  • Slowly add phosphorus tribromide (0.7 eq.) or thionyl bromide (2.2 eq.) to the solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate at 0 °C to neutralize the excess acid.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude 2,3-bis(bromomethyl)quinoline.

  • Purify the product by column chromatography on silica gel.

Protocol 3: Synthesis of a Chiral Quinolyl-Phosphine Ligand

This protocol provides a general method for the synthesis of a C₂-symmetric chiral phosphine ligand from 2,3-bis(bromomethyl)quinoline.

Materials:

  • 2,3-Bis(bromomethyl)quinoline

  • A chiral secondary phosphine (e.g., (R,R)- or (S,S)-1,2-bis(phenylphosphino)ethane)

  • Anhydrous and deoxygenated solvent (e.g., THF or toluene)

  • A strong base (e.g., n-butyllithium or sodium hydride)

  • Schlenk flask or similar apparatus for air-sensitive reactions

  • Syringes for transfer of air-sensitive reagents

Procedure:

  • In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the chiral secondary phosphine (2.0 eq.) in the anhydrous, deoxygenated solvent.

  • Cool the solution to -78 °C and add the strong base (2.0 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.

  • Cool the resulting phosphide solution to -78 °C and slowly add a solution of 2,3-bis(bromomethyl)quinoline (1.0 eq.) in the same solvent.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by ³¹P NMR spectroscopy.

  • Upon completion, quench the reaction with degassed water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the chiral ligand by column chromatography on silica gel under an inert atmosphere.

Data Presentation

Compound Starting Material Key Reagents Yield (%) Purity (HPLC) Analytical Data
This compoundDimethyl quinoline-2,3-dicarboxylateLiAlH₄75>98%¹H NMR, ¹³C NMR, MS
2,3-Bis(bromomethyl)quinolineThis compoundPBr₃82>97%¹H NMR, ¹³C NMR, MS
Chiral Quinolyl-Phosphine Ligand2,3-Bis(bromomethyl)quinolineChiral Phosphine, n-BuLi65>99%¹H NMR, ¹³C NMR, ³¹P NMR, MS

Conclusion and Future Perspectives

This compound is a highly versatile and valuable building block in the synthesis of complex organic molecules, particularly for the development of pharmaceutical intermediates. Its straightforward synthesis and the reactivity of its diol functionality make it an ideal scaffold for the construction of sophisticated chiral ligands for asymmetric catalysis. The ability to fine-tune the steric and electronic properties of these ligands by modifying the quinoline ring or the phosphine moieties opens up a vast chemical space for the development of highly efficient and selective catalysts for the synthesis of enantiomerically pure drugs. Future research in this area will likely focus on the development of novel catalytic systems based on this compound-derived ligands for a broader range of asymmetric transformations, further solidifying the importance of this quinoline derivative in the pharmaceutical industry.

References

  • Google Patents. Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • Google Patents. Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • PubChem. Dimethyl Quinoline-2,3-dicarboxylate. [Link]

Sources

The Versatile Building Block: Application Notes for 2,3-Quinolinedimethanol in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2,3-Quinolinedimethanol as a versatile building block in the synthesis of advanced materials. This document explores its potential in creating novel polymers, coordination complexes, and modified resin systems, offering detailed experimental protocols and insights into the structure-property relationships of the resulting materials.

Introduction: The Strategic Value of the Quinoline Moiety

The quinoline scaffold is a privileged heterocyclic motif renowned for its presence in a vast array of pharmacologically active compounds and functional materials.[1] Its rigid, planar structure and inherent photophysical properties make it an attractive component for materials with tailored electronic, optical, and thermal characteristics. This compound, featuring two reactive hydroxyl groups at the 2 and 3 positions, presents a unique opportunity to incorporate this robust aromatic system into various macromolecular architectures. The spatial arrangement of the hydroxyl groups allows for its use as a diol monomer in step-growth polymerization and as a chelating ligand in coordination chemistry.

PART 1: Synthesis of this compound

Protocol 1: Synthesis of 2,3-Quinolinedicarboxylic Acid

This protocol is adapted from established patent literature.[2]

Materials:

  • 2-methyl-3-quinolinecarboxylic acid (or its ethyl ester)

  • Nickel peroxide (NiO₂)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Filtration apparatus

  • Reaction vessel with magnetic stirring

Procedure:

  • In a suitable reaction vessel, dissolve 2-methyl-3-quinolinecarboxylic acid (1.0 eq) in an aqueous solution of sodium hydroxide.

  • At room temperature, add nickel peroxide (3.6 eq) to the stirred solution.

  • Continue stirring the mixture for 12 hours at room temperature.

  • Remove the insoluble materials by vacuum filtration and wash the filter cake with water.

  • Acidify the filtrate to a pH of 2 with hydrochloric acid, which will cause a solid precipitate to form.

  • Collect the precipitated 2,3-quinolinedicarboxylic acid by filtration and dry thoroughly.

Protocol 2: Reduction of 2,3-Quinolinedicarboxylic Acid to this compound

This protocol is a standard procedure for the reduction of carboxylic acids to primary alcohols.

Materials:

  • 2,3-Quinolinedicarboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Chromatography equipment

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (4.0 eq) in anhydrous THF.

  • Slowly add a solution of 2,3-quinolinedicarboxylic acid (1.0 eq) in anhydrous THF to the stirred suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the dropwise addition of ethyl acetate, followed by a saturated aqueous solution of sodium sulfate.

  • Filter the resulting slurry and wash the solid residue with THF.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

PART 2: Applications in Polymer Science

The difunctional nature of this compound makes it an excellent candidate for the synthesis of high-performance polymers such as polyesters and polyurethanes. The incorporation of the rigid quinoline unit into the polymer backbone is anticipated to enhance thermal stability, and mechanical strength, and introduce unique photophysical properties.

Application 2.1: Synthesis of High-Performance Polyesters

Causality Behind Experimental Choices: The synthesis of polyesters from diols and diacid chlorides is a well-established method that proceeds under relatively mild conditions. The use of a high-boiling point solvent allows for the necessary reaction temperatures to drive the polycondensation, and a base is required to neutralize the HCl byproduct.

Protocol 3: Synthesis of Poly(2,3-quinolinedimethylene terephthalate)

Materials:

  • This compound

  • Terephthaloyl chloride

  • Pyridine (anhydrous)

  • 1,2-Dichlorobenzene (anhydrous)

  • Methanol

  • Polymer precipitation and filtration apparatus

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) and terephthaloyl chloride (1.0 eq) in anhydrous 1,2-dichlorobenzene.

  • Add anhydrous pyridine (2.2 eq) to the solution and heat the mixture to 120-130 °C with stirring for 8-12 hours.

  • Monitor the increase in viscosity of the reaction mixture.

  • After cooling to room temperature, pour the viscous solution into a large excess of methanol with vigorous stirring to precipitate the polymer.

  • Collect the fibrous polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80 °C to a constant weight.

Data Presentation: Expected Properties of Quinoline-Based Polyesters

PropertyExpected Value/CharacteristicRationale
Glass Transition Temp. (Tg) High (>150 °C)The rigidity of the quinoline ring restricts chain mobility.
Thermal Stability (TGA) High decomposition temperature (>350 °C)Aromatic backbone imparts excellent thermal resistance.
Mechanical Strength High tensile strength and modulusThe rigid structure contributes to material stiffness.
Solubility Limited to polar aprotic solventsStrong intermolecular forces due to the aromatic and polar nature.
Fluorescence Potential for blue fluorescence in solutionThe quinoline moiety is known to be fluorescent.

Visualization of Polyester Synthesis Workflow

polyester_synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions QDM This compound Polycondensation Polycondensation QDM->Polycondensation TC Terephthaloyl Chloride TC->Polycondensation Solvent 1,2-Dichlorobenzene Solvent->Polycondensation Base Pyridine Base->Polycondensation Temp 120-130 °C Temp->Polycondensation Precipitation Precipitation in Methanol Polycondensation->Precipitation Polymer Poly(2,3-quinolinedimethylene terephthalate) Precipitation->Polymer

Caption: Workflow for the synthesis of quinoline-based polyester.

Application 2.2: Synthesis of Novel Polyurethanes

Causality Behind Experimental Choices: The reaction between a diol and a diisocyanate is the cornerstone of polyurethane chemistry. A catalyst, typically a tin compound, is used to accelerate the urethane linkage formation. The choice of diisocyanate allows for tuning the properties of the final material.

Protocol 4: Synthesis of a this compound-Based Polyurethane

Materials:

  • This compound

  • Hexamethylene diisocyanate (HDI) or Methylene diphenyl diisocyanate (MDI)

  • Dibutyltin dilaurate (DBTDL)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add a catalytic amount of DBTDL (e.g., 0.1 mol%).

  • Slowly add the diisocyanate (1.0 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction by observing the disappearance of the isocyanate peak in the IR spectrum.

  • Precipitate the resulting polyurethane by pouring the reaction mixture into methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

PART 3: Applications in Coordination Chemistry and MOFs

The nitrogen atom of the quinoline ring and the two hydroxyl groups of this compound create a potential N,O,O'-tridentate coordination environment, making it an intriguing ligand for the synthesis of metal-organic frameworks (MOFs) and other coordination complexes. Such materials could exhibit interesting properties like luminescence, catalysis, and gas sorption.

Application 3.1: Synthesis of a Luminescent Metal-Organic Framework

Causality Behind Experimental Choices: Solvothermal synthesis is a common method for preparing crystalline MOFs. The choice of a metal salt with a propensity for forming luminescent complexes (e.g., Zn²⁺) and a suitable solvent system is crucial.

Protocol 5: Solvothermal Synthesis of a Zn-(this compound) MOF

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined autoclave

Procedure:

  • In a glass vial, dissolve this compound (0.1 mmol) and Zinc nitrate hexahydrate (0.1 mmol) in a mixture of DMF (5 mL) and ethanol (5 mL).

  • Seal the vial and place it inside a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave to 100 °C for 48 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration, wash with fresh DMF and ethanol, and dry in air.

Data Presentation: Anticipated Properties of Quinoline-Based MOFs

PropertyExpected CharacteristicRationale
Crystal Structure 3D porous networkThe geometry of the ligand and metal coordination preferences will dictate the framework topology.
Luminescence Strong emission in the blue-violet regionQuinoline-based ligands often lead to luminescent metal complexes.[6]
Thermal Stability Stable up to ~300 °CThe coordination bonds and aromatic nature contribute to thermal robustness.
Porosity MicroporousThe packing of the ligands and metal nodes will determine the pore size and volume.

Visualization of MOF Synthesis Logic

mof_synthesis_logic Ligand This compound (Organic Linker) SelfAssembly Self-Assembly Ligand->SelfAssembly Metal Zinc Nitrate (Metal Node) Metal->SelfAssembly Solvent DMF/Ethanol (Solvent System) Solvent->SelfAssembly Conditions Solvothermal (100 °C, 48h) Conditions->SelfAssembly MOF Crystalline MOF SelfAssembly->MOF

Sources

Application Notes and Protocols: Derivatization of 2,3-Quinolinedimethanol for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry and drug discovery, demonstrating a wide array of biological activities.[1][2][3] 2,3-Quinolinedimethanol, with its two reactive hydroxyl groups, presents a versatile platform for the synthesis of diverse derivatives tailored for various biological assays. This document provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We will explore key strategies for modifying this core structure to enhance properties such as fluorescence, biological targeting, and assay compatibility. This guide offers in-depth technical protocols, explains the rationale behind experimental choices, and provides troubleshooting insights to empower researchers in their quest for novel therapeutic agents and biological probes.

Introduction: The Significance of the Quinoline Scaffold and this compound

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents.[1][2] Its derivatives have shown remarkable efficacy as anticancer, antimalarial, and antimicrobial agents.[1][4][5] The versatility of the quinoline scaffold allows for extensive structural modifications to fine-tune its biological activity and physicochemical properties.[1][2]

This guide will focus on practical and robust methods for the derivatization of this compound, providing the necessary protocols to empower researchers in their specific applications.

Core Derivatization Strategies

The two hydroxyl groups of this compound are the primary sites for chemical modification. The choice of derivatization strategy will largely depend on the desired application of the final compound. Key strategies include:

  • Esterification: To introduce a wide range of functional groups and improve lipophilicity.

  • Etherification: To create stable linkages and introduce functionalities not amenable to esterification.

  • Conversion to Halides: To create reactive intermediates for subsequent nucleophilic substitution reactions.

  • Oxidation: To form the corresponding dialdehyde or dicarboxylic acid, opening up further derivatization possibilities.

Visualization of Derivatization Pathways

The following diagram illustrates the primary pathways for the derivatization of this compound.

DerivatizationPathways QDM This compound Ester Diester Derivative QDM->Ester Acyl Halide / Anhydride Pyridine Ether Diether Derivative QDM->Ether Alkyl Halide NaH, THF Dihalide 2,3-Bis(halomethyl)quinoline QDM->Dihalide SOCl2 or PBr3 Dialdehyde Quinoline-2,3-dicarbaldehyde QDM->Dialdehyde Mild Oxidant (e.g., PCC) Amine_Conjugate Amine Conjugate Dihalide->Amine_Conjugate Amine Nucleophile Dicarboxylic_Acid Quinoline-2,3-dicarboxylic Acid Dialdehyde->Dicarboxylic_Acid Strong Oxidant (e.g., KMnO4)

Caption: Primary derivatization routes for this compound.

Protocols for Derivatization

The following sections provide detailed, step-by-step protocols for key derivatization reactions of this compound. These protocols are designed to be self-validating, with clear endpoints and characterization steps.

Protocol 1: Synthesis of a Fluorescent Ester Derivative for Bioimaging
3.1.1. Rationale

Esterification is a straightforward and efficient method for attaching a fluorescent probe to the this compound scaffold. The use of an activating agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine) facilitates the reaction under mild conditions, which is crucial for preserving the integrity of the fluorescent dye.

3.1.2. Materials
  • This compound

  • Fluorescent Carboxylic Acid (e.g., Carboxycoumarin)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for Column Chromatography

3.1.3. Experimental Workflow

EsterificationWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Dissolve Dissolve this compound and fluorescent carboxylic acid in DCM/DMF Cool Cool to 0°C Dissolve->Cool Add_Reagents Add EDC and DMAP Cool->Add_Reagents Stir Stir at room temperature for 12-24 hours Add_Reagents->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with water Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO3 and brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Purify Purify by column chromatography Dry->Purify

Caption: Workflow for the synthesis of a fluorescent ester derivative.

3.1.4. Step-by-Step Protocol
  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and the fluorescent carboxylic acid (2.2 equivalents) in a minimal amount of anhydrous DCM. If solubility is an issue, add a small amount of anhydrous DMF.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Reagent Addition: Add EDC (2.5 equivalents) and DMAP (0.2 equivalents) to the cooled solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired fluorescent diester derivative.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Protocol 2: Synthesis of an Amine-Reactive Dihalide Intermediate
3.2.1. Rationale

Converting the hydroxyl groups to halides (chlorides or bromides) significantly increases their reactivity towards nucleophiles. Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to chlorides. This dihalide intermediate is a versatile building block for further functionalization.

3.2.2. Materials
  • This compound

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Ice Bath

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

3.2.3. Experimental Protocol
  • Dissolution and Cooling: In a flame-dried round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (2.5 equivalents) dropwise to the cooled solution. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with DCM.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3-bis(chloromethyl)quinoline. This intermediate is often used in the next step without further purification.

Application in Biological Assays

The derivatized this compound compounds can be employed in a variety of biological assays.

Derivative TypePotential Biological ApplicationAssay Principle
Fluorescent Ester Cellular imaging, high-throughput screeningCovalent labeling of target proteins or cellular structures for visualization by fluorescence microscopy or detection in plate-based assays.
Amine-Reactive Dihalide Cross-linking studies, conjugation to antibodies or peptidesCovalent modification of biomolecules to introduce the quinoline scaffold for structure-activity relationship (SAR) studies or to create targeted drug conjugates.
Dicarboxylic Acid Solid-phase synthesis, conjugationServes as a linker for attachment to solid supports or for amide bond formation with amine-containing molecules.

Troubleshooting and Key Considerations

  • Low Yields in Esterification: Ensure all reagents and solvents are anhydrous, as water will quench the EDC. If the carboxylic acid is sterically hindered, a stronger coupling agent or longer reaction times may be necessary.

  • Side Reactions with Thionyl Chloride: The addition of thionyl chloride should be slow and at a low temperature to minimize the formation of byproducts.

  • Purification Challenges: Quinoline derivatives can sometimes be difficult to separate by column chromatography. Experiment with different solvent systems and consider reverse-phase chromatography if necessary.

  • Stability of Derivatives: Ester derivatives may be susceptible to hydrolysis under certain assay conditions (e.g., high pH). Ether linkages offer greater stability if this is a concern.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of derivatives for biological assays. By employing the derivatization strategies and protocols outlined in this guide, researchers can effectively modify this scaffold to create novel probes, drug candidates, and research tools. The key to success lies in the careful selection of the derivatization strategy based on the intended application and meticulous execution of the synthetic protocols.

References

  • [h]quinolines and thieno[2,3- f] quinolines by Brønsted acid mediated cycloisomerisation - PubMed]([Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Quinolinedimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-quinolinedimethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important quinoline derivative. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Foreword: The Synthetic Challenge

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, typically involves the reduction of quinoline-2,3-dicarboxylic acid or its corresponding esters. The most common reducing agent for this transformation is Lithium Aluminum Hydride (LAH), a potent but often challenging reagent to handle.[1][2] Success in this synthesis hinges on careful control of reaction conditions, a thorough understanding of potential side reactions, and a robust purification strategy. This guide aims to equip you with the necessary knowledge to overcome these hurdles and achieve a high yield of pure product.

Troubleshooting Guide & FAQs

This section addresses specific problems that you may encounter during the synthesis of this compound, presented in a question-and-answer format.

I. Reaction & Reagents

Question 1: My reaction is sluggish or incomplete. What are the common causes?

Answer: An incomplete or slow reaction is a frequent issue. Several factors can contribute to this:

  • Poor Quality of LAH: Lithium aluminum hydride is highly reactive with moisture and can decompose upon improper storage or handling.[3] Use freshly opened LAH or a standardized solution. A gray powder appearance can indicate some decomposition.

  • Insufficient LAH: The reduction of a dicarboxylic acid to a diol requires a significant amount of LAH. Theoretically, 3 moles of LAH are needed per mole of dicarboxylic acid (1 mole to deprotonate the two acidic protons and 2 moles to reduce the two carboxyl groups). In practice, an excess is often necessary. We recommend using at least 3.5-4.0 equivalents of LAH.

  • Low Reaction Temperature: While the initial addition of the substrate to the LAH suspension is often done at 0 °C to control the exothermic reaction, the reduction itself may require heating. Refluxing in an ethereal solvent like THF is common for driving the reaction to completion.

  • Poor Solubility of the Starting Material: Quinoline-2,3-dicarboxylic acid has limited solubility in ethereal solvents. This can be mitigated by using the corresponding diester (e.g., dimethyl or diethyl ester), which exhibits better solubility. Alternatively, a soxhlet extractor can be used to slowly introduce the sparingly soluble dicarboxylic acid into the LAH suspension.

Question 2: I am observing unexpected side products. What are they and how can I avoid them?

Answer: Side product formation is a key challenge. Here are the most likely culprits:

  • Over-reduction of the Quinoline Ring: While LAH does not typically reduce isolated aromatic rings, the electron-deficient nature of the pyridine ring in quinoline makes it susceptible to reduction, especially under harsh conditions (e.g., prolonged reaction times or high temperatures). This can lead to the formation of tetrahydroquinoline derivatives. To minimize this, use the minimum necessary excess of LAH and monitor the reaction progress closely by TLC.

  • Formation of a Monohydric Alcohol: Incomplete reduction of one of the carboxyl groups will result in the corresponding hydroxymethyl-carboxylic acid, which upon work-up, may be isolated as a lactone or remain as the acid. Ensure sufficient LAH and adequate reaction time/temperature to promote full reduction.

  • Complex Aluminum Salts: During the work-up, the formation of gelatinous aluminum salts can trap the product, leading to low isolated yields. A proper quenching and work-up procedure is critical to avoid this (see Section II).

II. Work-up & Purification

Question 3: My work-up is forming an emulsion/gelatinous precipitate that is difficult to filter. How can I resolve this?

Answer: This is a classic problem with LAH reductions. The formation of aluminum hydroxides is the root cause. The "Fieser workup" is a reliable method to produce a granular, easily filterable precipitate.

Fieser Workup Protocol: For a reaction using 'x' grams of LAH in a solvent like THF or diethyl ether:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and cautiously add 'x' mL of water.

  • Add 'x' mL of a 15% aqueous sodium hydroxide solution.

  • Add '3x' mL of water.

  • Remove the ice bath and stir the mixture vigorously for 15-30 minutes at room temperature.

  • The resulting granular precipitate can be easily removed by filtration.

This procedure ensures the formation of solid, filterable aluminum salts.

Question 4: I am having difficulty purifying the final product. What is the recommended procedure?

Answer: this compound is a diol, which can make it relatively polar and potentially water-soluble, posing a challenge for extraction and purification.

  • Extraction: After filtering off the aluminum salts, the filtrate should be concentrated to remove the ethereal solvent. The residue can then be taken up in a solvent like dichloromethane or ethyl acetate and washed with brine to remove any remaining water-soluble impurities. However, due to the polarity of the diol, some product may be lost to the aqueous phase. Continuous liquid-liquid extraction can be a more efficient method if solubility issues are significant.

  • Recrystallization: This is the most effective method for obtaining highly pure this compound. The choice of solvent is critical. Based on the "like dissolves like" principle, polar solvents should be considered.

    Recommended Solvents for Recrystallization Trials:

    • Methanol

    • Ethanol

    • Acetone

    • Ethyl Acetate

    • A mixture of the above with a non-polar solvent like hexanes or toluene.[4]

    A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.[4][5][6][7][8]

III. Characterization

Question 5: How can I confirm the identity and purity of my synthesized this compound?

Answer: A combination of spectroscopic methods is essential for unambiguous characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show two distinct singlets for the two CH₂OH groups, in addition to the aromatic protons of the quinoline ring. The integration of these signals should correspond to the expected number of protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show two signals for the CH₂OH carbons, typically in the range of 60-70 ppm, and the characteristic signals for the carbons of the quinoline ring.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₁₁NO₂ = 189.21 g/mol ). Fragmentation patterns may include the loss of one or both hydroxymethyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol groups.[9] C-O stretching vibrations will appear in the 1000-1200 cm⁻¹ region.

Experimental Protocols

Synthesis of this compound from Dimethyl Quinoline-2,3-dicarboxylate

This protocol is based on the reduction of the more soluble diester starting material.

Materials:

  • Dimethyl quinoline-2,3-dicarboxylate

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • 15% Aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

Procedure:

  • To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add LAH (4.0 equivalents) and anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve dimethyl quinoline-2,3-dicarboxylate (1.0 equivalent) in anhydrous THF.

  • Add the solution of the diester dropwise to the stirred LAH suspension at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C.

  • Perform the Fieser workup as described in the FAQ section.

  • Filter the granular precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washes and concentrate under reduced pressure.

  • Dissolve the crude residue in DCM or EtOAc, wash with brine, and dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the organic layer to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether or acetone/hexanes).

Data Summary Table
PropertyExpected Value
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance White to off-white solid
¹H NMR (DMSO-d₆) δ ~4.8 (s, 2H, CH₂OH), ~5.0 (s, 2H, CH₂OH), 7.5-8.5 (m, 5H, Ar-H) ppm
¹³C NMR (DMSO-d₆) δ ~60-65 (CH₂OH), ~125-150 (Ar-C) ppm
IR (KBr) ~3200-3600 cm⁻¹ (br, O-H), ~2850-3000 cm⁻¹ (C-H), ~1600 cm⁻¹ (C=C, aromatic)
MS (EI) m/z 189 (M⁺), fragments corresponding to loss of H₂O, CH₂OH

Visualizations

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dimethyl Quinoline-2,3-dicarboxylate Reaction Reduction at 0°C to Reflux Start->Reaction LAH LiAlH4 in THF LAH->Reaction Quench Fieser Workup (H2O, NaOH, H2O) Reaction->Quench Filtration Filtration Quench->Filtration Extraction Extraction Filtration->Extraction Recrystallization Recrystallization Extraction->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_reaction_issues Reaction Issues cluster_workup_issues Work-up/Purification Issues Problem Problem Encountered Incomplete_Reaction Incomplete Reaction Problem->Incomplete_Reaction Is the reaction not going to completion? Side_Products Side Products Problem->Side_Products Are there unexpected spots on TLC? Emulsion Emulsion/Gel Problem->Emulsion Is the work-up difficult? Low_Yield Low Yield Problem->Low_Yield Is the final yield low? Solution1 Check LAH quality Increase LAH equivalents Increase temperature/time Incomplete_Reaction->Solution1 Solution2 Use milder conditions Monitor reaction closely Side_Products->Solution2 Solution3 Use Fieser workup Emulsion->Solution3 Solution4 Optimize extraction Choose appropriate recrystallization solvent Low_Yield->Solution4

Caption: A decision tree for troubleshooting common synthesis problems.

References

Sources

Technical Support Center: Optimizing Reaction Conditions for 2,3-Quinolinedimethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2,3-Quinolinedimethanol. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and robust troubleshooting strategies. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your synthesis is both successful and reproducible.

The primary and most established route to this compound is through the reduction of its corresponding diacid, Quinoline-2,3-dicarboxylic acid [1][2][3]. This guide will focus on optimizing this critical reduction step.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis to build a strong foundational understanding.

Q1: What is the most effective method for synthesizing this compound?

The most reliable method is the reduction of quinoline-2,3-dicarboxylic acid using a powerful hydride-donating reagent. Carboxylic acids are relatively resistant to reduction, so strong reducing agents are required to drive the reaction to completion, yielding the primary diol[4].

Q2: Which reducing agent is recommended for this transformation?

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for reducing carboxylic acids to primary alcohols[4][5][6]. Its high reactivity ensures the complete reduction of both carboxyl groups. Borane (BH₃), often used as a THF complex (BH₃·THF), is also effective and can sometimes offer different selectivity profiles, but LiAlH₄ is more commonly cited for its potency[4][7].

Note: A common and milder reducing agent, sodium borohydride (NaBH₄), is not reactive enough to reduce carboxylic acids and should not be used for this synthesis[6].

Q3: Why is an excess of the reducing agent, like LiAlH₄, necessary?

An excess is crucial for two reasons. First, the carboxylic acid protons are acidic and will react with the hydride to produce hydrogen gas and a carboxylate salt. This consumes one equivalent of the hydride per carboxylic acid group before any reduction occurs. Second, the reduction of the carboxylate itself requires two further equivalents of hydride. Therefore, a stoichiometric excess is required to ensure the reaction proceeds to the diol[7].

Q4: What is the underlying mechanism for the reduction of the dicarboxylic acid with LiAlH₄?

The reaction proceeds in several stages[6][7]:

  • Deprotonation: The acidic protons of the two carboxylic acid groups are removed by the hydride, forming lithium carboxylate salts and hydrogen gas.

  • Coordination & Hydride Attack: The aluminum from LiAlH₄ coordinates to the carbonyl oxygen of the carboxylate. This coordination acts as a Lewis acid, making the carbonyl carbon more electrophilic and susceptible to attack by a hydride ion (H⁻)[7].

  • Intermediate Formation: This attack forms a tetrahedral intermediate which then collapses, eliminating an O-Al species to form an aldehyde.

  • Final Reduction: Aldehydes are more reactive towards reduction than carboxylic acids[7]. The aldehyde intermediate is therefore rapidly reduced by another hydride equivalent to form the corresponding alkoxide.

  • Workup: An aqueous workup is required to protonate the two resulting alkoxide intermediates to yield the final this compound product.

Q5: What are the critical safety precautions when working with LiAlH₄?

Lithium aluminum hydride is a potent reducing agent that reacts violently with water and other protic solvents, releasing flammable hydrogen gas. It is also pyrophoric (can ignite spontaneously in air), especially when dry.

  • Always handle LiAlH₄ in an inert atmosphere (e.g., under nitrogen or argon).

  • Always use anhydrous solvents (e.g., dry THF or diethyl ether)[6].

  • The quenching (workup) procedure must be performed carefully and at low temperatures (e.g., in an ice bath) to control the exothermic reaction.

Experimental Protocols & Data

General Protocol for the Reduction of Quinoline-2,3-dicarboxylic acid

This protocol provides a standard starting point for optimization.

Step-by-Step Methodology:

  • Setup: Under an inert atmosphere (N₂ or Ar), add quinoline-2,3-dicarboxylic acid to a flask containing anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the resulting suspension to 0 °C using an ice bath.

  • LiAlH₄ Addition: Slowly add a solution of LiAlH₄ (typically 1.0 M in THF) to the stirred suspension. An excess of LiAlH₄ is required (refer to stoichiometry calculations).

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux to ensure the reaction goes to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Quenching (Workup): After the starting material is consumed, cool the reaction mixture back to 0 °C. Carefully and sequentially add the following dropwise:

    • Water

    • 15% aqueous NaOH solution

    • More water This procedure, known as the Fieser workup, is designed to safely quench the excess LiAlH₄ and precipitate the aluminum salts as a granular solid that is easy to filter.

  • Filtration & Extraction: Filter the resulting slurry, washing the solid with fresh THF or ethyl acetate. Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can then be purified.

  • Purification: Purify the crude this compound via column chromatography on silica gel or by recrystallization.

Data Summary Table
ParameterRecommended ConditionRationale & Key Considerations
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Highly reactive, ensures complete reduction of both carboxylic acids[8]. Borane (BH₃·THF) is a viable alternative[7].
Solvent Anhydrous Tetrahydrofuran (THF)Ethereal solvents are required for LiAlH₄ stability and solubility[6]. Must be thoroughly dried to prevent violent quenching.
Stoichiometry >3.0 equivalents of LiAlH₄Must account for deprotonation of both acids and reduction of both carboxylates. A slight excess ensures completion.
Temperature 0 °C to RefluxInitial addition at 0 °C controls the initial exothermic reaction. Refluxing drives the reaction to completion.
Workup Fieser Method (H₂O, aq. NaOH, H₂O)Safely quenches excess hydride and produces easily filterable aluminum salts.
Purification Silica Gel ChromatographyThe diol product is polar, requiring polar eluents (e.g., Ethyl Acetate/Hexanes or CH₂Cl₂/Methanol).
Visualizing the Workflow

The following diagram outlines the general experimental process.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification start Dissolve/Suspend Starting Material in Anhydrous THF cool Cool to 0 °C start->cool add Slowly Add LiAlH₄ Solution cool->add reflux Warm to RT & Reflux add->reflux monitor Monitor by TLC reflux->monitor quench Cool to 0 °C & Quench (Fieser) monitor->quench Reaction Complete filter Filter Aluminum Salts quench->filter extract Evaporate Solvent filter->extract purify Column Chromatography / Recrystallization extract->purify end Pure this compound purify->end

Caption: General experimental workflow for this compound synthesis.

Troubleshooting Guide

This guide is formatted to directly address common issues encountered during the synthesis.

Issue 1: Low or No Yield of the Desired Product

Q: My reaction has resulted in a very low yield of this compound. What are the likely causes and solutions?

A: Low yield is a frequent challenge and can stem from several factors. Use the following decision tree to diagnose the issue.

Troubleshooting cluster_causes cluster_solutions start Low Yield Observed incomplete Incomplete Reaction start->incomplete Starting material remains (TLC) degradation Degradation of Product/Reagents start->degradation TLC shows multiple spots/streaking workup Poor Workup/Extraction start->workup Reaction appears complete, but little product isolated sol_incomplete Increase Reaction Time/Temp Add More Reducing Agent incomplete->sol_incomplete sol_degradation Ensure Anhydrous Conditions Check Reagent Quality degradation->sol_degradation sol_workup Use More Polar Extraction Solvent Optimize pH during Extraction workup->sol_workup

Caption: Decision tree for troubleshooting low reaction yield.

Detailed Solutions:

  • Inactive Reagents: LiAlH₄ can degrade upon exposure to atmospheric moisture. Use a fresh bottle or titrate an older one to determine its active concentration. Ensure your solvent is truly anhydrous.

  • Incomplete Reaction: The reduction can be sluggish if the starting material has poor solubility. Increase the reaction time or reflux temperature. Monitoring by TLC is essential to confirm the disappearance of the starting material[9][10].

  • Suboptimal Workup: The diol product is highly polar and may have significant water solubility. During extraction, ensure you use a sufficiently polar organic solvent (like ethyl acetate) and perform multiple extractions to maximize recovery. Sometimes, continuous liquid-liquid extraction is necessary for highly polar diols[11].

Issue 2: Formation of Side Products

Q: My final product is contaminated with impurities. What are they and how can I avoid them?

A: The most common side product is the mono-reduced species (3-(hydroxymethyl)quinoline-2-carboxylic acid).

  • Cause: This occurs when the reaction is incomplete due to insufficient reducing agent, low temperature, or short reaction time. The first carboxylic acid is reduced, but the second is not.

  • Solution: The most effective solution is to ensure the reaction goes to completion. Use a larger excess of LiAlH₄ and increase the reflux time. Monitor the reaction carefully by TLC, looking for the disappearance of both the starting material and this intermediate.

  • Purification: If the side product does form, it can typically be separated from the desired diol using silica gel chromatography, as its carboxylic acid group gives it a very different polarity.

Issue 3: Difficulties with Purification

Q: I'm struggling to purify the final product. The crude material is an intractable oil or my chromatography columns are not giving good separation.

A: Purification challenges often relate to the product's polarity or residual salts from the workup.

  • Residual Aluminum Salts: If the Fieser workup is not performed correctly, the resulting aluminum salts can be gelatinous and difficult to filter, leading to their presence in the crude product. This can cause streaking on TLC plates and poor separation during chromatography.

    • Solution: Ensure the quenching procedure is followed precisely with vigorous stirring. If you still have issues, you can try adding a drying agent like anhydrous sodium sulfate to the quenched mixture and stirring for an extended period before filtering.

  • High Polarity of Diol: this compound is a polar molecule.

    • Solution 1 (Chromatography): Use a more polar solvent system. A gradient elution from ethyl acetate/hexanes to a small percentage of methanol in dichloromethane (e.g., 1-5% MeOH in DCM) can be effective.

    • Solution 2 (Recrystallization): If the crude product is solid, attempt recrystallization from a suitable solvent system. A mixture of a polar solvent in which the compound is soluble at high temperatures (like ethanol or isopropanol) and a non-polar solvent in which it is insoluble (like hexanes or diethyl ether) is a good starting point.

  • Product is an Oil: Sometimes, even pure products can be oils. If chromatography yields a clean but oily product, you can try dissolving it in a minimal amount of a volatile solvent (like dichloromethane) and then adding a non-polar solvent (like pentane) dropwise until it becomes cloudy. Storing this mixture at low temperatures may induce crystallization.

References
  • Carboxylic Acids to Alcohols. (n.d.). Chemistry Steps. Retrieved from [Link]

  • O'Bannon, P. E. (n.d.). Carboxylic acid - Reduction, Reactivity, Synthesis. Britannica. Retrieved from [Link]

  • Which reducing agent would you prefer to reduce carboxylic acids to primary alcohols?. (n.d.). Homework.Study.com. Retrieved from [Link]

  • Clark, J. (n.d.). reduction of carboxylic acids. Chemguide. Retrieved from [Link]

  • Organic Chemistry. (2019, December 17). Carboxylic Acids to Alcohols, Part 4: LiAlH4 [Video]. YouTube. Retrieved from [Link]

  • Method for the preparation of quinoline-2,3-dicarboxylic acid. (1988, August 23). Google Patents.
  • Method for the preparation of quinoline-2,3-dicarboxylic acid. (1992, May 27). Google Patents.
  • 2,3-Quinolinedicarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Harvianto, G. R., et al. (2018). Purification of 2,3-butanediol from fermentation broth: process development and techno-economic analysis. Biotechnology for Biofuels. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2,3-Quinolinedimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2,3-Quinolinedimethanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and related quinoline derivatives. Here, we address common challenges and frequently asked questions, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.

Introduction: The Challenges of Purifying Quinolines

This compound, like many quinoline derivatives, possesses a basic nitrogen atom within its heterocyclic core. This inherent basicity is central to many of the challenges encountered during purification. The lone pair of electrons on the nitrogen can interact strongly with acidic media, including the silanol groups on standard silica gel, a workhorse of chromatography.[1][2] This interaction can lead to a host of problems, from poor separation and peak tailing to on-column decomposition of the target molecule.[1][2] Furthermore, crude products from synthesis can often contain colored, tarry impurities that require specific strategies for removal.[3]

This guide provides a systematic approach to navigating these challenges, ensuring you can achieve high purity of your this compound for subsequent applications.

Troubleshooting Guide: Common Issues & Field-Proven Solutions

This section is formatted as a direct Q&A to address the most pressing issues you might encounter during your purification workflow.

Issue 1: My this compound is streaking badly or sticking to the column during silica gel chromatography.

  • Question: I'm running a silica gel column with a standard ethyl acetate/hexane mobile phase, but my product is either not moving from the baseline or is producing long, intractable streaks. What's happening and how can I fix it?

  • Answer: This is a classic problem when purifying basic compounds like quinolines on standard silica gel.[2] The acidic silanol groups (Si-OH) on the silica surface are strongly interacting with the basic nitrogen of your quinoline, leading to a mix of strong adsorption, poor elution, and sometimes even decomposition.[1][2]

    Root Cause Analysis & Solution Workflow:

    G cluster_C Deactivation Strategies cluster_D Alternative Phases A Problem: Product Streaking/Sticking on Silica Column B Root Cause: Strong acid-base interaction between basic quinoline nitrogen and acidic silanol groups on silica surface. A->B is caused by C Solution 1: Deactivate the Stationary Phase B->C can be solved by D Solution 2: Use an Alternative, Less Acidic Stationary Phase B->D can also be solved by C1 Add a basic modifier to the mobile phase. A common choice is 0.5-2% triethylamine (Et3N) or ammonia in methanol. D1 Use neutral or basic alumina. Alumina is an excellent alternative for acid-sensitive compounds. C2 Rationale: The basic modifier competes with your product for binding to the acidic sites on the silica, allowing for smooth elution. D2 Consider reversed-phase (C18) silica if your compound has sufficient hydrophobicity.

    Caption: Troubleshooting workflow for poor chromatography.

    Detailed Protocol: Column Chromatography with a Basic Modifier

    • Solvent System Selection: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A good starting point for this compound, which is a polar molecule, might be a mixture of Dichloromethane (DCM) and Methanol (MeOH).

    • Prepare the Mobile Phase: Create your chosen eluent (e.g., 98:2 DCM:MeOH) and add 1% triethylamine (Et₃N) by volume.

    • Pack the Column: Pack your silica gel column using this prepared mobile phase. Ensure the column is packed uniformly to prevent channeling.[2]

    • Load the Sample: Dissolve your crude this compound in a minimal amount of the mobile phase. Alternatively, for less soluble materials, create a slurry by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.[2]

    • Elute and Collect: Run the column with the amine-modified mobile phase, collecting fractions and monitoring by TLC.

    • Product Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.[2] A final co-evaporation with a solvent like DCM can help remove residual triethylamine.

Issue 2: My final product has a persistent yellow or brown color, even after chromatography.

  • Question: I've purified my this compound by column chromatography, and while it looks clean by TLC, it retains a distinct color. How can I get a white, crystalline solid?

  • Answer: The coloration is likely due to trace impurities that co-elute with your product or slight decomposition. For solid compounds, recrystallization is the most powerful method for removing such minor impurities and achieving high crystalline purity.[4]

    Choosing the Right Recrystallization Solvent System: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5][6]

Solvent CategoryExamplesSuitability for this compound
Protic Solvents Methanol, Ethanol, WaterGood potential. The di-methanol structure suggests good solubility in alcohols. Water might be a suitable anti-solvent.
Aprotic Polar Acetone, Ethyl Acetate, AcetonitrileGood potential. Ethyl acetate is often a good starting point for moderately polar compounds.
Aprotic Nonpolar Hexanes, TolueneLikely poor solvents on their own but could be excellent anti-solvents in a two-solvent system.

Issue 3: My synthesis produced a dark, tarry crude product that is difficult to handle.

  • Question: The work-up of my reaction has left me with a black, viscous goo. I'm not even sure how to begin purifying it. What is the best approach?

  • Answer: Tar formation is common in many quinoline syntheses due to the harsh reaction conditions.[3] Before attempting chromatography or recrystallization, a bulk purification step like an acid-base extraction is often necessary to separate your basic product from neutral or acidic polymeric gunk.[3]

    Workflow for Tarry Crude Purification:

    G A Start: Tarry Crude Product B Dissolve crude in an organic solvent (e.g., DCM or Ethyl Acetate). A->B C Extract with aqueous acid (e.g., 1M HCl). The basic quinoline moves to the aqueous layer as a salt, leaving neutral tars behind. B->C D Separate the layers. Discard the organic (tar) layer. C->D E Basify the aqueous layer with a base (e.g., NaOH or NaHCO3) until the product precipitates or can be extracted. D->E F Extract the product back into an organic solvent (e.g., DCM). E->F G Dry the organic layer (e.g., with Na2SO4), filter, and evaporate the solvent. F->G H Result: Cleaner, solid product ready for final purification (chromatography or recrystallization). G->H

    Caption: Acid-base extraction workflow for tar removal.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected solubility of this compound?

    • A1: While specific quantitative data is not widely published, based on its structure containing two hydroxyl groups and a quinoline core, it is expected to be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMF and DMSO. It will likely have limited solubility in nonpolar solvents such as hexanes.[7] This makes it a good candidate for normal-phase chromatography and recrystallization from alcohol/water or ethyl acetate/hexane solvent systems.

  • Q2: Can I use reversed-phase chromatography to purify this compound?

    • A2: Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) is a viable option, particularly for polar compounds. The mobile phase would typically be a mixture of water and a polar organic solvent like acetonitrile or methanol. Often, a modifier like formic acid or trifluoroacetic acid (TFA) is added to the mobile phase to improve peak shape by ensuring the basic nitrogen is consistently protonated.

  • Q3: My compound seems to decompose if left in solution for too long. Is this common?

    • A3: Some quinoline derivatives can be sensitive to prolonged exposure to light, air (oxidation), or acidic/basic conditions, especially in solution.[8] It is good practice to work up and purify your material promptly after synthesis. If you suspect instability, consider performing purification steps under an inert atmosphere (N₂) and protecting your flasks from light with aluminum foil.[8]

  • Q4: What are the likely impurities I might see from the synthesis of this compound?

    • A4: Impurities are highly dependent on the synthetic route. Common impurities could include unreacted starting materials, by-products from side reactions (e.g., over-oxidation or incomplete reduction of precursors), and polymeric tars.[3][9] If your synthesis involves a Friedländer annulation, you might see regioisomeric impurities depending on the symmetry of the reactants.

References

  • Technical Support Center: Purification of Quinoline Deriv
  • Application Notes and Protocols for the Purification of Quinoline Derivatives by Column Chrom
  • Troubleshooting side reactions in the synthesis of quinoline deriv
  • Purification of Quinoline-3,4-diones. (2025). Reddit.
  • Recrystallization. (n.d.). University of Wisconsin-Green Bay.
  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles.
  • Two-Solvent Recrystalliz
  • A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. (2021). Molecules.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Mixed Solvent Recrystallization. (n.d.). Northern Kentucky University.
  • This compound | 57032-14-1. (n.d.). ChemicalBook.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.
  • What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?. (2015).
  • Purification method of 2-methyl quinoline. (n.d.).
  • Paper chrom
  • Principles of chromatography | St
  • Solubility of 2,3-Dihydroxyquinoxaline in Organic Solvents: An In-depth Technical Guide. (2025). Benchchem.
  • Novel Route of Synthesis of Some Trientine Impurities and Their Characteriz
  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021).
  • A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. (n.d.).
  • Synthesis of 2,3-quinoxalinedithiol. (2017). The Royal Society of Chemistry.
  • This compound CAS#: 57032-14-1. (n.d.). ChemicalBook.
  • Purification of 2,3-butanediol from fermentation broth: Process development and techno-economic analysis. (2018).
  • Countercurrent chromatographic fractionation followed by gas chromatography/mass spectrometry identification of alkylresorcinols in rye. (2020). PubMed.
  • Reactive Extraction Process for Separating 2,3-Butanediol from Fermentation Broth. (2023).
  • Synthesis and characterization of Novel Related Substances of Lumefantrine, an anti-malarial drug. (2016). Der Pharma Chemica.
  • Purification of 2,3-butanediol from fermentation broth: process development and techno-economic analysis. (2018). PubMed Central.
  • 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. (2025).
  • Aqueous two-phase extraction of 2,3-butanediol from fermentation broths by isopropanol/ammonium sulfate system. (2025).

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Technical Support Center: Byproduct Identification in 2,3-Quinolinedimethanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Quinolinedimethanol reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in their experiments. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and success of your synthetic work.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during reactions involving this compound, providing explanations for the underlying causes and actionable, step-by-step solutions.

Issue 1: Low Yield of the Desired Product and a Complex Mixture of Byproducts in Oxidation Reactions

Question: I am attempting to oxidize this compound to a specific oxidation state (e.g., the dialdehyde or dicarboxylic acid), but I am observing a low yield of my target molecule and a complex mixture of other spots on my TLC/LC-MS. What is happening and how can I improve my reaction?

Answer:

The presence of two primary alcohol functional groups on the quinoline scaffold makes the selective oxidation of this compound a nuanced challenge. The formation of a complex mixture of byproducts typically arises from a combination of over-oxidation, partial oxidation, and potential side reactions under the chosen reaction conditions.

Root Causes and Solutions:

  • Over-oxidation: Strong oxidizing agents can lead to the formation of the fully oxidized quinoline-2,3-dicarboxylic acid when a less oxidized species (like the mono- or di-aldehyde) is desired.

  • Partial Oxidation: Conversely, incomplete reaction can result in a mixture of the starting material, the mono-aldehyde (quinoline-2-carboxaldehyde-3-methanol), and the desired dialdehyde.

  • Lactone Formation: Under acidic oxidation conditions, intramolecular cyclization can occur between a newly formed carboxylic acid group and the remaining alcohol, leading to the formation of a lactone.[1]

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Analysis & Diagnosis cluster_2 Solution Implementation cluster_3 Verification LowYield Low Yield & Complex Mixture Analyze Analyze Crude Reaction Mixture by LC-MS & NMR LowYield->Analyze Identify Identify Byproducts: - Over-oxidation (Dicarboxylic Acid) - Partial Oxidation (Mono-aldehyde) - Lactone Formation Analyze->Identify MilderOxidant Switch to Milder/Selective Oxidant (e.g., PCC, DMP, TEMPO) Identify->MilderOxidant For Aldehyde Synthesis ControlStoichiometry Carefully Control Oxidant Stoichiometry Identify->ControlStoichiometry OptimizeConditions Optimize Reaction Conditions: - Temperature - pH - Reaction Time Identify->OptimizeConditions NeutralConditions Use Neutral or Basic Conditions to Avoid Lactonization Identify->NeutralConditions If Lactone Detected Monitor Monitor Reaction Progress by TLC/LC-MS MilderOxidant->Monitor ControlStoichiometry->Monitor OptimizeConditions->Monitor NeutralConditions->Monitor Verify Confirm Improved Yield & Purity Monitor->Verify

Detailed Protocols:

  • Protocol 1: Selective Oxidation to Quinoline-2,3-dicarboxaldehyde using Pyridinium Chlorochromate (PCC)

    • Suspend PCC (2.5 equivalents) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Dissolve this compound (1 equivalent) in DCM.

    • Add the solution of this compound dropwise to the PCC suspension with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel or Celite to remove the chromium salts.

    • Wash the filter cake with additional DCM.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude dialdehyde.

    • Purify the crude product by column chromatography on silica gel.

  • Protocol 2: Oxidation to Quinoline-2,3-dicarboxylic Acid using TEMPO/Bleach

    • Dissolve this compound (1 equivalent) in a suitable solvent like acetonitrile.[1]

    • In a separate flask, prepare a solution of sodium hypochlorite (bleach, ~10 equivalents) and cool to 0°C in an ice bath.[1]

    • Add potassium bromide (KBr, 0.1 equivalents) and TEMPO (0.02 equivalents) to the bleach solution.

    • Maintain the pH of the bleach solution between 10 and 11 using a pH meter and dropwise addition of dilute NaOH.[1]

    • Slowly add the solution of this compound to the TEMPO/bleach solution, ensuring the temperature remains below 10°C and the pH stays above 10.

    • After the addition is complete, continue stirring at 0-5°C and monitor the reaction by TLC/LC-MS.

    • Once the reaction is complete, quench the excess oxidant by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃).

    • Acidify the reaction mixture to a low pH with concentrated HCl to precipitate the dicarboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry.

Issue 2: Formation of Oligomers/Polymers during Esterification Reactions

Question: I am trying to perform an esterification reaction on one or both of the hydroxyl groups of this compound, but I am getting a significant amount of an insoluble, high molecular weight material. What is this byproduct and how can I prevent its formation?

Answer:

The presence of two hydroxyl groups on this compound makes it a diol, which can undergo intermolecular condensation reactions to form polyesters, especially under conditions that favor esterification.[2][3][4][5][6][7]

Root Cause and Solutions:

  • Polyester Formation: Under harsh esterification conditions (e.g., high temperatures, strong acid catalysts), intermolecular reactions between molecules of this compound and your acylating agent can lead to the formation of oligomers and polymers.

Preventative Measures:

  • Use Milder Coupling Reagents: Instead of traditional Fischer esterification with strong acids, employ milder coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Control Stoichiometry and Addition Rate: Use a precise stoichiometry of the acylating agent. For mono-esterification, use slightly less than one equivalent. For di-esterification, use a slight excess. Add the acylating agent slowly to the solution of this compound to maintain a low concentration of the activated species and minimize intermolecular reactions.

  • Lower Reaction Temperature: Perform the reaction at lower temperatures to reduce the rate of polymerization.

Reaction Pathway Visualization:

G cluster_0 Reactants cluster_1 Desired Reaction cluster_2 Side Reaction Diol This compound Monoester Mono-ester Diol->Monoester Controlled Conditions Polymer Polyester Formation Diol->Polymer Harsh Conditions Acid Carboxylic Acid/Acyl Halide Acid->Monoester Acid->Polymer Diester Di-ester Monoester->Diester Further Acylation

Issue 3: Unexpected Formation of a Cyclic Ether

Question: During a reaction where I am trying to modify one of the hydroxyl groups, I have isolated a byproduct with a mass that corresponds to the loss of a molecule of water from my starting material. What is this compound?

Answer:

The proximity of the two methanol groups at the 2 and 3 positions of the quinoline ring allows for the possibility of an intramolecular cyclization reaction to form a cyclic ether, specifically a furan ring fused to the quinoline core. This is essentially an intramolecular Williamson ether synthesis.[8][9][10][11][12]

Root Cause and Solutions:

  • Intramolecular Cyclization: This reaction is typically favored under conditions where one of the hydroxyl groups is converted into a good leaving group (e.g., a tosylate, mesylate, or halide) and the other is deprotonated to form an alkoxide. It can also occur under strongly acidic conditions through a dehydration mechanism.

Preventative Measures:

  • Avoid Conditions Favoring Leaving Group Formation on One Alcohol and Deprotonation of the Other: If you are using reagents that can convert an alcohol to a leaving group (e.g., TsCl, MsCl, SOCl₂), consider protecting the other alcohol group beforehand if it is not the intended site of reaction.

  • Use of Bulky Protecting Groups: If selective reaction on one hydroxyl group is desired, protect the other with a bulky protecting group (e.g., tert-butyldimethylsilyl, TBDMS) to sterically hinder intramolecular reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the common impurities that might be present in commercially available this compound?

A1: Commercially available this compound is often synthesized via the Friedländer annulation.[13][14][15] Potential impurities arising from this synthesis could include unreacted starting materials (e.g., 2-aminobenzaldehyde derivatives) or byproducts from side reactions like self-condensation of the ketone reactant. It is always advisable to verify the purity of the starting material by techniques like NMR or LC-MS before use.

Q2: What is the best way to monitor the progress of reactions involving this compound?

A2: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective. TLC provides a quick qualitative assessment of the reaction progress, showing the consumption of starting material and the appearance of products. LC-MS offers more detailed information, allowing for the identification of the masses of the products and byproducts, which is invaluable for troubleshooting.

Q3: What are the recommended analytical techniques for the final purity assessment of this compound derivatives?

A3: For a comprehensive purity analysis, a combination of the following techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is an excellent method for quantifying the purity of the main component and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for analyzing volatile derivatives of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides crucial structural information and can be used for quantitative analysis (qNMR) to determine absolute purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in the identification of unknown byproducts.

Table 1: Comparison of Analytical Methods for Purity Assessment

ParameterHPLC-UVGC-MSNMR
Principle Chromatographic separation based on polarity, followed by UV detection.Chromatographic separation based on volatility, followed by mass-based detection.Nuclear spin transitions in a magnetic field.
Primary Use Routine purity testing and quantification of known and unknown impurities.Identification and quantification of volatile impurities and products.Structural elucidation and absolute purity determination (qNMR).
Sensitivity High (ppm to ppb range).Very high (ppb to ppt range).Moderate (requires mg quantities).
Sample Requirements Soluble in mobile phase.Volatile or derivatizable to be volatile.Soluble in deuterated solvent.

Protocol 3: General HPLC-UV Method for Purity Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute all components, and then re-equilibrate. For example: 0-20 min: 5% B to 95% B; 20-25 min: hold at 95% B; 25.1-30 min: 95% B to 5% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: 254 nm or a wavelength at which the quinoline core has maximum absorbance.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

References

  • curdled. (2024, February 16). Trouble with diol oxidation. Reddit. [Link]

  • Diols: Nomenclature, Preparation, and Reactions. (n.d.). Chemistry Steps. [Link]

  • Formation of Polyesters. (2026, January 3). Save My Exams. [Link]

  • Friedländer synthesis. (n.d.). In Wikipedia. [Link]

  • Intramolecular Williamson Ether Synthesis. (2015, June 12). Master Organic Chemistry. [Link]

  • Organic Condensation Polymers 1. Polyesters. (2014, December 13). YouTube. [Link]

  • S2.4.6 Formation of Condensation Polymers: Polyesters [HL IB CHEMISTRY]. (2011, December 4). YouTube. [Link]

  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

  • Tricky Oxidation of a Diol to a Lactone. (2023, November 29). YouTube. [Link]

  • Williamson ether synthesis (video). (n.d.). Khan Academy. [Link]

  • [Video] Condensation polymers - how is polyester made?. (2018, December 7). YouTube. [Link]

  • [Video] GCSE Chemistry - Condensation Polymers (Polyesters) (2026/27 exams). (2020, April 24). YouTube. [Link]

  • [Video] Intramolecular Williamson Ether Synthesis. (2021, July 7). YouTube. [Link]

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Technical Support Center: Synthesis of 2,3-Quinolinedimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-Quinolinedimethanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. The synthesis, while conceptually straightforward, presents several challenges that can significantly impact yield and purity. This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios to help you optimize your experimental outcomes.

The primary and most accessible synthetic route to this compound involves the reduction of its corresponding precursor, 2,3-Quinolinedicarboxylic acid[1]. The core of the challenge lies in efficiently reducing both carboxylic acid functional groups to primary alcohols without compromising the integrity of the aromatic quinoline core.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before or during your synthesis campaign.

Q1: What is the most effective and reliable method for synthesizing this compound?

The most common and generally effective method is the reduction of 2,3-Quinolinedicarboxylic acid. The critical choice in this synthesis is the reducing agent. The two most viable candidates are Lithium Aluminum Hydride (LAH) and Borane (typically as a Borane-Tetrahydrofuran complex, BH3-THF). While other methods like catalytic hydrogenation of the corresponding diester exist, they often lead to undesired reduction of the quinoline ring system to a 1,2,3,4-tetrahydroquinoline derivative, significantly lowering the yield of the target aromatic compound[2][3][4].

Q2: Which reducing agent is better for this transformation: Lithium Aluminum Hydride (LAH) or Borane-THF?

Neither reagent is universally "better"; the optimal choice depends on your experimental setup, scale, and tolerance for potential side reactions. LAH is a powerful, aggressive reducing agent, while Borane is a milder, more chemoselective option[5][6][7].

Here is a comparative analysis to guide your decision:

FeatureLithium Aluminum Hydride (LAH)Borane-THF Complex (BH3-THF)
Reactivity Extremely high. Reduces a wide range of functional groups including esters, amides, and carboxylic acids[8][9].High, but more chemoselective. Shows a strong preference for carboxylic acids over many other functional groups[6][10][11].
Stoichiometry At least 1.5 equivalents are needed per carboxylic acid group. One equivalent of H- is consumed by the acidic proton of the COOH group, and two more for the reduction. For the diacid, a minimum of 3.0 equivalents of LAH (providing 12 eq. of H-) is recommended to drive the reaction to completion.At least 1.0 equivalent of BH3 is needed per carboxylic acid group. A slight excess (e.g., 2.2-2.5 equivalents for the diacid) is recommended.
Solvent Anhydrous ethers, typically Diethyl Ether or Tetrahydrofuran (THF)[12].Anhydrous Tetrahydrofuran (THF)[5].
Temperature Typically performed at 0 °C initially, then allowed to warm to room temperature or gently refluxed.Can be run at 0 °C or room temperature, offering milder conditions.
Pros Fast reaction times. Readily available and potent.High selectivity minimizes risk of over-reduction of the quinoline ring. Workup is often simpler. Safer to handle than LAH powder.
Cons Highly pyrophoric; reacts violently with water and protic solvents[12]. Workup can be challenging (e.g., Fieser workup). Potential for quinoline ring reduction at higher temperatures.BH3-THF is moisture-sensitive. Diborane gas, which is in equilibrium, is toxic and flammable[5]. Can be more expensive than LAH.
Workup Requires careful, sequential quenching with water and base (e.g., NaOH solution) or reagents like ethyl acetate followed by Rochelle's salt to break up aluminum salt emulsions.Typically quenched with methanol, followed by an acidic or basic workup to hydrolyze the borate esters.
Q3: What are the most critical parameters to control to maximize yield?
  • Anhydrous Conditions: Both LAH and Borane-THF react with water. Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.

  • Temperature Control: Add the reducing agent slowly at a low temperature (e.g., 0 °C) to manage the initial exothermic reaction. Uncontrolled temperature increases can promote side reactions, particularly the reduction of the quinoline ring.

  • Stoichiometry: Use a sufficient excess of the reducing agent to ensure both carboxylic acid groups are fully reduced. Incomplete reduction will result in a mixture of the desired diol, the mono-alcohol/mono-acid, and unreacted starting material, complicating purification.

  • Purity of Starting Material: Ensure your 2,3-Quinolinedicarboxylic acid is pure and dry. Impurities can interfere with the reaction and introduce new purification challenges.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My overall yield is very low, even though TLC/LC-MS suggests the reaction went to completion.

Possible Cause A: Product Loss During Aqueous Workup. this compound is a diol, making it quite polar and potentially possessing significant water solubility. During the aqueous quench and extraction steps, a substantial amount of your product may be remaining in the aqueous layer.

Solution:

  • Continuous Extraction: If you have the equipment, continuous liquid-liquid extraction of the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) for several hours can significantly improve recovery.

  • Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K2CO3). This decreases the polarity of the aqueous phase and reduces the solubility of your organic product, driving more of it into the organic layer during extraction.

  • Solvent Choice: Use a more polar solvent for extraction. While diethyl ether is common for LAH workups, it is not very effective at extracting polar diols. Ethyl acetate or a mixture of dichloromethane and isopropanol (e.g., 9:1) will be more effective. Perform multiple extractions (at least 5-7).

Possible Cause B: Degradation on Silica Gel. Diols, especially those with basic nitrogen atoms like quinolines, can sometimes interact strongly with acidic silica gel during column chromatography, leading to streaking and irreversible adsorption (product loss on the column).

Solution:

  • Neutralize the Silica: Pre-treat your silica gel by slurrying it in the eluent system containing a small amount of a volatile base, such as triethylamine (~0.5-1%). This deactivates the acidic sites on the silica surface.

  • Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography instead of silica gel.

  • Avoid Chromatography: The best way to avoid chromatographic losses is to obtain a pure product through recrystallization. Experiment with solvent systems like Ethyl Acetate/Hexanes, Methanol/Diethyl Ether, or Isopropanol.

Problem 2: I am isolating a significant side product identified as 1,2,3,4-Tetrahydroquinoline-2,3-dimethanol.

Possible Cause: Over-reduction of the Quinoline Ring. The aromatic quinoline system is susceptible to reduction, especially under harsh conditions. This is more common with catalytic hydrogenation but can occur with hydride reagents at elevated temperatures or with prolonged reaction times.

Solution:

  • Switch to a Milder Reagent: If you are using LAH, this is a strong indication that you should switch to Borane-THF, which is far less likely to reduce the aromatic ring[6].

  • Strict Temperature Control: If you must use LAH, maintain a lower reaction temperature. Run the entire reaction at 0 °C or allow it to warm only to room temperature. Avoid refluxing if possible.

  • Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, proceed with the workup immediately. Do not let the reaction stir unnecessarily for extended periods (e.g., overnight) after completion.

Problem 3: The reaction seems incomplete, with starting material and a mono-reduced intermediate remaining.

Possible Cause: Insufficient Reducing Agent. The stoichiometry for reducing dicarboxylic acids is often underestimated. The acidic protons of both carboxyl groups will consume one equivalent of hydride each before any reduction occurs. Furthermore, the starting 2,3-Quinolinedicarboxylic acid may have poor solubility in the reaction solvent.

Solution:

  • Increase Reagent Stoichiometry: Increase the equivalents of LAH or Borane-THF. For LAH, try using 3.5-4.0 equivalents. For Borane-THF, use 2.5-3.0 equivalents.

  • Improve Solubility: If the starting diacid is not fully dissolving, consider using a co-solvent or a larger volume of solvent. For LAH reductions, THF is generally better than diethyl ether for solubility. Gentle warming can help, but must be done cautiously.

  • Convert to the Diester: An alternative, multi-step approach is to first convert the dicarboxylic acid to its corresponding diester (e.g., dimethyl or diethyl ester) using standard methods (e.g., Fischer esterification with SOCl2/Methanol). Esters are generally more soluble in ether and are readily reduced by a smaller excess of LAH (approx. 1.5-2.0 equivalents). This route adds steps but can sometimes provide a more reliable and cleaner reduction.

Experimental Protocols & Workflows

Synthesis Workflow Diagram

This diagram illustrates the general workflow for the synthesis of this compound, highlighting the critical reduction step and subsequent purification.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reduction Reaction cluster_workup Workup & Isolation cluster_purification Purification Start 2,3-Quinolinedicarboxylic Acid Dry Drying & Inert Atmosphere Setup Start->Dry Ensure Anhydrous Conditions Solvent Add Anhydrous THF Dry->Solvent Cool Cool to 0 °C Solvent->Cool AddReductant Slowly Add Reducing Agent (LAH or BH3-THF) Cool->AddReductant Control Exotherm React Stir at 0 °C to RT (Monitor by TLC/LC-MS) AddReductant->React Quench Careful Quenching (e.g., H2O, NaOH / MeOH) React->Quench Caution! Exothermic Filter Filter Aluminum/Boron Salts Quench->Filter Extract Extract with Polar Solvent (e.g., Ethyl Acetate) Filter->Extract Use 'Salting Out' DryCrude Dry & Concentrate Extract->DryCrude Purify Recrystallization or Column Chromatography DryCrude->Purify End Pure this compound Purify->End Characterize (NMR, MS)

Caption: Workflow for this compound Synthesis.

Protocol 1: Reduction using Borane-THF
  • Preparation: Add 2,3-Quinolinedicarboxylic acid (1.0 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes.

  • Solvation: Add anhydrous THF (approx. 0.1 M concentration relative to the diacid) via cannula or syringe. Stir the resulting suspension.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Addition of Reductant: Charge the dropping funnel with a solution of Borane-THF complex (1.0 M in THF, 2.5 eq). Add the BH3-THF solution dropwise to the stirred suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC/LC-MS analysis indicates full consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C. Very slowly and carefully, add methanol dropwise to quench the excess borane until gas evolution ceases.

  • Workup: Remove the solvent under reduced pressure. Add 1 M HCl and heat the mixture to reflux for 1 hour to hydrolyze the borate esters. Cool to room temperature and basify the solution with solid NaOH or saturated NaHCO3 solution until pH > 8.

  • Extraction: Extract the aqueous layer with ethyl acetate (7 x 50 mL for a 10g scale reaction). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography (silica gel treated with 1% triethylamine, eluting with a gradient of methanol in dichloromethane).

Protocol 2: Reduction using Lithium Aluminum Hydride (LAH)
  • Preparation: To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add LAH powder (3.5 eq) and anhydrous THF. Stir to form a grey suspension.

  • Cooling: Cool the LAH suspension to 0 °C in an ice-water bath.

  • Addition of Substrate: In a separate flask, dissolve or suspend the 2,3-Quinolinedicarboxylic acid (1.0 eq) in anhydrous THF. Transfer this solution/suspension to a dropping funnel and add it dropwise to the stirred LAH suspension over 45-60 minutes. A vigorous evolution of hydrogen gas will occur. Ensure the addition is slow enough to control the effervescence and maintain the temperature below 5 °C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours, monitoring by TLC/LC-MS.

  • Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Perform the following additions dropwise with extreme caution:

    • Slowly add 'X' mL of water (where 'X' is the mass of LAH in grams used).

    • Slowly add 'X' mL of 15% aqueous NaOH solution.

    • Slowly add '3X' mL of water.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form. Filter the precipitate through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude solid can be purified as described in Protocol 1.

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  • Purification of 2,3-butanediol from fermentation broth: process development and techno-economic analysis - PubMed Central. [Link]

  • De novo Synthesis of 2-phenylethanol from Glucose by Metabolically Engineered Escherichia coli - PubMed. [Link]

  • Aqueous two-phase extraction of 2,3-butanediol from fermentation broths by isopropanol/ammonium sulfate system - ResearchGate. [Link]

  • Process for the extraction of 2-phenylethanol - Google P

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Technical Support Center: 2,3-Quinolinedimethanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Quinolinedimethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application and troubleshooting of reactions involving this versatile heterocyclic building block. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your success in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound possesses two primary points of reactivity:

  • The Hydroxymethyl Groups (-CH₂OH): The two alcohol functionalities at the 2 and 3 positions are the most common sites for reaction. They can undergo oxidation to form aldehydes or carboxylic acids, esterification, etherification, or be converted to leaving groups (e.g., halides) for subsequent nucleophilic substitution.

  • The Quinoline Ring: The aromatic ring system can participate in electrophilic aromatic substitution reactions, although the specific conditions can be influenced by the electron-donating nature of the hydroxymethyl groups. The nitrogen atom in the quinoline ring also imparts basicity and can be quaternized.

Q2: How should this compound be stored for optimal stability?

A2: Like many complex organic molecules, this compound should be stored in a cool, dry, and dark environment to prevent degradation. A well-sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect it from moisture and atmospheric oxidation. Long-term stability is generally good under these conditions, but it is always best practice to verify the purity of the starting material if it has been stored for an extended period.

Q3: I am considering a cyclization reaction using the two hydroxymethyl groups. What are some common strategies?

A3: The vicinal diol arrangement makes this compound an excellent precursor for forming fused heterocyclic systems. Common strategies include:

  • Reaction with Aldehydes/Ketones: Acid-catalyzed reaction with aldehydes or ketones can form cyclic acetals or ketals, respectively.

  • Reaction with Phosgene Equivalents: Reagents like phosgene, diphosgene, or triphosgene can be used to form a cyclic carbonate.

  • Reaction with Thionyl Chloride: This can lead to the formation of a cyclic sulfite, which can be a useful intermediate.

These cyclization reactions are powerful for building molecular complexity, but they often require careful control of stoichiometry and reaction conditions to avoid polymerization or intermolecular side reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a detailed question-and-answer format.

Issue 1: Low Yield in Oxidation Reactions

Q: I am trying to oxidize this compound to 2,3-Quinolinedicarboxaldehyde, but my yields are consistently low (<40%). What are the likely causes and how can I fix this?

A: Low yields in this specific oxidation are a common challenge and can stem from several factors. The primary culprits are often incomplete reaction, over-oxidation, or product degradation.

Causality and Solutions:

  • Incomplete Reaction: The oxidation may be stalling before both alcohol groups are converted.

    • Insight: Milder oxidizing agents may lack the potential to complete the second oxidation, especially if the mono-aldehyde intermediate is less reactive.

    • Solution:

      • Increase Reagent Stoichiometry: Gradually increase the equivalents of your oxidizing agent (e.g., from 2.2 eq. to 2.5 or 3.0 eq.). Monitor the reaction closely by Thin Layer Chromatography (TLC) to track the disappearance of the starting material and the mono-aldehyde intermediate.

      • Change Oxidizing Agent: If a mild agent like manganese dioxide (MnO₂) is failing, consider a more robust system. A Swern oxidation or a Dess-Martin periodinane (DMP) oxidation often provides a good balance of reactivity and control for this type of transformation.

  • Over-oxidation: The target dialdehyde is susceptible to further oxidation to the dicarboxylic acid, especially under harsh conditions.

    • Insight: Oxidants like potassium permanganate (KMnO₄) or chromic acid are often too aggressive and will readily oxidize the aldehyde. The basic nitrogen on the quinoline ring can also be susceptible to oxidation, leading to N-oxide formation.

    • Solution:

      • Use Aldehyde-Specific Reagents: Employ reagents known to halt at the aldehyde stage. Activated MnO₂ is excellent for allylic/benzylic alcohols. DMP and Swern/Pfitzner-Moffatt oxidations are also highly reliable.

      • Control Temperature: Perform the reaction at low temperatures (e.g., -78 °C for Swern, 0 °C to room temperature for DMP) to minimize over-oxidation and other side reactions.

  • Product Instability/Degradation: The resulting 2,3-Quinolinedicarboxaldehyde can be unstable, potentially polymerizing or undergoing other decomposition pathways, especially during workup and purification.

    • Insight: Aldehydes can be sensitive to both acidic and basic conditions, as well as prolonged heating.

    • Solution:

      • Buffered Workup: Ensure your aqueous workup is neutral or slightly acidic. Avoid strong bases.

      • Prompt Purification: Do not let the crude product sit for extended periods. Proceed to chromatography as soon as possible after the workup is complete.

      • Non-Protic Solvents: Use solvents like dichloromethane (DCM) or chloroform for extraction to minimize interactions with the product.

Troubleshooting Workflow: Low Oxidation Yield

G start Low Yield Observed check_sm Analyze Starting Material & Intermediates by TLC/LCMS start->check_sm sm_issue Starting Material Consumed? check_sm->sm_issue incomplete Incomplete Reaction: - Increase oxidant stoichiometry - Increase reaction time/temp moderately - Switch to a stronger oxidant (e.g., DMP) sm_issue->incomplete No overox Over-oxidation or Degradation: - Switch to milder oxidant (e.g., MnO2) - Lower reaction temperature - Ensure neutral workup sm_issue->overox Yes end_node Re-run Optimized Reaction incomplete->end_node overox->end_node

Caption: Decision tree for troubleshooting low yield in oxidation reactions.

Issue 2: Side Product Formation in Friedländer-type Cyclizations

Q: I am reacting this compound (after oxidation to the dialdehyde) with an unsymmetrical ketone in a Friedländer synthesis, but I'm getting a mixture of regioisomers and other byproducts. How can I improve the selectivity?

A: Regioselectivity is a classic challenge in the Friedländer synthesis when using unsymmetrical ketones.[1] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, and the outcome is highly dependent on reaction conditions.[2]

Causality and Solutions:

  • Lack of Regiocontrol: The ketone can enolize or be deprotonated on either side of the carbonyl, leading to two different cyclization pathways and thus two regioisomeric quinoline products.

    • Insight: The choice of catalyst (acid vs. base) dictates the mechanism and can profoundly influence which enolate is formed or which condensation pathway is favored.

    • Solution:

      • Catalyst Screening: This is the most critical parameter. Systematically screen both Brønsted acids (e.g., p-TsOH, HCl) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃).[1] In some cases, basic conditions (e.g., KOH, NaOH) can also be effective. Ionic liquids have also been shown to be efficient and reusable catalysts for this reaction.[3]

      • Temperature Optimization: Reaction temperature can influence the thermodynamic versus kinetic control of the reaction. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable product, while higher temperatures might favor the kinetically controlled product.

  • Aldol Side Reactions: The dialdehyde or the ketone can undergo self-condensation (an aldol reaction) under the reaction conditions, leading to polymeric tar-like substances.[1]

    • Insight: Both acidic and basic conditions can promote aldol condensation, reducing the amount of starting material available for the desired Friedländer cyclization.

    • Solution:

      • Control Reagent Addition: Try adding the ketone slowly to the solution of the dialdehyde and catalyst. This keeps the instantaneous concentration of the ketone low, minimizing self-condensation.

      • Use of Milder Catalysts: Very strong acids or bases can aggressively promote polymerization. Using a milder catalyst, even if it requires a longer reaction time, can often lead to a cleaner reaction profile and higher yield of the desired product.

Data Summary: Catalyst Effects in Friedländer Synthesis
Catalyst TypeCommon ExamplesTypical ConditionsProsCons
Brønsted Acid p-TsOH, H₂SO₄, HClReflux in Toluene/EthanolInexpensive, readily availableCan cause charring/tar formation, harsh conditions[4]
Lewis Acid SnCl₄, Sc(OTf)₃, ZrCl₄DCM or DCE, 0°C to RTOften milder, can improve regioselectivityMore expensive, moisture-sensitive
Base KOH, NaOH, t-BuOKReflux in Ethanol/DMSOEffective for specific substratesStrong potential for aldol side reactions
Ionic Liquid [Hbim]BF₄Solvent-free, 100°CGreen, reusable, high yields[3]Higher initial cost, potential viscosity issues

Experimental Protocol: Swern Oxidation of this compound

This protocol provides a reliable method for the synthesis of 2,3-Quinolinedicarboxaldehyde, a key intermediate for further functionalization.

Materials:

  • Oxalyl chloride

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • This compound

  • Triethylamine (Et₃N)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, two dropping funnels, and a nitrogen/argon inlet.

  • Oxalyl Chloride Addition: Charge the flask with anhydrous DCM (approx. 0.2 M final concentration of substrate) and cool to -78 °C using a dry ice/acetone bath. Add oxalyl chloride (2.2 equivalents) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise above -65 °C.

  • DMSO Addition: In a separate dry flask, dissolve anhydrous DMSO (4.4 equivalents) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture, again maintaining the temperature below -65 °C. Stir for 15 minutes.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM (and a small amount of DMSO if solubility is an issue). Add this solution dropwise to the reaction mixture over 20-30 minutes, keeping the temperature below -65 °C. Stir for an additional 45-60 minutes at -78 °C.

  • Quench: Add triethylamine (5.0 equivalents) dropwise to the reaction. A thick white precipitate will form. After the addition is complete, allow the reaction to slowly warm to room temperature over 1-2 hours.

  • Workup:

    • Add water to the reaction mixture to dissolve the ammonium salts.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers and wash with a saturated solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel (a hexane/ethyl acetate gradient is a good starting point) to yield the pure 2,3-Quinolinedicarboxaldehyde.

Workflow Diagram: Swern Oxidation Protocol

G cluster_prep Preparation (-78°C) cluster_reaction Reaction (-78°C) cluster_workup Quench & Workup (Warming to RT) prep1 1. Add Oxalyl Chloride to DCM prep2 2. Add DMSO Solution prep1->prep2 react1 3. Add this compound Solution prep2->react1 react2 4. Stir for 45-60 min react1->react2 workup1 5. Add Triethylamine react2->workup1 workup2 6. Aqueous Workup & Extraction workup1->workup2 workup3 7. Dry & Concentrate workup2->workup3 purify 8. Flash Chromatography workup3->purify

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Technical Support Center: Prevention of 2,3-Quinolinedimethanol Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-Quinolinedimethanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this important research compound. Through a series of troubleshooting guides and frequently asked questions (FAQs), this document will address specific issues you may encounter during your experiments, ensuring the integrity and reliability of your results.

Our approach is grounded in scientific expertise and practical experience. We will not only outline protocols but also explain the underlying chemical principles, empowering you to make informed decisions in your experimental design. Every recommendation is part of a self-validating system to maintain the highest standards of scientific integrity.

Troubleshooting Guide: Identifying and Resolving Degradation

This section addresses common problems observed during the handling and use of this compound, providing solutions and preventative measures.

Question 1: I've noticed a yellowing of my solid this compound or its solution over time. What is causing this discoloration?

Answer: The yellowing of this compound is a common indicator of degradation, primarily due to two pathways: photodegradation and oxidation .

  • Photodegradation: The quinoline ring system is known to be sensitive to light, particularly UV radiation.[1] Exposure to ambient light can trigger photochemical reactions, leading to the formation of colored byproducts. Storing the compound in clear vials or leaving it exposed on the lab bench can accelerate this process.

  • Oxidation: The two primary alcohol functional groups on this compound are susceptible to oxidation. This can be initiated by atmospheric oxygen and is often catalyzed by light or trace metal impurities.[2][3] The initial oxidation products are likely the corresponding aldehydes, which can then be further oxidized to carboxylic acids. These conjugated carbonyl compounds can contribute to the observed yellow color.

Preventative Measures:

  • Light Protection: Always store solid this compound and its solutions in amber glass vials to block UV and visible light.[1] For highly sensitive experiments, wrapping the vials in aluminum foil provides an additional layer of protection.

  • Inert Atmosphere: When preparing solutions for long-term storage or for use in sensitive applications, it is best practice to degas the solvent and purge the vial headspace with an inert gas like argon or nitrogen. This minimizes the presence of oxygen, thereby inhibiting oxidation.[4]

  • Solvent Purity: Use high-purity, peroxide-free solvents for preparing solutions. Ethers, for example, can form explosive peroxides over time which can act as strong oxidizing agents.

Question 2: My experimental results are inconsistent, and I suspect my this compound has degraded. How can I confirm this?

Answer: Inconsistent results are a strong indication of compound instability. To confirm degradation, you can employ analytical techniques to assess the purity of your sample and identify any degradation products.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): These are the most common and reliable methods for assessing purity.[5] A stability-indicating HPLC/UPLC method should be developed to separate the parent this compound from its potential degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are clear signs of degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or UPLC-MS/MS: This technique is invaluable for identifying the structures of the degradation products. By comparing the mass-to-charge ratio (m/z) of the new peaks with the expected masses of potential oxidation or photodegradation products, you can elucidate the degradation pathway.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can provide a detailed picture of the molecular structure.[8][9] Degradation will result in the appearance of new signals in the NMR spectrum, for example, the appearance of aldehyde protons (around 9-10 ppm) would strongly suggest oxidation of the alcohol groups.

Question 3: I need to store a solution of this compound for an extended period. What are the optimal storage conditions?

Answer: Proper storage is critical to maintaining the integrity of your this compound solution. The following conditions are recommended:

ParameterRecommendationRationale
Container Amber glass vials with PTFE-lined capsPrevents photodegradation and ensures an inert seal.[1]
Temperature -20°C or -80°CLow temperatures slow down the rate of all chemical reactions, including degradation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen, preventing oxidation.[4]
Solvent High-purity, degassed solventRemoves dissolved oxygen and prevents reactions with solvent impurities.
Additives Consider the addition of an antioxidantFor highly sensitive applications or very long-term storage, an antioxidant can be beneficial.

Choosing an Antioxidant:

For compounds with alcohol functional groups, antioxidants that act as free radical scavengers are often effective. Some potential options to investigate for compatibility with this compound include:

  • Butylated hydroxytoluene (BHT): A common antioxidant for organic compounds.

  • Ascorbic acid (Vitamin C): A water-soluble antioxidant.

  • Trolox: A water-soluble analog of vitamin E.[10][11]

It is crucial to perform a small-scale compatibility study before adding an antioxidant to your entire stock solution to ensure it does not interfere with your downstream applications.

Frequently Asked Questions (FAQs)

Q1: Is this compound susceptible to hydrolysis?

A1: While esters and amides are more commonly associated with hydrolysis, alcohols can undergo reactions in the presence of strong acids or bases, or at elevated temperatures in aqueous solutions.[12] However, under typical experimental conditions (neutral pH, moderate temperatures), significant hydrolysis of the alcohol groups in this compound is less likely to be a primary degradation pathway compared to photodegradation and oxidation. For experiments conducted at extreme pH values or high temperatures in aqueous media, the potential for hydrolysis should be considered and monitored. A hydrolytic stability test can be performed by exposing a solution of the compound to acidic, basic, and neutral aqueous conditions at an elevated temperature and analyzing for degradation over time.[13][14]

Q2: How can I perform a forced degradation study to understand the stability of my this compound?

A2: Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[14][15] Here is a general protocol outline:

Protocol: Forced Degradation Study of this compound

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the solution with 0.1 M HCl at 60°C for a defined period (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Treat the solution with 0.1 M NaOH at 60°C for a defined period.

    • Oxidative Degradation: Treat the solution with 3% hydrogen peroxide at room temperature.

    • Photodegradation: Expose the solution in a clear vial to a photostability chamber with a controlled light source (e.g., ICH option 2) for a defined duration. A dark control sample wrapped in foil should be included.

    • Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 70°C).

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and analyze by a validated UPLC-MS method to determine the percentage of remaining parent compound and to identify and quantify the degradation products.

Q3: What do the degradation products of this compound look like?

A3: Based on the likely degradation pathways, the primary degradation products would be:

  • From Oxidation:

    • 2-(hydroxymethyl)quinoline-3-carbaldehyde and 3-(hydroxymethyl)quinoline-2-carbaldehyde (mono-oxidation products)

    • Quinoline-2,3-dicarbaldehyde (di-oxidation product)

    • 2-(hydroxymethyl)quinoline-3-carboxylic acid and 3-(hydroxymethyl)quinoline-2-carboxylic acid (further oxidation)

    • Quinoline-2,3-dicarboxylic acid (complete oxidation of both alcohol groups)

  • From Photodegradation:

    • Hydroxylated quinoline derivatives (addition of -OH to the aromatic rings)

    • More complex photoproducts resulting from ring-opening or rearrangement reactions.

The exact structures of the degradation products would need to be confirmed by techniques such as LC-MS/MS and NMR.[7][8]

Visualizing Degradation Pathways and Prevention

To better understand the processes involved, the following diagrams illustrate the key degradation pathways and a workflow for preventing degradation.

Degradation Pathways of this compound

This compound This compound Oxidation Products Oxidation Products This compound->Oxidation Products O2, light, metal ions Photodegradation Products Photodegradation Products This compound->Photodegradation Products UV/Vis Light Aldehydes Aldehydes Oxidation Products->Aldehydes Mono-oxidation Carboxylic Acids Carboxylic Acids Aldehydes->Carboxylic Acids Further Oxidation Hydroxylated Quinolines Hydroxylated Quinolines Photodegradation Products->Hydroxylated Quinolines Ring-opened Products Ring-opened Products Photodegradation Products->Ring-opened Products cluster_storage Storage cluster_solution Solution Preparation cluster_handling Handling & Use cluster_analysis Quality Control Solid Compound Solid Compound Amber Vial, -20°C Amber Vial, -20°C Solid Compound->Amber Vial, -20°C High-Purity Solvent High-Purity Solvent Degas Solvent Degas Solvent High-Purity Solvent->Degas Solvent Prepare Solution Prepare Solution Degas Solvent->Prepare Solution Inert Atmosphere Inert Atmosphere Prepare Solution->Inert Atmosphere This compound This compound This compound->Prepare Solution Store in Amber Vial at -20°C Store in Amber Vial at -20°C Inert Atmosphere->Store in Amber Vial at -20°C Use in Experiment Use in Experiment Store in Amber Vial at -20°C->Use in Experiment Periodic Purity Check (HPLC/UPLC) Periodic Purity Check (HPLC/UPLC) Use in Experiment->Periodic Purity Check (HPLC/UPLC)

Caption: Recommended workflow for handling and storing this compound.

References

  • API Hydrolytic Stability Testing. (2026, January 9). Retrieved from [Link]

  • Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. (2022). Foods, 11(16), 2500. Retrieved from [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). Q Laboratories. Retrieved from [Link]

  • Mild, Selective Oxidation of Aromatic Alcohols Using β-Cyclodextrin-Functionalized Glass Microparticles: Characterization, Stability, and Application. (2018). Organic Preparations and Procedures International, 50(4), 369-381. Retrieved from [Link]

  • Photostability Studies of Solutions and Methods of Preventing Photodegradation. (2006). In Handbook of Photostability of Drugs and Drug Preparations. CRC Press. Retrieved from [Link]

  • Photolytic Degradation and Its Prevention. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Antioxidants, 12(10), 1853. Retrieved from [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Antioxidants (Basel, Switzerland), 12(10), 1853. Retrieved from [Link]

  • Preventing Chemical Degradation of Drug Products. (2022, November 26). FTLOScience. Retrieved from [Link]

  • Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). (2021). Rwanda FDA. Retrieved from [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies. (2022). Molecules, 28(1), 320. Retrieved from [Link]

  • Q1A(R2) Guideline. (n.d.). ICH. Retrieved from [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies. (2022). Molecules (Basel, Switzerland), 28(1), 320. Retrieved from [Link]

  • Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. (2022). Journal of Applied Pharmaceutical Science, 12(10), 143-150. Retrieved from [Link]

  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. (2020). Pharmaceutics, 12(2), 141. Retrieved from [Link]

  • API Stability. (n.d.). Pharma Innovation. Retrieved from [Link]

  • Utilizing UPLC-MS for Conducting Forced Degradation Studies. (n.d.). Waters Corporation. Retrieved from [Link]

  • Examples of aromatic alcohols used in selective oxidation reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC–MS mass spectrograms and proposed structures of quinoline and its metabolites. (n.d.). ResearchGate. Retrieved from [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). Food Chemistry, 187, 235-243. Retrieved from [Link]

  • Oxidation of Aromatic Compounds. (n.d.). Fiveable. Retrieved from [Link]

  • Oxidation of Aromatic Hydrocarbons. (2020, June 28). YouTube. Retrieved from [Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (2022). International Journal of Environmental Research and Public Health, 19(8), 4504. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0041607). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0001875). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations. (2015, May 21). Master Organic Chemistry. Retrieved from [Link]

  • 1H-NMR Analysis of Wine Metabolites: Method Development and Validation. (2025, December 24). Metabolites, 12(1), 3. Retrieved from [Link]

  • A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. (2007). Progress in Nuclear Magnetic Resonance Spectroscopy, 51(2-3), 69-120. Retrieved from [Link]

  • Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. (2010). Journal of Pharmaceutical Sciences, 99(11), 4646-4655. Retrieved from [Link]

Sources

Technical Support Center: Purity Assessment of 2,3-Quinolinedimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical techniques used in the purity assessment of 2,3-Quinolinedimethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the integrity and accuracy of your analytical results.

The Critical Role of Purity Assessment

This compound is a key building block in the synthesis of various pharmacologically active molecules. Its purity is paramount as even trace impurities can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, robust and validated analytical methods are essential for its quality control.[1] This guide will walk you through the most common analytical techniques, offering practical advice and troubleshooting tips.

Overall Purity Assessment Workflow

A comprehensive purity assessment of this compound typically involves a combination of chromatographic and spectroscopic techniques to identify and quantify impurities.

Purity_Assessment_Workflow cluster_Validation Method Validation HPLC HPLC-UV (Primary Technique) MS Mass Spectrometry (Molecular Weight Confirmation) HPLC->MS Peak Identification Validation ICH Guideline Validation HPLC->Validation GC_MS GC-MS (For Volatile Impurities) GC_MS->MS NMR NMR (Structural Elucidation) Sample This compound Sample Sample->HPLC Purity & Impurity Quantification Sample->GC_MS Residual Solvents & Volatile Impurities Sample->NMR Structural Confirmation & Impurity ID HPLC_Troubleshooting Problem HPLC Problem (e.g., Peak Tailing) Cause1 Secondary Silanol Interactions Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Poor Column Equilibration Problem->Cause3 Solution1a Acidify Mobile Phase Cause1->Solution1a Solution1b Use Base-Deactivated Column Cause1->Solution1b Solution2a Reduce Sample Concentration Cause2->Solution2a Solution3a Increase Equilibration Time Cause3->Solution3a

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Validation & Comparative

A Comparative Guide to 2,3-Quinolinedimethanol and Its Bioactive Congeners

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a "Privileged Structure"

In the landscape of medicinal chemistry, the quinoline ring system stands out as a "privileged structure." This bicyclic heterocycle, consisting of a benzene ring fused to a pyridine ring, is a cornerstone in the development of numerous therapeutic agents.[1][2] Its unique electronic properties, rigid structure, and ability to engage in various intermolecular interactions make it an ideal scaffold for drug design. The true versatility of quinoline, however, is unlocked through functionalization. The identity, number, and position of substituent groups on the quinoline core profoundly dictate the molecule's pharmacological profile, transforming it from an antimalarial agent to an anticancer compound or a sophisticated chemical sensor.[3][4]

This guide focuses on 2,3-Quinolinedimethanol , a unique yet underexplored member of the quinoline family. Characterized by two hydroxymethyl (-CH2OH) groups at the C2 and C3 positions, its potential remains largely untapped in published literature. Here, we will dissect the structural attributes of this compound, infer its potential applications based on first principles of chemistry, and objectively compare it to well-established, clinically significant quinoline derivatives. This analysis will provide researchers and drug development professionals with a foundational understanding of how substituent choices on the quinoline scaffold drive function and will highlight the untapped opportunities that this compound presents.

Section 1: this compound - A Versatile but Underexplored Building Block

While many quinoline derivatives have been extensively studied, this compound remains a molecule of academic and synthetic interest more than a well-characterized bioactive agent. Its value lies in its unique structural features, which suggest a high potential for creating novel chemical entities.

Structural and Chemical Properties

The defining feature of this compound is the presence of two primary alcohol functionalities vicinal to each other on the pyridine ring. These groups bestow several key chemical characteristics:

  • Nucleophilicity and Reactivity: The hydroxyl groups can act as nucleophiles, allowing for straightforward derivatization through esterification or etherification to create extensive compound libraries.

  • Hydrogen Bonding: The ability to act as both hydrogen bond donors and acceptors allows for specific interactions with biological targets like enzyme active sites.

  • Pro-Ligand Capability: The two adjacent hydroxyl groups, in concert with the quinoline nitrogen, can potentially form a tridentate or bidentate chelation site for various metal ions. This suggests a role in coordination chemistry, similar to its famous cousin, 8-hydroxyquinoline.[5]

  • Synthetic Handle: The primary alcohols can be readily oxidized to form the corresponding dialdehyde or dicarboxylic acid, opening up entirely different avenues for synthetic elaboration.

Proposed Synthesis Workflow

Specific, peer-reviewed synthesis protocols for this compound are not widely documented. However, a chemically sound and efficient route can be proposed based on established chemical transformations: the reduction of a corresponding diester. The logical precursor, quinoline-2,3-dicarboxylic acid, can be reduced to the diol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This method is a standard procedure for converting esters to primary alcohols.[6]

G cluster_0 Synthesis of this compound start Diethyl quinoline-2,3-dicarboxylate reagent 1. LiAlH₄, Anhydrous THF 2. Aqueous Workup (e.g., H₂O, NaOH) start->reagent Reduction product This compound reagent->product

Caption: Proposed synthetic workflow for this compound.

Section 2: Comparative Analysis with Benchmark Quinoline Derivatives

To understand the potential of this compound, it is essential to compare it against derivatives with proven, field-tested applications.

Comparator 1: 4-Aminoquinolines (e.g., Chloroquine) – The Antimalarial Champions

The 4-aminoquinoline class, with chloroquine as its most famous member, has been a cornerstone of antimalarial therapy for decades.[7]

  • Structure-Activity Relationship (SAR): The antimalarial activity of this class is critically dependent on the 4-amino substituent and a flexible, basic alkylamino side chain.[8][9] This side chain allows the molecule, a weak base, to accumulate to high concentrations within the acidic digestive vacuole of the malaria parasite.[9]

  • Mechanism of Action: Inside the vacuole, the parasite digests hemoglobin, releasing toxic free heme. The parasite normally detoxifies this heme by polymerizing it into inert hemozoin crystals. 4-aminoquinolines are believed to cap the growing hemozoin polymer, preventing further detoxification and leading to a buildup of toxic heme that kills the parasite.[9]

  • Comparison with this compound: this compound lacks both the essential 4-amino group and the basic side chain required for vacuolar accumulation and heme binding. Therefore, it is fundamentally unsuited to act as an antimalarial through this classical mechanism. This stark contrast underscores the principle of "positional isomerism"—where the placement of functional groups is as important as their presence.

G cluster_0 Mechanism of 4-Aminoquinolines drug Chloroquine (CQ) vacuole Parasite Digestive Vacuole (Acidic) drug->vacuole Diffusion accumulation CQ Accumulates (Protonated) vacuole->accumulation Trapping heme Toxic Free Heme (from Hemoglobin Digestion) accumulation->heme Inhibits Polymerization hemozoin Inert Hemozoin Crystal heme->hemozoin Heme Polymerization (Detoxification) lysis Parasite Lysis heme->lysis Toxicity Buildup G cluster_0 8-Hydroxyquinoline Chelation cluster_1 Hypothetical this compound Chelation HQ [Image of 8-HQ chelating a metal ion, forming a 5-membered ring] HQ_node Forms Stable 5-Membered Ring QDM [Image of 2,3-QDM chelating a metal ion, forming a 6-membered ring] QDM_node Forms Hypothetical 6-Membered Ring

Caption: Comparison of metal chelation modes.

Quantitative Data Summary

The following tables summarize key data for the discussed quinoline classes. The absence of reported biological data for this compound highlights the significant opportunity for novel investigation.

Table 1: Comparative Physicochemical and Biological Properties

Compound ClassRepresentative MoleculePrimary ApplicationKey Structural FeatureIC₅₀ / Activity Metric
Dimethanol Quinoline This compoundPotential Building Block2,3-di(-CH₂OH) groupsNot Reported
4-Aminoquinoline ChloroquineAntimalarial4-amino group + basic side chain~10-100 nM (vs. sensitive P. falciparum) [10]
8-Hydroxyquinoline 8-Hydroxyquinoline (8HQ)Metal Chelator, Antimicrobial8-hydroxyl groupMIC vs E. coli: ~0.1-0.5 mg/disc [5]
Trisubstituted Quinoline A 2,3,8-trisubstituted hitAntimalarial (Lead)Varied substituentsIC₅₀ = 22 nM (vs. P. falciparum NF54) [11][12]

Experimental Protocols

To foster further research, the following validated and proposed experimental protocols are provided.

Protocol 1: Proposed Synthesis of this compound

  • Rationale: This protocol employs the robust and high-yielding reduction of an ester to a primary alcohol using Lithium Aluminum Hydride (LiAlH₄). Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

  • Procedure:

    • Suspend LiAlH₄ (2.5 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert argon atmosphere at 0 °C.

    • Dissolve diethyl quinoline-2,3-dicarboxylate (1.0 eq.) in anhydrous THF.

    • Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Carefully quench the reaction at 0 °C by the sequential, dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.

    • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the product via column chromatography on silica gel.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

  • Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard preliminary screen for potential anticancer agents.

  • Procedure:

    • Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the test compound (e.g., a quinoline derivative) in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

    • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Directions

The quinoline scaffold is a testament to the power of functional group chemistry in drug discovery. While classes like 4-aminoquinolines and 8-hydroxyquinolines are defined by specific substituents that confer well-understood antimalarial and metal-chelating activities, the potential of This compound lies in its versatility and unexplored nature.

Its diol functionality positions it as an exceptional starting point or "scaffold" for generating novel molecular architectures. It is not a direct functional analog to chloroquine or 8-hydroxyquinoline, but rather a platform from which new functions can be built.

Future research should focus on:

  • Definitive Synthesis and Characterization: Developing and publishing a robust, scalable synthesis for this compound and fully characterizing its physicochemical properties.

  • Exploring Coordination Chemistry: Investigating its properties as a ligand for various metal ions and evaluating the catalytic or biological activity of the resulting complexes.

  • Library Synthesis: Utilizing the two hydroxyl groups as synthetic handles to create a diverse library of esters, ethers, and other derivatives for high-throughput screening.

  • Biological Screening: Performing broad-based biological screening of the parent molecule and its derivatives against panels of cancer cell lines, bacteria, fungi, and parasites to uncover novel bioactivities.

By pursuing these avenues, the research community can unlock the latent potential of this compound, potentially adding a new, powerful chapter to the remarkable story of the quinoline scaffold in medicine.

References

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A Comparative Guide to the Biological Validation of 2,3-Quinolinedimethanol as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the potential anticancer activity of 2,3-Quinolinedimethanol against a structurally related quinoline derivative and established chemotherapeutic agents. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel oncology drug candidates. This document offers a narrative built on scientific integrity, explaining the causality behind experimental choices and providing detailed, self-validating protocols.

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities, including potent anticancer properties.[1] The versatility of the quinoline nucleus allows for diverse substitutions, leading to derivatives that can modulate various cellular pathways implicated in cancer progression.[2][3] Quinoline-based anticancer agents have been shown to exert their effects through mechanisms such as the induction of cell cycle arrest, apoptosis, and the inhibition of key signaling pathways.[4]

This guide focuses on the validation of a specific, yet underexplored derivative, This compound . Due to the limited public data on its biological activity, we propose a comprehensive validation workflow. This involves a head-to-head comparison with a structurally analogous compound, 6-chloro-2-(3,4-methylenedioxyphenyl)quinoline , which has documented cytotoxic activity, and with the well-established chemotherapeutic drugs, Doxorubicin and Cisplatin , which will serve as positive controls.[5][6] This comparative approach allows for a robust assessment of this compound's potential as a novel anticancer agent.

Comparative Analysis of Anticancer Activity

The cornerstone of validating a novel compound's anticancer potential lies in quantifying its cytotoxic and antiproliferative effects against various cancer cell lines. This section outlines the rationale for selecting comparator compounds and presents a hypothetical data table to illustrate how the results of such a comparative study would be presented.

Rationale for Comparator Selection
  • Structural Analog - 6-chloro-2-(3,4-methylenedioxyphenyl)quinoline: The selection of this compound allows for an initial structure-activity relationship (SAR) assessment.[6] By comparing a 2,3-disubstituted quinoline with a 2,6-disubstituted analog, we can begin to understand the influence of substituent position and nature on anticancer efficacy. The presence of a chloro- and a methylenedioxyphenyl- group in the comparator provides distinct electronic and steric properties compared to the two hydroxymethyl groups of this compound.[5]

  • Standard Chemotherapeutic Agents - Doxorubicin and Cisplatin: Doxorubicin, an anthracycline antibiotic, and Cisplatin, a platinum-based drug, are widely used in cancer chemotherapy and have well-characterized mechanisms of action.[][8][9][10][11][12] Doxorubicin primarily intercalates into DNA and inhibits topoisomerase II, while Cisplatin forms DNA adducts, leading to cell cycle arrest and apoptosis.[13][14][15][16] Including these agents as positive controls provides a benchmark for the potency of this compound.

Quantitative Comparison of Cytotoxicity

The in vitro cytotoxic activity of this compound and the comparator compounds would be evaluated against a panel of human cancer cell lines representing different tumor types. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, will be determined using the MTT assay.

Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of this compound and Comparator Compounds

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)HeLa (Cervical)
This compound TBDTBDTBDTBD
6-chloro-2-(3,4-methylenedioxyphenyl)quinoline10.5[6]>50[6]ND8.3[6]
Doxorubicin0.81.20.51.5
Cisplatin5.28.13.76.4

TBD: To Be Determined; ND: Not Determined. Data for comparator compounds are sourced from existing literature for illustrative purposes.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed, step-by-step methodologies for the key validation assays are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[5]

  • Compound Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of the test compounds (this compound, the comparator quinoline, Doxorubicin, and Cisplatin). Include a vehicle-only control.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curves.

Caption: Workflow of the MTT cytotoxicity assay.

Long-Term Survival Assessment: Clonogenic Assay

The clonogenic assay assesses the ability of a single cell to undergo "unlimited" division and form a colony. It is a stringent test for cytotoxicity, as it measures the long-term reproductive integrity of cells after treatment.

Protocol:

  • Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24 hours.

  • Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

  • Colony Formation: Incubate the plates for 10-14 days, allowing colonies of at least 50 cells to form.

  • Fixation and Staining: Gently wash the colonies with PBS, fix with a mixture of methanol and acetic acid (3:1), and stain with 0.5% crystal violet solution.

  • Colony Counting: Count the number of colonies in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the untreated control.

Clonogenic_Assay cluster_protocol Clonogenic Assay Protocol start Seed Single Cells treat Treat with Compound (24h) start->treat wash Wash and Add Fresh Medium treat->wash incubate Incubate (10-14 days) wash->incubate fix_stain Fix and Stain Colonies incubate->fix_stain count Count Colonies fix_stain->count analyze Calculate Surviving Fraction count->analyze

Caption: Key steps of the clonogenic assay protocol.

Mechanism of Action: Apoptosis Detection by Western Blot

To investigate whether this compound induces apoptosis, Western blot analysis can be performed to detect key apoptotic markers, such as cleaved Caspase-3 and cleaved PARP.

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the IC50 concentration of this compound for 24 and 48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the apoptotic markers.

Apoptosis_Pathway cluster_pathway Intrinsic Apoptosis Pathway This compound This compound Mitochondrial Stress Mitochondrial Stress This compound->Mitochondrial Stress Induces Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apaf1 Apaf1 Cytochrome c Release->Apaf1 Binds to Caspase-9 Caspase-9 Apaf1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Cleaves & Activates PARP PARP Caspase-3->PARP Cleaves Apoptosis Apoptosis Caspase-3->Apoptosis Executes Cleaved PARP Cleaved PARP PARP->Cleaved PARP Cleaved PARP->Apoptosis Contributes to

Caption: Simplified intrinsic apoptosis signaling pathway.

Concluding Remarks

This guide outlines a systematic and comparative approach to validate the biological activity of this compound as a potential anticancer agent. By employing a combination of cytotoxicity, long-term survival, and mechanistic assays, and by comparing its performance against a relevant structural analog and established chemotherapeutics, a comprehensive and robust dataset can be generated. The provided protocols and visual workflows are designed to ensure experimental consistency and to facilitate a clear understanding of the validation process. The successful execution of these studies will provide critical insights into the therapeutic potential of this compound and guide its further development in the field of oncology.

References

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A Comparative Guide to Quinoline Scaffold-Based Ligands: Unveiling Therapeutic Potential and Design Principles

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, lauded for its remarkable versatility and presence in a multitude of clinically significant drugs.[1][2][3][4][5] Its inherent ability to interact with a diverse array of biological targets has propelled the development of a vast library of derivatives with applications spanning from anticancer and antimicrobial to neuroprotective and chemosensory agents.[1][6][7][8][9] This guide provides a comparative analysis of prominent quinoline-based ligands, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies crucial for their evaluation.

The Enduring Appeal of the Quinoline Scaffold

The quinoline ring system, composed of a benzene ring fused to a pyridine ring, offers a unique combination of features that make it a "privileged scaffold" in drug discovery.[2][10] Its aromatic nature facilitates π-π stacking interactions with biological macromolecules, while the nitrogen atom introduces a site for hydrogen bonding and coordination with metal ions.[2][8][11] Furthermore, the scaffold is readily amenable to chemical modification at various positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize potency and selectivity.[7][8]

Comparative Analysis of Quinoline-Based Ligands in Key Therapeutic Areas

The true power of the quinoline scaffold is best illustrated through a comparative examination of its derivatives across different therapeutic applications. Below, we delve into the performance of various quinoline-based ligands, supported by experimental data.

Anticancer Agents

Quinoline derivatives have emerged as a significant class of anticancer agents, exerting their effects through diverse mechanisms including the induction of cell cycle arrest, apoptosis, and inhibition of key signaling pathways.[7][12] A comparative analysis of their cytotoxic activities against various cancer cell lines reveals the impact of different substitution patterns.

Table 1: Comparative in vitro Cytotoxic Activity (IC50, µM) of Representative Quinoline Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Mechanism of ActionReference
Quinoline-Chalcone Hybrid Compound 12eMGC-803 (Gastric)1.38G2/M phase cell cycle arrest, apoptosis induction[7]
HCT-116 (Colon)5.34[7]
MCF-7 (Breast)5.21[7]
2,4,8-Trisubstituted Quinoline Compound 55HL-60 (Leukemia)19.88Antiproliferative[12]
U937 (Leukemia)43.95[12]
Quinoline-4-carboxylic acid 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)MCF-7 (Breast)- (82.9% growth reduction at 100 µM)Cytotoxic[13]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that hybridization of the quinoline scaffold with other pharmacophores, such as chalcones, can lead to potent anticancer activity.[7] For instance, compound 12e demonstrates significant cytotoxicity against gastric, colon, and breast cancer cell lines by inducing cell cycle arrest at the G2/M phase and triggering apoptosis.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of quinoline derivatives B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours (Formation of formazan crystals) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate IC50 values H->I MIC_Determination A Prepare serial dilutions of the quinoline compound in broth B Inoculate each dilution with a standardized bacterial suspension A->B C Include positive (no drug) and negative (no bacteria) controls B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for MIC determination by broth microdilution.

Ligands for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's present a significant therapeutic challenge. Quinoline-based ligands are being explored for their potential to target multiple factors implicated in these diseases, such as cholinesterase and monoamine oxidase (MAO) enzymes. [14][15][16] Table 3: Comparative Inhibitory Activity of Quinolylnitrones

CompoundTargetIC50Reference
QN 19 hBChE1.06 ± 0.31 nM[14]
hMAO-B4.46 ± 0.18 µM[14]

hBChE: human Butyrylcholinesterase; hMAO-B: human Monoamine Oxidase B

The quinolylnitrone QN 19 demonstrates potent and selective inhibition of human butyrylcholinesterase (hBChE) and moderate inhibition of human monoamine oxidase B (hMAO-B), highlighting its potential as a multifunctional ligand for the treatment of neurodegenerative diseases. [14]

Signaling Pathway Visualization

The multifaceted nature of neurodegenerative diseases often involves complex signaling pathways. Quinoline-based ligands can modulate these pathways at various points.

Neuroprotection_Pathway cluster_0 Neurodegenerative Cascade Oxidative_Stress Oxidative Stress Neuroinflammation Neuroinflammation Oxidative_Stress->Neuroinflammation Neuroprotection Neuroprotection Protein_Aggregation Protein Aggregation (Aβ, Tau) Neuroinflammation->Protein_Aggregation Protein_Aggregation->Neuroprotection Leads to Neuronal Death Cholinergic_Deficit Cholinergic Deficit Quinoline_Ligand Quinoline-Based Ligand (e.g., QN 19) Quinoline_Ligand->Oxidative_Stress Inhibits MAO-B Quinoline_Ligand->Cholinergic_Deficit Inhibits AChE/BChE Quinoline_Ligand->Neuroprotection

Caption: Multifunctional targeting by quinoline ligands in neurodegeneration.

Synthesis of Quinoline Scaffolds: A Brief Overview

The construction of the quinoline core can be achieved through several classic and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

  • Skraup Synthesis: This is one of the oldest and most well-known methods, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent. [17]* Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in the presence of a strong acid. [17]* Friedländer Synthesis: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. [17]* Combes Quinoline Synthesis: This reaction utilizes the acid-catalyzed reaction of anilines with β-diketones.

Modern synthetic approaches often employ transition-metal catalysis and multicomponent reactions to achieve higher efficiency and diversity in the synthesized quinoline derivatives. [17][18]

Conclusion and Future Perspectives

Ligands based on the quinoline scaffold continue to be a fertile ground for drug discovery and development. Their proven success across a wide range of therapeutic areas, coupled with the ease of synthetic modification, ensures their continued relevance. Future research will likely focus on the development of highly selective and potent derivatives, the exploration of novel mechanisms of action, and the design of multifunctional ligands capable of addressing complex diseases. The comparative data and experimental frameworks presented in this guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable heterocyclic system.

References

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  • 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. European Journal of Medicinal Chemistry. [Link]

  • Synthesis of Quinoline-based New Organic Chemosensors and its Application in Fluorophoric Detection of Metal-ions in Environmental Samples and Confirmation of Results using Molecular Modelling: A Complete Study. Asian Journal of Chemistry. [Link]

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  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. [Link]

  • Quinoline based thiosemicarbazones as colorimetric chemosensors for fluoride and cyanide ions and DFT studies. Scientific Reports. [Link]

  • Scheme-I: Synthesis of quinoline-based chemosensors [(i) QC1 and (ii) QC2]. ResearchGate. [Link]

  • Plausible mechanism of the synthesis of quinoline derivatives. ResearchGate. [Link]

  • Computational Studies on Quinoline Based Metal Chemosensors. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics. [Link]

  • Quinolines: Privileged Scaffolds for Developing New Anti‐neurodegenerative Agents. ChemistrySelect. [Link]

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The Unexplored Potential of 2,3-Quinolinedimethanol in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a chiral ligand is a critical decision that profoundly influences the stereochemical outcome and overall efficiency of a synthetic route. While the landscape of asymmetric catalysis is rich with well-established ligands, the exploration of novel scaffolds continues to be a fertile ground for innovation. This guide delves into the potential advantages of a lesser-explored chiral ligand, 2,3-Quinolinedimethanol, in the context of asymmetric synthesis.

Due to the limited availability of direct experimental data on this compound in the current body of scientific literature, this guide will adopt a comparative framework. We will first explore the synthesis and structural features of this compound and its derivatives. Subsequently, we will present a detailed comparison of its projected performance, using closely related quinoline-based ligands as a proxy, against established classes of chiral ligands such as BINOL and TADDOL derivatives in a benchmark asymmetric reaction: the enantioselective addition of diethylzinc to aldehydes. This analysis aims to provide a forward-looking perspective on the potential of this quinoline-based scaffold and to stimulate further experimental investigation into its catalytic capabilities.

The Quinoline Scaffold: A Privileged Framework for Chiral Ligands

The quinoline ring system, a fusion of benzene and pyridine rings, offers a rigid and planar backbone that is highly advantageous for the design of chiral ligands.[1][2] This structural rigidity helps to create a well-defined chiral pocket around a metal center, which is essential for effective stereocontrol.[1] Furthermore, the nitrogen atom within the quinoline ring can act as a coordination site, and the aromatic system is amenable to substitution, allowing for the fine-tuning of the ligand's steric and electronic properties.[1]

This compound: A Structurally Promising but Underutilized Ligand

This compound possesses a C2-symmetric diol functionality attached to the quinoline core. This structural motif is reminiscent of highly successful chiral diol ligands like TADDOL. The two hydroxyl groups can coordinate to a metal center, forming a chiral complex that can catalyze a variety of asymmetric transformations. The quinoline nitrogen can also participate in coordination, potentially leading to a tridentate chelation that would further rigidify the catalytic complex and enhance stereoselectivity.

While specific catalytic applications of this compound are not extensively documented, its structural analogues, particularly those derived from quinoline, have shown significant promise in asymmetric catalysis.[2][3]

Comparative Performance in a Benchmark Reaction: Enantioselective Addition of Diethylzinc to Aldehydes

To objectively assess the potential of this compound, we will compare the performance of a representative quinoline-based amino alcohol with that of the well-established BINOL and TADDOL ligands in the enantioselective addition of diethylzinc to benzaldehyde. This reaction is a standard for evaluating the efficacy of new chiral ligands.

Table 1: Comparative Performance of Chiral Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde

LigandCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Reference
Quinoline-based Amino Alcohol (proxy) 59592N/A
(R)-BINOL 2>9598[4]
TADDOL 1099>99N/A

Note: Data for the quinoline-based amino alcohol is a representative value based on structurally similar compounds to facilitate a hypothetical comparison. Direct experimental data for this compound is not currently available.

Analysis of Potential Advantages

Based on its structure and a comparison with established ligands, this compound may offer several key advantages:

  • Tunable Steric and Electronic Properties: The quinoline backbone allows for systematic modification. Substituents can be introduced on the aromatic ring to fine-tune the electronic properties (electron-donating or -withdrawing groups) and steric bulk of the ligand. This tunability is crucial for optimizing the catalyst for a specific substrate and reaction.

  • Rigid Scaffold: The inherent rigidity of the fused ring system can lead to a more organized transition state, potentially resulting in higher enantioselectivities compared to more flexible ligands.[1]

  • Potential for Tridentate Coordination: The presence of the quinoline nitrogen in addition to the two hydroxyl groups opens up the possibility of tridentate coordination to a metal center. This would create a highly constrained and well-defined chiral environment, which is often a key factor in achieving excellent stereocontrol.

  • Novelty and Opportunity for Discovery: As an under-explored ligand, this compound represents an opportunity for discovering new catalytic activities and selectivities that may not be achievable with existing ligand classes.

Experimental Protocols

To facilitate further research into the catalytic potential of this compound, we provide a general experimental protocol for its synthesis and a standard protocol for the benchmark enantioselective addition reaction.

Protocol 1: Synthesis of 2,3-Quinolinedicarboxylic Acid (A Precursor to this compound)

A common route to 2,3-disubstituted quinolines is the Friedländer annulation. The synthesis of the di-acid precursor to this compound can be achieved through this method.

Materials:

  • 2-aminobenzaldehyde

  • Diethyl 2-oxosuccinate

  • Base (e.g., piperidine)

  • Solvent (e.g., ethanol)

  • Hydrolyzing agent (e.g., NaOH)

  • Acid for workup (e.g., HCl)

Procedure:

  • To a solution of 2-aminobenzaldehyde in ethanol, add diethyl 2-oxosuccinate and a catalytic amount of piperidine.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Hydrolyze the resulting diester with an excess of aqueous NaOH solution by heating.

  • After cooling, acidify the reaction mixture with concentrated HCl to precipitate the 2,3-quinolinedicarboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

The resulting di-acid can then be reduced to this compound using a suitable reducing agent like lithium aluminum hydride.

Protocol 2: General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol can be adapted to test the efficacy of this compound as a chiral ligand.

Materials:

  • Chiral ligand (e.g., this compound)

  • Titanium(IV) isopropoxide

  • Diethylzinc (solution in hexanes)

  • Benzaldehyde

  • Anhydrous solvent (e.g., toluene)

  • Quenching solution (e.g., saturated aqueous NH4Cl)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ligand in anhydrous toluene.

  • Add titanium(IV) isopropoxide and stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add diethylzinc solution dropwise.

  • Stir the resulting solution for another 30 minutes at 0 °C.

  • Add freshly distilled benzaldehyde dropwise.

  • Stir the reaction mixture at 0 °C until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the product with an organic solvent (e.g., diethyl ether), dry the combined organic layers over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizing the Catalytic Cycle

To conceptualize the role of a chiral diol ligand in this transformation, the following diagram illustrates a generalized catalytic cycle for the titanium-catalyzed enantioselective addition of diethylzinc to an aldehyde.

Catalytic_Cycle cluster_0 Catalyst Formation cluster_1 Catalytic Cycle Ligand Chiral Diol (e.g., this compound) Active_Catalyst Chiral Ti-Complex Ligand->Active_Catalyst + Ti(O-iPr)4 Ti_isopropoxide Ti(O-iPr)4 Ti_isopropoxide->Active_Catalyst Transmetallation Transmetallation Active_Catalyst->Transmetallation + Et2Zn Coordination Aldehyde Coordination Transmetallation->Coordination + Aldehyde Addition Alkyl Addition Coordination->Addition Intramolecular Alkyl Transfer Release Product Release Addition->Release Workup Product Chiral Alcohol Addition->Product Release->Active_Catalyst Catalyst Regeneration

Caption: Generalized catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral titanium complex.

Conclusion and Future Outlook

While direct experimental evidence for the catalytic prowess of this compound remains to be established, its structural features and the performance of related quinoline-based ligands strongly suggest its potential as a valuable addition to the asymmetric catalysis toolbox. The rigid quinoline scaffold, coupled with the C2-symmetric diol functionality and the potential for tridentate coordination, provides a compelling rationale for its investigation.

This comparative guide, by contextualizing its potential against well-established ligands, aims to serve as a catalyst for such explorations. The synthesis of this compound and its application in benchmark asymmetric reactions are crucial next steps. The systematic evaluation of its performance, including the effects of substituents on the quinoline ring, will undoubtedly provide valuable insights and could lead to the development of a new class of highly effective chiral ligands for asymmetric synthesis.

References

  • MDPI. Chiral Diol-Based Organocatalysts in Enantioselective Reactions. [Link]

  • RSC Publishing. New axially chiral biaryl quinoline ligands specifically partnered with AgOTf enabled an enantioselective aza-Friedel–Crafts reaction. [Link]

  • ResearchGate. Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. [Link]

  • RSC Publishing. Enantioselective synthesis of 3-(N-indolyl)quinolines containing axial and central chiralities. [Link]

  • ResearchGate. Selected quinoline-containing bioactive molecules and chiral ligand. [Link]

  • PubMed Central. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

  • Beilstein Journals. Recent developments in enantioselective photocatalysis. [Link]

  • NIH. Enantioselective Formation of All-Carbon Quaternary Centers via C–H Functionalization of Methanol: Iridium-Catalyzed Diene Hydrohydroxymethylation. [Link]

  • PubMed Central. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. [Link]

  • ResearchGate. Selected axially chiral quinoline derivatives. [Link]

  • NIH. Chiral Bis-8-Aryl-isoquinoline Bis-alkylamine Iron Catalysts for Asymmetric Oxidation Reactions. [Link]

  • MDPI. Advances in the Asymmetric Synthesis of BINOL Derivatives. [Link]

  • ResearchGate. Synthesis of Novel Chiral Diol Ligands for the Enantioselective Reactions. [Link]

  • RSC Publishing. Synthesis of thieno[2,3-h]-/[3,2-h]quinolines and thieno[2,3-f] quinolines by Brønsted acid mediated cycloisomerisation. [Link]

  • ResearchGate. Synthesis of pyrano[2,3-b]quinolines. [Link]

  • ResearchGate. Dual catalysis for enantioselective convergent synthesis of enantiopure vicinal amino alcohols. [Link]

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  • NIH. Catalytic Asymmetric Synthesis of 8-Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions. [Link]

  • NIH. Iridium-catalyzed enantioselective alkynylation and kinetic resolution of alkyl allylic alcohols. [Link]

  • Google Patents.
  • MDPI. Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. [Link]

  • NIH. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. [Link]

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A Comparative Guide to Chiral Diols in Asymmetric Catalysis: Unveiling the Potential of 2,3-Quinolinedimethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the rational design and selection of chiral ligands are paramount to achieving high enantioselectivity and catalytic efficiency. Among the privileged scaffolds for chiral ligands, C2-symmetric diols have established themselves as a cornerstone, offering a robust and tunable platform for a multitude of stereoselective transformations. Well-established ligands such as BINOL and TADDOL have demonstrated remarkable success; however, the exploration of novel diol architectures continues to be a fertile ground for innovation. This guide provides a comprehensive comparison of the catalytic performance of the emerging 2,3-quinolinedimethanol scaffold against the established benchmarks of BINOL and TADDOL, supported by available experimental data and theoretical insights.

The Architectural Advantage: A Structural Overview of Compared Diols

The efficacy of a chiral diol ligand is intrinsically linked to its three-dimensional structure, which dictates the chiral environment around the metal center. This compound presents a unique structural motif, combining the rigidity of the quinoline backbone with the flexibility of the two hydroxymethyl groups. This contrasts with the axial chirality of BINOL and the stereogenic centers of TADDOL.

  • This compound: This ligand features a planar quinoline ring system with two carbinol functionalities at the 2 and 3 positions. The nitrogen atom of the quinoline moiety can act as an additional coordination site, potentially leading to a more rigid and defined catalytic pocket. The stereogenic centers are located on the carbons bearing the hydroxyl groups.

  • BINOL (1,1'-Bi-2-naphthol): A classic example of atropisomerism, BINOL's chirality arises from the restricted rotation around the C-C bond connecting the two naphthalene rings. This axial chirality creates a well-defined C2-symmetric environment that has proven highly effective in a vast range of asymmetric reactions.

  • TADDOL (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol): Derived from tartaric acid, TADDOLs possess two adjacent stereogenic centers on the dioxolane ring, each bearing a diarylhydroxymethyl group. The bulky aryl substituents create a sterically demanding and highly organized chiral pocket.

Diol_Structures cluster_quinolinedimethanol This compound cluster_binol BINOL cluster_taddol TADDOL q_structure Quinoline Backbone + 2 x CH2OH b_structure Axially Chiral Binaphthyl Core q_structure->b_structure Comparison Point t_structure Tartrate-derived Dioxolane with Bulky Aryl Groups b_structure->t_structure Comparison Point t_structure->q_structure Comparison Point

Caption: Structural comparison of this compound, BINOL, and TADDOL.

Performance in a Benchmark Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of diethylzinc to aldehydes is a well-established benchmark reaction for evaluating the performance of chiral ligands. While direct comparative data for this compound in this reaction is not extensively available in the peer-reviewed literature, we can juxtapose the performance of BINOL and TADDOL to establish a baseline for potential efficacy.

LigandMetal CenterYield (%)Enantiomeric Excess (ee, %)Product ConfigurationReference
(R)-BINOL Ti(OiPr)₄9589(R)
(R,R)-TADDOL Ti(OiPr)₄>95≥98(R)[1]
This compound Ti(OiPr)₄N/AN/AN/A

Note: The data for BINOL and TADDOL are representative values from the literature and may vary depending on specific reaction conditions. "N/A" indicates that directly comparable, published data for this compound in this specific reaction was not found.

The exceptional performance of TADDOL in this reaction, consistently affording near-perfect enantioselectivity, is attributed to its highly organized and sterically hindered chiral pocket created by the four aryl groups. BINOL also provides excellent results, demonstrating the effectiveness of its C2-symmetric chiral environment.

For this compound, one can hypothesize its potential performance based on its structural features. The presence of the quinoline nitrogen as a potential hemilabile coordinating atom could enforce a more rigid transition state, potentially leading to high enantioselectivity. However, the greater conformational flexibility of the hydroxymethyl groups compared to the rigid backbones of BINOL and TADDOL might be a detracting factor. Experimental validation is crucial to substantiate these hypotheses.

Mechanistic Considerations: The Role of the Diol Scaffold

The catalytic cycle for the titanium-diol catalyzed addition of diethylzinc to an aldehyde generally involves the formation of a chiral titanium-alkoxide complex. This complex then coordinates to the aldehyde, activating it towards nucleophilic attack by the alkyl group from the diethylzinc reagent.

Catalytic_Cycle A Chiral Diol + Ti(OiPr)4 B Chiral Ti-Diolate Complex A->B Ligand Exchange C Coordination of Aldehyde B->C Substrate Binding D Nucleophilic Attack by Et2Zn C->D Enantioselective Step E Product Release & Catalyst Regeneration D->E Alkylation & Hydrolysis E->B Regeneration

Sources

A Comparative Guide to Purity Assessment of 2,3-Quinolinedimethanol: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the purity of a compound is a critical quality attribute that directly impacts its efficacy, safety, and reproducibility in downstream applications. For a molecule like 2,3-Quinolinedimethanol, a heterocyclic compound with potential applications as a building block in medicinal chemistry, rigorous purity assessment is non-negotiable. This guide provides an in-depth comparison of two cornerstone analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, provide validated protocols, and present a head-to-head comparison to empower researchers in selecting the optimal method for their specific needs.

The Central Role of Purity in Drug Development

The purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound is scrutinized under stringent regulatory frameworks. Guidelines from the International Council for Harmonisation (ICH), such as ICH Q3A(R2), mandate the identification and qualification of impurities.[1][2][3] These impurities can originate from starting materials, by-products of the synthesis, degradation products, or residual solvents.[1][4] Even minute levels of impurities can have significant biological consequences, making their detection and quantification a pivotal step in the drug development process.[5]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a powerful separative technique that excels at resolving a compound from its potential impurities.[6] Its high sensitivity and resolving power make it the default method for purity analysis in most quality control laboratories.

The "Why": Causality in HPLC Method Design

The choice of an HPLC method is dictated by the physicochemical properties of the analyte. This compound is a polar molecule containing a quinoline ring system and two hydroxymethyl groups. A reversed-phase HPLC (RP-HPLC) method is the logical choice, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. This setup allows for the effective retention and separation of polar to moderately nonpolar compounds.

The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve the best separation.[7][8] The addition of an acid modifier, such as trifluoroacetic acid (TFA) or formic acid, is often crucial. For a basic compound like a quinoline derivative, the acid serves to protonate the nitrogen atom, which prevents peak tailing and results in sharper, more symmetrical peaks, a critical factor for accurate quantification.[2]

Experimental Workflow: HPLC Purity Determination

The workflow for HPLC analysis is a sequential process designed for robust and reproducible results.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation C System Equilibration A->C B Mobile Phase Preparation & Degassing B->C D Sample Injection C->D E Chromatographic Separation D->E F Peak Detection & Integration E->F G Purity Calculation (Area % Method) F->G

Caption: HPLC workflow for purity assessment.

Detailed Protocol: HPLC Purity of this compound

This protocol is designed for the purity assessment of this compound using a standard RP-HPLC system with UV detection.

1. Materials and Reagents:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Methanol (HPLC grade)

2. Instrumentation and Conditions:

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm (based on typical quinoline UV absorbance).

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of the this compound sample at 1.0 mg/mL in methanol.

  • From the stock solution, prepare a working solution of 0.1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Filter the working solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity using the area percent method:

    • % Purity = (Area of Principal Peak / Total Area of All Peaks) x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structure and Purity

NMR spectroscopy is an inherently quantitative technique that provides detailed structural information.[9][10] Its application for purity assessment, particularly quantitative NMR (qNMR), is gaining prominence as a primary analytical method.[11][12]

The "Why": Causality in NMR Method Design

The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13][14] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the purity of the analyte can be determined with high accuracy.[12]

The choice of a deuterated solvent is critical to avoid overwhelming the spectrum with solvent signals.[15] Dimethyl sulfoxide-d6 (DMSO-d6) is a suitable choice for this compound due to its ability to dissolve the polar analyte and the presence of hydroxyl protons, which can be observed in this solvent. The selection of a suitable internal standard is paramount; it must be stable, have a known purity, and possess signals that do not overlap with any analyte signals. Maleic acid or 1,4-dinitrobenzene are potential candidates.

Experimental Workflow: qNMR Purity Determination

The qNMR workflow emphasizes meticulous sample preparation and precise parameter control to ensure accurate quantification.

qNMR_Workflow cluster_prep Preparation cluster_analysis Acquisition cluster_data Data Processing A Accurate Weighing of Sample & Internal Standard B Dissolution in Deuterated Solvent A->B C Spectrometer Setup (Shimming, Tuning) B->C D Optimized Pulse Sequence (e.g., zg30 with long D1) C->D E Data Acquisition D->E F Phasing & Baseline Correction E->F G Signal Integration F->G H Purity Calculation (qNMR Equation) G->H

Caption: qNMR workflow for purity determination.

Detailed Protocol: qNMR Purity of this compound

This protocol outlines the steps for determining the purity of this compound using ¹H qNMR.

1. Materials and Reagents:

  • This compound sample

  • Certified Internal Standard (IS), e.g., Maleic Acid (purity > 99.5%)

  • Deuterated Solvent: DMSO-d6

2. Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher, equipped with a high-resolution probe.

  • Pulse Sequence: A standard 30° pulse (zg30) is often sufficient.

  • Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the signals of interest (a D1 of 30 seconds is a conservative starting point).

  • Number of Scans: 8 to 16, depending on the sample concentration.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean vial.

  • Accurately weigh approximately 10 mg of the internal standard (Maleic Acid) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

4. Data Acquisition and Processing:

  • Acquire the ¹H NMR spectrum using the optimized parameters.

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved signal from this compound (e.g., one of the aromatic protons) and a signal from the internal standard (e.g., the vinyl protons of Maleic Acid).

5. Purity Calculation:

  • Calculate the purity using the following equation:[13]

    • P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    • Where:

      • P = Purity

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • analyte = this compound

      • std = Internal Standard

Head-to-Head Comparison: HPLC vs. NMR

FeatureHPLCNMR
Principle Separation based on differential partitioning between mobile and stationary phases.Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[9]
Quantification Relative (Area %); requires a reference standard for absolute quantification.Absolute (qNMR with internal standard); does not require an identical reference standard.[12][16]
Selectivity High; excellent at separating structurally similar impurities.Moderate; depends on spectral resolution. Overlapping signals can be a challenge.
Sensitivity Very high (µg/mL to ng/mL levels).Lower than HPLC (typically requires mg/mL concentrations).
Structural Info None; identifies compounds based on retention time relative to a standard.Rich structural information for both the main component and impurities.[7]
Sample Throughput High; typical run times are 15-30 minutes.Lower; requires longer acquisition times for quantification (especially the relaxation delay).
Method Development Can be time-consuming to optimize separation.Generally faster, focused on finding a suitable solvent and non-overlapping signals.
Solvent/Consumables Higher consumption of organic solvents and requires columns.Lower solvent consumption (deuterated solvents are more expensive per unit volume).
Regulatory Acceptance Widely accepted as a standard method for purity determination.Increasingly accepted as a primary ratio method; recognized by pharmacopeias.

Conclusion and Recommendations

Both HPLC and NMR are indispensable tools for assessing the purity of this compound, yet they offer complementary strengths.

HPLC is the preferred method for:

  • Routine quality control: Its high throughput and sensitivity make it ideal for analyzing multiple batches.

  • Detecting trace impurities: It can detect impurities at levels that may be missed by NMR.

  • Resolving complex mixtures: Superior for separating isomers and closely related compounds.

NMR is the superior choice for:

  • Primary characterization and structural confirmation: It provides unambiguous structural information and can help identify unknown impurities.

  • Absolute quantification without a specific reference standard: qNMR is invaluable when a certified standard of the analyte is not available.[16]

  • Orthogonal purity assessment: It provides a fundamentally different measurement principle to cross-validate HPLC results, which is a cornerstone of robust analytical data packages.

For a comprehensive purity assessment of this compound, a dual approach is recommended. HPLC should be employed for routine purity checks and the detection of trace impurities, while NMR should be used for initial structural verification and as an orthogonal method for quantitative purity determination. This integrated strategy ensures the highest level of confidence in the quality of the compound, meeting the rigorous demands of scientific integrity and regulatory compliance.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) . (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline . (2006). European Medicines Agency. [Link]

  • Impurity guidelines in drug development under ICH Q3 . AMSbiopharma. [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances . (1995). Food and Drug Administration. [Link]

  • What is qNMR (quantitative NMR)? . JEOL Ltd. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works . ResolveMass Laboratories Inc. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances . ECA Academy. [Link]

  • <1225> VALIDATION OF COMPENDIAL METHODS . U.S. Pharmacopeia. [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy . (2023). Accreditation and Quality Assurance. [Link]

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A Comparative Cost-Benefit Analysis of Synthetic Routes to 2,3-Quinolinedimethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Quinolinedimethanol is a valuable building block in medicinal chemistry and materials science, finding applications in the synthesis of novel ligands, therapeutic agents, and functional materials. The efficient and economical synthesis of this diol is paramount for its widespread utilization. This guide provides an in-depth, objective comparison of three distinct synthetic routes to this compound, offering a comprehensive cost-benefit analysis supported by experimental data and protocols. Our goal is to empower researchers and process chemists to make informed decisions based on key metrics including overall yield, cost of reagents, reaction conditions, and adherence to green chemistry principles.

Executive Summary

This guide evaluates the following three synthetic pathways to this compound:

  • Route 1: Reduction of 2,3-Quinolinedicarboxylic Acid and its Esters: A classical and robust approach involving the synthesis of a key dicarboxylic acid intermediate followed by reduction.

  • Route 2: Oxidation of 2,3-Dimethylquinoline: A strategy that begins with a readily available substituted quinoline and introduces the desired functionality through oxidation.

  • Route 3: Di-Grignard Addition to a Dicarbonyl Precursor: A convergent approach that constructs the diol framework through the formation of two new carbon-carbon bonds.

The analysis reveals that Route 1, specifically the reduction of dimethyl quinoline-2,3-dicarboxylate with Lithium Aluminum Hydride (LAH), currently presents the most viable and well-documented pathway. While it involves a multi-step process, the starting materials are accessible, and the reduction step is generally high-yielding. Routes 2 and 3, while conceptually appealing, face challenges due to the lack of established, high-yielding methods for key transformations, namely the selective oxidation of methyl groups and the synthesis of the required dicarbonyl precursor, respectively.

Comparative Analysis of Synthetic Routes

The following table provides a high-level comparison of the three synthetic routes, with a detailed breakdown and discussion to follow.

MetricRoute 1: ReductionRoute 2: OxidationRoute 3: Di-Grignard Addition
Overall Yield Moderate to High (multi-step)Potentially Low to Moderate (selectivity issues)Potentially High (convergent)
Starting Material Cost ModerateLow to ModerateHigh (precursor availability)
Reagent Cost High (LAH) or Moderate (Catalytic Hydrogenation)Moderate (oxidants)Moderate (Grignard reagents)
Process Complexity High (multi-step)ModerateModerate
Green Chemistry Poor (LAH) to Good (Catalytic Hydrogenation)ModerateModerate
Scalability FeasibleChallengingChallenging

Route 1: Reduction of 2,3-Quinolinedicarboxylic Acid and its Esters

This route is a well-established and logical approach to this compound. It involves two main stages: the synthesis of quinoline-2,3-dicarboxylic acid or its ester, followed by its reduction to the diol.

Logical Workflow

Caption: Workflow for the synthesis of this compound via the oxidation route.

Synthesis of 2,3-Dimethylquinoline

2,3-Dimethylquinoline can be synthesized via several methods, including the Doebner-von Miller reaction. [1]It is also commercially available.

Cost of Starting Material: 2,3-Dimethylquinoline is available from various suppliers, with prices in a moderate range. [2][3][4]

Oxidation to this compound

The key challenge in this route is the selective oxidation of the two methyl groups to hydroxymethyl groups without over-oxidation to aldehydes or carboxylic acids, or reaction with the quinoline ring.

  • Challenges and Potential Methods:

    • Direct Oxidation: Direct oxidation of the methyl groups is difficult to control. Strong oxidizing agents like potassium permanganate or chromic acid would likely lead to over-oxidation to the dicarboxylic acid.

    • Stepwise Approach: A more controlled approach might involve a two-step process:

      • Halogenation: Free-radical bromination of the methyl groups using N-bromosuccinimide (NBS) under UV irradiation to form 2,3-bis(bromomethyl)quinoline.

      • Hydrolysis: Subsequent hydrolysis of the dibromide to the diol.

  • Cost-Benefit Analysis:

    • Advantages: The starting material, 2,3-dimethylquinoline, is relatively inexpensive.

    • Disadvantages: The selective oxidation of both methyl groups to the alcohol stage with high yield is a significant challenge. The use of stoichiometric halogenating agents like NBS generates significant waste. The multi-step nature of a controlled oxidation would likely result in a lower overall yield and increased process complexity. Currently, there is a lack of well-documented, high-yielding procedures for this specific transformation.

Route 3: Di-Grignard Addition to a Dicarbonyl Precursor

This convergent route involves the reaction of a suitable quinoline-2,3-dicarbonyl compound with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis.

Logical Workflow

Caption: Workflow for the synthesis of this compound via the Grignard route.

Synthesis of a Quinoline-2,3-Dicarbonyl Precursor

The major hurdle for this route is the synthesis of a suitable precursor, such as quinoline-2,3-dicarbaldehyde or dimethyl quinoline-2,3-dicarboxylate. While the synthesis of related compounds like 2-chloroquinoline-3-carbaldehyde has been reported, a practical synthesis of the 2,3-dicarbonyl compound is not readily available in the literature. [5]

Di-Grignard Reaction

Assuming the dicarbonyl precursor could be synthesized, the subsequent di-Grignard reaction would be expected to proceed.

  • Experimental Protocol (Hypothetical):

    • The quinoline-2,3-dicarbonyl compound is dissolved in an anhydrous ether solvent.

    • An excess of the Grignard reagent (e.g., methylmagnesium bromide) is added at a low temperature.

    • After the reaction is complete, it is quenched with a saturated aqueous solution of ammonium chloride.

    • The product is extracted, dried, and purified.

  • Cost-Benefit Analysis:

    • Advantages: This route is convergent and could potentially be high-yielding if a suitable precursor were available.

    • Disadvantages: The primary and most significant drawback is the lack of a readily accessible and cost-effective synthesis for the required quinoline-2,3-dicarbonyl precursor. This makes a reliable cost-benefit analysis for the entire route currently impossible.

Conclusion and Recommendations

Based on the current state of available chemical literature and reagent costs, Route 1, the reduction of quinoline-2,3-dicarboxylic acid or its diester, is the most recommended pathway for the synthesis of this compound.

  • For laboratory-scale synthesis, the reduction of dimethyl quinoline-2,3-dicarboxylate with Lithium Aluminum Hydride is likely to provide the most reliable and highest-yielding route, despite the higher cost and handling requirements of the reducing agent.

  • For larger-scale production and for processes where green chemistry principles are a priority, the development and optimization of a catalytic hydrogenation protocol for dimethyl quinoline-2,3-dicarboxylate is highly recommended. The potential for catalyst recycling and the avoidance of stoichiometric metal hydride waste make this a more sustainable and economically viable option in the long run.

Further research into the selective oxidation of 2,3-dimethylquinoline (Route 2) and the development of a practical synthesis for quinoline-2,3-dicarbonyl precursors (Route 3) could open up new and potentially more efficient avenues to this compound in the future. However, based on current knowledge, these routes carry a significantly higher degree of risk and uncertainty.

References

  • Doebner, O.; von Miller, W. Ueber eine neue Synthese von Chinolinderivaten. Ber. Dtsch. Chem. Ges.1881, 14, 2812-2817.
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  • Combes Quinoline Synthesis. [Link]

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  • Chemsrc. 2,3-Dimethylquinoline Price. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 2018, 8, 12345-12367.
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  • PubMed Central. Advances in polymer based Friedlander quinoline synthesis. RSC Adv., 2016, 6(10), 8356-8367.
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  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Adv., 2020, 10(34), 20067-20096.
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Safety Operating Guide

Proper Disposal of 2,3-Quinolinedimethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 2,3-Quinolinedimethanol. As a valued partner in your research, we are committed to providing comprehensive support that extends beyond the product itself, ensuring a safe and compliant laboratory environment. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Hazard Assessment and a Precautionary Approach

Quinoline, the parent compound of this compound, and its derivatives are classified as hazardous materials. Quinoline itself is known to be toxic, an irritant to the skin and eyes, and a suspected carcinogen and mutagen.[1][2][3] Therefore, a precautionary principle must be applied, assuming that this compound exhibits similar hazardous properties.

Assumed Hazards:

  • Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][2][4]

  • Skin and Eye Irritation: May cause significant irritation upon contact.[1][2][3]

  • Carcinogenicity/Mutagenicity: Suspected of causing genetic defects and cancer.[1][2][5]

  • Aquatic Toxicity: Potentially toxic to aquatic life with long-lasting effects.[1][2]

Due to these potential hazards, under no circumstances should this compound or its waste be disposed of down the sanitary sewer or in regular trash.[6][7]

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.

PPE ItemSpecificationsRationale
Gloves Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and dust.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To minimize inhalation of any dusts or aerosols.

Segregation and Collection of this compound Waste

Proper segregation of chemical waste is crucial for safe and compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be compatible with the chemical and in good condition, with a secure, tight-fitting lid.[8]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the associated hazards (e.g., "Toxic," "Irritant").

  • Waste Streams:

    • Solid Waste: Collect unused or expired this compound powder, as well as any grossly contaminated items such as weighing paper or disposable spatulas, in the designated solid waste container.

    • Liquid Waste: If this compound is dissolved in a solvent, it should be collected in a designated liquid waste container. Segregate halogenated and non-halogenated solvent waste streams to prevent unnecessary disposal costs.[8]

    • Contaminated Labware: Disposable labware that is contaminated with this compound should be placed in the designated solid waste container.[9] Non-disposable glassware should be decontaminated by triple rinsing with a suitable solvent. The rinsate from this cleaning process must be collected as hazardous liquid waste.[6][9]

Storage of Hazardous Waste

Accumulated hazardous waste must be stored safely pending pickup by a licensed disposal facility.

  • Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Containment: It is best practice to keep the waste container within a secondary containment bin to mitigate any potential leaks or spills.

  • Incompatibilities: Do not store the this compound waste container with incompatible materials, such as strong oxidizing agents.[1]

Disposal Procedure Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for the disposal of this compound waste.

Emergency Procedures

In the event of a spill or exposure, follow these procedures immediately.

Spill:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection if it is a powder.

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the designated hazardous waste container.

  • Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

  • Inhalation: Move the affected person to fresh air.

  • Ingestion: Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about the chemical, if possible.

Final Disposal

The ultimate disposal of this compound waste must be conducted by a licensed and reputable hazardous waste disposal company. Contact your institution's EHS department to arrange for the pickup of your properly labeled and sealed waste containers. They will ensure that the waste is transported and disposed of in accordance with all local, state, and federal regulations.

By adhering to these procedures, you are not only ensuring your personal safety and the safety of your colleagues but also contributing to the protection of our environment and maintaining a compliant research operation.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Quinoline, 100µg/ml in Methanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • Elsevier. (2016). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Duke University. (2025, March 5). Safe Handling of Hazardous Drugs. Retrieved from [Link]

  • The Ohio State University Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • University of Louisville. (n.d.). Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • PENTA s.r.o. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Quinoline, 99%. Retrieved from [Link]

  • Methanol Institute. (n.d.). METHANOL SAFE HANDLING MANUAL. Retrieved from [Link]

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A Proactive Defense: Essential Safety Protocols for Handling 2,3-Quinolinedimethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, routine should never equate to complacency. For compounds like 2,3-Quinolinedimethanol, where comprehensive toxicological data may not be readily available, a proactive and conservative approach to safety is not just procedural—it is a foundational pillar of scientific integrity and personal responsibility.

This guide provides a detailed operational framework for the safe handling, use, and disposal of this compound. As a derivative of quinoline, this compound must be treated with the utmost caution. The protocols herein are derived from the known hazard profile of its parent compound, quinoline, and established best practices for managing chemicals with unknown toxicity.[1][2][3]

Hazard Assessment: A Derivative-Based Approach

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, we must infer its potential hazards from the well-documented profile of quinoline. Quinoline is classified as a hazardous substance with multiple risk factors.[4][5][6][7]

Assumed Hazard Profile for this compound:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[4][6][7]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[4][5][6][7]

  • Carcinogenicity: May cause cancer, as quinoline is classified as a Category 1B carcinogen.[4][5][6][7]

  • Mutagenicity: Suspected of causing genetic defects.[4][5][6][7]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[4][6][7][8]

Given these significant potential hazards, all laboratory operations involving this compound must be conducted with stringent engineering controls and a comprehensive personal protective equipment (PPE) strategy.

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is the most critical barrier between the researcher and potential exposure. The following table outlines the minimum required PPE for handling this compound. Remember, PPE is the last line of defense; engineering controls like a chemical fume hood are the first.

Protection Type Specification Rationale and Standard Operating Procedure (SOP)
Hand Protection Double-gloving with chemical-resistant nitrile gloves.The outer glove provides the primary barrier, while the inner glove protects against contamination during doffing. Gloves must be inspected for defects before each use and changed immediately upon known or suspected contact with the chemical. Dispose of contaminated gloves as hazardous waste.[7]
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles AND a full-face shield.Goggles provide a seal against splashes. A face shield is required when handling larger quantities or during procedures with a high splash potential (e.g., dissolution, transfer) to protect the entire face.[1][7]
Body Protection Chemical-resistant laboratory coat with tight-fitting cuffs. A chemical-resistant apron is recommended for bulk handling.Protects skin and personal clothing from contamination. The lab coat should be removed before leaving the laboratory area to prevent the spread of contamination.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of fine particles. Also necessary if there is any risk of aerosol generation during handling of solutions.
Operational and Disposal Workflow

A self-validating protocol ensures safety at every stage, from preparation to final disposal. The following workflow is designed to minimize exposure and prevent environmental release.

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[1]

  • Verify Fume Hood Performance: Before starting, confirm that the fume hood is functioning correctly (check airflow monitor).

  • Assemble Materials: Gather all necessary equipment, including glassware, solvents, and waste containers, and place them inside the fume hood to minimize traffic in and out of the controlled area.

  • Don PPE: Put on all required PPE as specified in the table above before handling the chemical container.

  • Weighing: If weighing the solid, perform this task within the fume hood or in a ventilated balance enclosure to contain any dust.

  • Dissolution: Add the solid this compound to the solvent slowly. Never add solvent to the bulk solid to avoid splashing.

  • Transfers: Use appropriate tools (e.g., cannulas, syringes) for liquid transfers to minimize aerosol generation.

  • Constant Vigilance: Keep the sash of the fume hood at the lowest practical height. Never place your head inside the hood.[2]

  • Waste Segregation: All waste streams must be treated as hazardous. Do not mix with other waste unless compatibility is confirmed.[8]

    • Solid Waste: Collect unused chemical powder, contaminated weigh boats, and contaminated gloves in a dedicated, sealed, and clearly labeled hazardous waste container.[8]

    • Liquid Waste: Collect all solutions containing this compound in a compatible, sealed container. Label clearly as "Hazardous Waste: Quinoline Compound" and specify solvents.

    • Sharps: Needles or other sharps contaminated with the compound must be placed in a designated sharps container for hazardous chemical waste.

  • Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., ethanol or acetone) inside the fume hood. Collect this rinsate as hazardous liquid waste. Then, wash the glassware according to standard laboratory procedures.

  • Spill Management: In case of a spill, evacuate the area and notify your supervisor. Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite or sand).[9] Collect the absorbed material into the solid hazardous waste container.

  • Final Disposal: Store sealed hazardous waste containers in a designated, secure area. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[8][9]

Workflow Visualization

The following diagram illustrates the critical decision points and safety measures in the handling and disposal workflow for this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Decontamination Phase prep_area 1. Designate Work Area (Chemical Fume Hood) verify_hood 2. Verify Fume Hood Function prep_area->verify_hood don_ppe 3. Don Full PPE verify_hood->don_ppe weigh 4. Weigh/Transfer Chemical don_ppe->weigh experiment 5. Perform Experiment weigh->experiment segregate_waste 6. Segregate Waste (Solid, Liquid, Sharps) experiment->segregate_waste spill Spill Occurs? experiment->spill decon 7. Decontaminate Glassware & Surfaces segregate_waste->decon package_waste 8. Seal & Label Hazardous Waste decon->package_waste store_waste 9. Store for EHS Pickup package_waste->store_waste spill_protocol Execute Spill Protocol: 1. Evacuate & Notify 2. Use Spill Kit 3. Collect as HazWaste spill->spill_protocol spill_protocol->segregate_waste

Caption: Safe Handling and Disposal Workflow for this compound.

References

  • Ing. Petr Švec - PENTA s.r.o. (2025). Quinoline - SAFETY DATA SHEET. pentachemicals. Available from: [Link]

  • University of Nevada, Reno. Novel Chemicals with Unknown Hazards SOP. Environmental Health & Safety. Available from: [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. Available from: [Link]

  • Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Quinoline yellow (C.I. 47005). Available from: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. Available from: [Link]

  • Purdue University Environmental Health and Safety. Unknown Chemicals. Available from: [Link]

  • University of Pittsburgh Environmental Health and Safety. (2023). Unknown Chemicals. Available from: [Link]

  • Stockholm University. (2015). Procedures for the disposal of liquid chemical residues and aqueous solutions. Available from: [Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.